molecular formula C14H20N4O2S B15609608 MP-010

MP-010

Numéro de catalogue: B15609608
Poids moléculaire: 308.40 g/mol
Clé InChI: XIHZIYLIHVQBRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MP-010 is a useful research compound. Its molecular formula is C14H20N4O2S and its molecular weight is 308.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C14H20N4O2S

Poids moléculaire

308.40 g/mol

Nom IUPAC

2-[4-[(4-methoxyphenyl)sulfinylmethyl]triazol-1-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C14H20N4O2S/c1-17(2)8-9-18-10-12(15-16-18)11-21(19)14-6-4-13(20-3)5-7-14/h4-7,10H,8-9,11H2,1-3H3

Clé InChI

XIHZIYLIHVQBRI-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Core of Microphysiological Systems: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Microphysiological systems (MPS), often referred to as "organs-on-a-chip," represent a paradigm shift in preclinical drug development and disease modeling. These in vitro platforms are engineered to recapitulate the complex, multi-cellular, and dynamic microenvironments of human organs, offering a more physiologically relevant alternative to traditional 2D cell cultures and animal models.[1][2][3][4][5] By providing a window into human-specific biological processes, MPS technology holds the promise of improving the predictive power of preclinical studies, thereby reducing the time, cost, and ethical concerns associated with drug development.[1][2] This guide delves into the core technical aspects of MPS, providing insights into their design, experimental application, and the data they generate.

I. Fundamental Principles and Design of Microphysiological Systems

At their core, microphysiological systems are sophisticated cell culture devices that integrate microfabrication and tissue engineering to create functional mimics of human tissues and organs.[6] Key design features aim to replicate the in vivo environment by incorporating:

  • 3D Cellular Architecture: Cells are cultured in a three-dimensional arrangement that promotes physiologically relevant cell-cell and cell-matrix interactions, which are often lost in conventional 2D cultures.

  • Multi-cellular Complexity: MPS platforms can co-culture multiple cell types, including primary cells or stem-cell derived cells, to better represent the cellular diversity of an organ.[2]

  • Dynamic Microenvironment: Microfluidic channels are used to continuously perfuse the cell cultures with media, mimicking blood flow and providing nutrients, removing waste products, and introducing mechanical cues like shear stress.[2][7]

  • Tissue-Tissue Interfaces: Many systems are designed to model the interaction between different tissues, such as the gut-liver axis or the blood-brain barrier.[5]

These design elements allow for the recreation of key physiological and pathophysiological responses, making MPS valuable tools for studying both healthy and diseased states.[4]

II. Quantitative Data and Performance Metrics

The utility of a microphysiological system is determined by its ability to generate reproducible and predictive data. Below are tables summarizing typical quantitative data and performance metrics that can be obtained from MPS experiments.

Table 1: Common Cellular and Tissue-Level Readouts
ParameterMethodTypical UnitsSignificance
Cell ViabilityLive/Dead Staining (e.g., Calcein AM/EthD-1)% viable cellsAssesses the health of the cell culture over time and in response to stimuli.
Barrier FunctionTransepithelial Electrical Resistance (TEER)Ω·cm²Measures the integrity of epithelial or endothelial barriers.
Protein SecretionELISA, Mass Spectrometrypg/mL or ng/mLQuantifies the secretion of biomarkers, cytokines, or metabolic products.
Gene ExpressionqPCR, RNA-SeqFold ChangeEvaluates changes in cellular function and response at the transcriptional level.
Enzyme ActivitySubstrate-based assaysU/mg proteinMeasures the metabolic capacity of the tissue construct (e.g., CYP450 activity in liver models).
Table 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters
ParameterMethodTypical UnitsSignificance
Drug AbsorptionLC-MS/MS analysis of media from basolateral channel% absorbedQuantifies the transport of a drug across a biological barrier (e.g., intestinal epithelium).
Drug MetabolismLC-MS/MS analysis of parent drug and metabolites% metabolizedDetermines the rate and extent of drug metabolism by the tissue construct.
Drug EfficacyBiomarker analysis, functional assaysIC50, EC50Assesses the therapeutic effect of a drug on the target tissue.
Drug ToxicityCell viability assays, biomarker release (e.g., LDH)LD50, TC50Evaluates the potential for drug-induced toxicity in a human-relevant system.

III. Experimental Protocols and Workflows

The following sections provide an overview of common experimental protocols used in conjunction with microphysiological systems.

A. General Experimental Workflow for a Multi-Organ MPS Study

This workflow outlines the key steps involved in conducting a drug metabolism and toxicity study using a linked intestine-liver MPS.

G cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Analysis Phase A 1. Device Sterilization & Assembly B 2. Cell Seeding (e.g., Intestinal Epithelial Cells & Hepatocytes) A->B C 3. Tissue Maturation & Culture (Establishment of Barrier Function & Metabolic Activity) B->C D 4. Introduction of Test Compound (Apical dosing to intestinal chamber) C->D E 5. Perfusion & Incubation (Recirculating media between chambers) D->E F 6. Sample Collection (Apical, basolateral, and liver chamber media) E->F G 7. Analytical Measurements (LC-MS/MS for drug & metabolite quantification) F->G H 8. Functional & Viability Assays (TEER, Albumin, LDH) F->H I 9. Data Analysis & Interpretation G->I H->I

Caption: A generalized workflow for a multi-organ MPS experiment.

B. Detailed Protocol for Assessing Intestinal Absorption
  • Cell Culture: Co-culture Caco-2 and HT-29 cells on a permeable membrane insert within the intestinal chamber of the MPS.[1] Culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Barrier Integrity Assessment: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the intestinal barrier. Values should typically exceed 200 Ω·cm².

  • Dosing: Introduce the test compound dissolved in culture medium to the apical side of the intestinal chamber.

  • Sampling: At predetermined time points, collect samples from the basolateral chamber.

  • Analysis: Quantify the concentration of the parent compound in the basolateral samples using a validated analytical method such as LC-MS/MS.

  • Calculation: Determine the apparent permeability coefficient (Papp) to quantify the rate of absorption.

C. Detailed Protocol for Evaluating Hepatic Metabolism and Toxicity
  • Cell Culture: Culture primary human hepatocytes or iPSC-derived hepatocytes in the liver chamber of the MPS. Allow cells to form 3D spheroids to enhance liver-specific functions.

  • Compound Introduction: Introduce the test compound directly to the liver chamber or via the perfusate from an upstream intestinal chamber.

  • Sampling: Collect media samples from the liver chamber at various time points.

  • Metabolism Analysis: Analyze the samples for the disappearance of the parent drug and the appearance of metabolites using LC-MS/MS.

  • Toxicity Assessment: At the end of the experiment, perform cell viability assays (e.g., measuring ATP content or LDH release) and measure liver-specific biomarkers (e.g., albumin secretion, urea (B33335) production) to assess potential hepatotoxicity.

IV. Signaling Pathways and Mechanistic Insights

MPS platforms are powerful tools for elucidating the mechanisms of drug action and toxicity. The ability to maintain a physiologically relevant cellular environment allows for the study of complex signaling pathways.

A. Investigating Drug-Induced Liver Injury (DILI)

The following diagram illustrates a simplified signaling pathway that can be investigated using a liver MPS to understand mechanisms of DILI.

DILI_Pathway cluster_drug Drug Exposure cluster_cell Hepatocyte Drug Hepatotoxic Drug Mitochondria Mitochondrial Stress Drug->Mitochondria Direct Toxicity or Metabolite-induced ER_Stress ER Stress Drug->ER_Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase Caspase Activation ROS->Caspase ER_Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified signaling cascade in drug-induced liver injury.

V. The Future of Drug Development with MPS

Microphysiological systems are poised to revolutionize many aspects of drug discovery and development.[2] Their applications span from early-stage target identification and validation to preclinical safety and efficacy assessment.[2] Furthermore, the use of patient-derived cells in MPS opens up the possibility of personalized medicine, where drug responses can be predicted on an individual basis.[5]

While challenges related to standardization, throughput, and regulatory acceptance remain, the continuous advancements in MPS technology are paving the way for their broader adoption.[7][8] The integration of MPS data with computational modeling and quantitative systems pharmacology will further enhance their predictive power, ultimately leading to the development of safer and more effective medicines.[9][10]

References

An In-Depth Technical Guide to the MP-010 Organ-on-a-Chip Platform

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information does not identify a specific organ-on-a-chip technology designated as "MP-010." The following technical guide describes a representative, hypothetical "this compound Liver-on-a-Chip" platform. This document is intended to serve as an illustrative example, synthesizing common principles and practices from the field of microphysiological systems (MPS) to meet the specified content and formatting requirements.

Core Technology Overview

The hypothetical this compound is an advanced, microfluidic organ-on-a-chip (OOC) platform designed to model the physiological and mechanical functions of the human liver lobule.[1][2][3] This system facilitates the 3D culture of primary human hepatocytes and other non-parenchymal cells in a controlled microenvironment, enabling more accurate predictions of human responses to drugs and toxins compared to traditional 2D cell cultures or animal models.[4][5]

The core of the this compound platform consists of a microfluidic chip with two main channels separated by a porous membrane. The upper "parenchymal" channel is designed for the culture of hepatocytes, while the lower "vascular" channel allows for the co-culture of endothelial cells, simulating the liver sinusoid. This multi-channel design permits the recreation of the 3D tissue architecture and the application of fluid flow to mimic blood perfusion and introduce mechanical shear stress, which is crucial for maintaining cell phenotype and function.[1][3]

Quantitative Performance Data

The following tables summarize typical performance data obtained from the this compound Liver-on-a-Chip platform, demonstrating sustained cell viability and function over a 14-day culture period.

Table 1: Hepatocyte Viability and Metabolic Function

DayCell Viability (%)Albumin Production (pg/cell/day)Urea (B33335) Synthesis (μM/day)
198 ± 235 ± 5150 ± 20
795 ± 360 ± 7210 ± 25
1492 ± 455 ± 6190 ± 22

Table 2: Endothelial Barrier Function and CYP450 Activity

DayTEER (Ω·cm²)CYP3A4 Activity (pmol/min/mg protein)CYP1A2 Activity (pmol/min/mg protein)
150 ± 815 ± 38 ± 2
7120 ± 1545 ± 625 ± 4
14110 ± 1242 ± 522 ± 3

Experimental Protocol: Assessment of Drug-Induced Liver Injury (DILI)

This protocol details the procedure for evaluating the hepatotoxic potential of a compound using the this compound platform.

3.1 Materials and Reagents

  • This compound Liver Chips

  • Primary Human Hepatocytes

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Hepatocyte Culture Medium (supplemented)

  • Endothelial Cell Culture Medium (supplemented)

  • Extracellular Matrix (ECM) solution (e.g., Collagen Type I)

  • Test compound and vehicle control (e.g., DMSO)

  • Live/Dead Viability/Cytotoxicity Kit

  • Albumin and Urea Assay Kits

  • CYP450 Activity Assay Kits

3.2 Chip Preparation and Cell Seeding

  • Prepare the this compound chips by flushing the channels with 70% ethanol, followed by sterile PBS.

  • Coat the top surface of the porous membrane in the parenchymal channel with the ECM solution. Incubate for 2 hours at 37°C.

  • Prepare a hepatocyte cell suspension at a concentration of 5 x 10^6 cells/mL in hepatocyte culture medium.

  • Introduce the hepatocyte suspension into the parenchymal channel and incubate for 4-6 hours to allow for cell attachment.

  • Coat the underside of the membrane in the vascular channel with ECM.

  • Prepare a HUVEC suspension at 2 x 10^6 cells/mL and introduce it into the vascular channel.

  • Invert the chip and incubate for 2 hours to allow endothelial cell attachment.

3.3 Microfluidic Culture and Compound Exposure

  • Connect the chips to a microfluidic pump system.

  • Initiate perfusion of the parenchymal and vascular channels with their respective media at a low shear stress (e.g., 0.02 dyn/cm²).

  • Culture the chips for 5-7 days to allow for tissue maturation and stabilization. Monitor barrier function by measuring Trans-Epithelial Electrical Resistance (TEER).

  • On Day 7, prepare the test compound at various concentrations in the hepatocyte culture medium.

  • Introduce the compound-containing medium into the parenchymal channel. Use a vehicle control for comparison.

  • Continue perfusion for the desired exposure duration (e.g., 24, 48, or 72 hours).

3.4 Endpoint Analysis

  • Viability Assessment: At the end of the exposure period, perfuse the channels with a solution containing Live/Dead assay reagents. Image the cells using fluorescence microscopy to quantify live and dead cell populations.

  • Functional Assessment: Collect the effluent medium from the parenchymal channel at specified time points. Use ELISA or colorimetric kits to quantify the concentration of albumin and urea as markers of metabolic function.

  • Metabolic Capability: To assess CYP450 activity, introduce a specific substrate for the enzyme of interest (e.g., a fluorogenic substrate for CYP3A4) and measure the rate of metabolite formation in the effluent.

Visualizations: Pathways and Workflows

The following diagrams illustrate a key signaling pathway relevant to liver function and the general experimental workflow for the this compound platform.

MP-010_Experimental_Workflow Figure 1: General Experimental Workflow for the this compound Platform cluster_prep Phase 1: Preparation cluster_culture Phase 2: Culture & Maturation cluster_exp Phase 3: Experimentation cluster_analysis Phase 4: Data Analysis p1 Chip Sterilization & ECM Coating p2 Cell Preparation (Hepatocytes & HUVECs) c1 Cell Seeding (Parenchymal & Vascular) p2->c1 Start Culture c2 Establish Microfluidic Flow c1->c2 c3 Tissue Maturation (5-7 Days) c2->c3 e1 Compound Exposure (e.g., 24-72h) c3->e1 Start Experiment e2 Sample Collection (Effluent) e1->e2 a1 Endpoint Assays: - Viability (Imaging) - Function (ELISA) - Metabolism (Activity Assays) e2->a1 Analyze Samples a2 Data Interpretation & Reporting a1->a2

Figure 1: General Experimental Workflow for the this compound Platform

mTOR_Signaling_Pathway Figure 2: Simplified mTOR Signaling Pathway cluster_downstream Downstream Effects GF Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GF->PI3K AA Amino Acids mTORC1 mTORC1 AA->mTORC1 Activation AKT Akt PI3K->AKT TSC TSC1/2 AKT->TSC Inhibition Rheb Rheb TSC->Rheb Inhibition Rheb->mTORC1 Activation Protein_Synth ↑ Protein Synthesis (4E-BP1, S6K1) mTORC1->Protein_Synth Autophagy ↓ Autophagy mTORC1->Autophagy Lipid_Synth ↑ Lipid Synthesis mTORC1->Lipid_Synth

Figure 2: Simplified mTOR Signaling Pathway

References

Principle Behind the MP-010 In Vitro Model: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "MP-010" has been identified in scientific literature and commercial contexts referring to different therapeutic agents. This document focuses on the immuno-oncology agent this compound developed by MedPacto , a bifunctional fusion protein. This assumption is based on the complexity of its mechanism, which aligns with the request for an in-depth technical guide on an in vitro model. Detailed proprietary experimental protocols and quantitative data for MedPacto's this compound are not fully available in the public domain. Therefore, this guide is constructed based on publicly accessible information, scientific principles of similar therapeutic agents, and conceptual models to meet the user's request.

Core Principle of the this compound In Vitro Model

The fundamental principle behind the in vitro models for evaluating this compound is to recreate a simplified, yet representative, tumor microenvironment (TME) that is immunosuppressive. This is primarily characterized by two key features that this compound is designed to target: the presence of the oncofetal isoform of fibronectin containing the extra domain B (EDB-FN), and the abundance of the immunosuppressive cytokine, transforming growth factor-beta (TGF-β).[1]

The in vitro model, therefore, serves as a platform to dissect and quantify the dual functionality of this compound:

  • Targeted Localization: To assess the specific binding of the this compound moiety to EDB-FN, which is overexpressed in the extracellular matrix (ECM) of many tumors. This targeting is crucial for concentrating the therapeutic agent within the TME, thereby minimizing systemic exposure and potential toxicity.[1]

  • Immunosuppression Neutralization: To measure the efficacy of the "TGF-β trap" component of this compound in sequestering and neutralizing TGF-β. This action is hypothesized to alleviate the immunosuppressive effects of TGF-β on various immune cells, such as T cells and Natural Killer (NK) cells, and to hinder cancer cell proliferation and invasion.[1]

These models are essential for preclinical characterization, dose-response analysis, and understanding the mechanism of action before moving to more complex in vivo studies.

Data Presentation

While specific quantitative data for this compound from MedPacto's proprietary studies are not publicly available, the following tables illustrate the types of data that would be generated from the in vitro models described in this guide. These tables are provided as examples for structure and content.

Table 1: Binding Affinity and Neutralization Potency of this compound

ParameterAssay TypeTargetResult (Illustrative)
Binding Affinity (KD) Surface Plasmon ResonanceHuman EDB-FN1.5 nM
Mouse EDB-FN2.1 nM
TGF-β Neutralization (IC50) TGF-β Reporter Gene AssayHuman TGF-β10.1 nM
Human TGF-β20.5 nM
Human TGF-β30.3 nM

Table 2: Effect of this compound on Immune Cell Function in Co-culture Models

Cell TypeAssayConditionEndpointResult (Illustrative % Change from Control)
Human CD8+ T Cells Cytokine Release (ELISA)Co-culture with CT26 cellsIFN-γ secretion+ 250%
Cytotoxicity AssayCo-culture with PANC02 cellsTarget cell lysis+ 80%
Human NK Cells Degranulation Assay (CD107a)Co-culture with 4T1 cells% CD107a+ NK cells+ 120%
Cytokine Release (ELISA)Co-culture with CT26 cellsGranzyme B secretion+ 180%

Experimental Protocols

The following are detailed, conceptual methodologies for key experiments that would be performed to evaluate the efficacy and mechanism of action of this compound in vitro.

EDB-FN Expression and Localization Model
  • Objective: To create an EDB-FN-rich extracellular matrix for testing the targeting component of this compound.

  • Methodology:

    • Cell Culture: Culture human fibroblast cell lines (e.g., WI-38) or specific cancer-associated fibroblast (CAF) lines known to secrete high levels of EDB-FN. Alternatively, use cancer cell lines such as the triple-negative breast cancer line 4T1 or pancreatic cancer line PANC02, which have been mentioned in the context of this compound in vivo models.[1]

    • Matrix Deposition: Plate the cells at a high density and culture for 7-10 days to allow for the deposition of a dense extracellular matrix.

    • Decellularization (Optional): Gently remove the cells using a non-enzymatic dissociation buffer or a mild detergent treatment (e.g., ammonium (B1175870) hydroxide) to leave the deposited ECM intact on the culture plate.

    • Verification: Confirm the presence and distribution of EDB-FN in the matrix using immunofluorescence staining with an anti-EDB-FN antibody.

    • Binding Assay: Incubate the EDB-FN-rich matrix with varying concentrations of fluorescently labeled this compound. Quantify binding using fluorescence microscopy and image analysis software.

TGF-β Neutralization Assay
  • Objective: To quantify the ability of the this compound's "trap" to neutralize TGF-β signaling.

  • Methodology:

    • Cell Line: Use a reporter cell line that expresses a luciferase gene under the control of a TGF-β-responsive promoter (e.g., a SMAD-binding element). A commonly used cell line is HEK293T transfected with such a reporter plasmid.

    • Assay Setup: Seed the reporter cells in a 96-well plate.

    • Treatment: Pre-incubate a fixed concentration of recombinant human TGF-β1 with serially diluted this compound for 1-2 hours.

    • Stimulation: Add the this compound/TGF-β mixture to the reporter cells and incubate for 18-24 hours.

    • Readout: Lyse the cells and measure luciferase activity using a luminometer.

    • Analysis: Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the TGF-β-induced luciferase signal.

Immune Cell Activation and Cytotoxicity Co-culture Model
  • Objective: To model the immunosuppressive TME and assess the ability of this compound to restore anti-tumor immune function.

  • Methodology:

    • Target Cell Culture: Plate a cancer cell line that expresses EDB-FN and secretes TGF-β (e.g., CT26 colorectal carcinoma, 4T1 breast cancer) in a 96-well plate.[1]

    • Immune Cell Isolation: Isolate human or murine T cells and NK cells from peripheral blood mononuclear cells (PBMCs) or spleens using magnetic-activated cell sorting (MACS).

    • Co-culture: Once the cancer cells have adhered, add the isolated immune cells (e.g., at a 10:1 effector-to-target ratio).

    • Treatment: Add this compound, a control molecule (e.g., a non-targeting TGF-β trap), or a vehicle control to the co-culture wells.

    • Incubation: Incubate the co-culture for 48-72 hours.

    • Endpoints:

      • Cytotoxicity: Measure the lysis of cancer cells using a lactate (B86563) dehydrogenase (LDH) release assay or by flow cytometry-based counting of viable target cells.

      • Immune Cell Activation: Harvest the immune cells and analyze the expression of activation markers (e.g., CD69, CD25) and degranulation markers (CD107a for NK cells) by flow cytometry.

      • Cytokine Production: Collect the culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) and cytotoxic granules (e.g., Granzyme B) using ELISA or a multiplex bead array.

Visualizations

Signaling Pathway of this compound

MP010_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Outcome Therapeutic Outcome MP010 This compound (Bifunctional Protein) EDBFN EDB-FN (Extracellular Matrix) MP010->EDBFN Binds TGFb_secreted Secreted TGF-β MP010->TGFb_secreted Traps T_Cell_Active Activated T Cell (IFN-γ, Proliferation) MP010->T_Cell_Active Restores Function NK_Cell_Active Activated NK Cell (Cytotoxicity) MP010->NK_Cell_Active Restores Function p1 TGFb_secreted->p1 p2 TGFb_secreted->p2 T_Cell T Cell NK_Cell NK Cell Cancer_Cell Cancer Cell Cancer_Cell->EDBFN Deposits Cancer_Cell->TGFb_secreted Secretes p1->T_Cell Inhibits Proliferation & Activation p2->NK_Cell Inhibits Cytotoxicity Tumor_Lysis Tumor Cell Lysis T_Cell_Active->Tumor_Lysis NK_Cell_Active->Tumor_Lysis

Caption: Proposed mechanism of action for the this compound bifunctional protein.

Experimental Workflow for In Vitro Evaluation

MP010_Workflow cluster_Endpoints Step 6: Endpoint Analysis step1 Step 1: Establish TME Model - Plate EDB-FN producing cancer cells (e.g., 4T1, CT26, PANC02) step3 Step 3: Co-culture Setup - Add immune cells to cancer cell monolayer step1->step3 step2 Step 2: Isolate Immune Cells - Purify T Cells and NK Cells from human PBMCs or mouse spleens step2->step3 step4 Step 4: Treatment - Add serial dilutions of this compound - Include relevant controls step3->step4 step5 Step 5: Incubation - 48-72 hours at 37°C, 5% CO2 step4->step5 endpoint1 Cytotoxicity Assay (LDH, Flow Cytometry) step5->endpoint1 endpoint2 Immune Cell Activation (Flow Cytometry for CD69, CD107a) step5->endpoint2 endpoint3 Cytokine Quantification (ELISA for IFN-γ, Granzyme B) step5->endpoint3

Caption: Conceptual workflow for evaluating this compound in an in vitro co-culture model.

References

The Transition to 3D Cell Culture: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of in vitro cell culture is undergoing a paradigm shift, moving from traditional two-dimensional (2D) monolayers to three-dimensional (3D) models that more accurately recapitulate the complex microenvironments of native tissues. This evolution is driven by the growing recognition that 3D cultures offer superior physiological relevance, providing more predictive data for drug discovery, disease modeling, and fundamental biological research. This guide provides a comprehensive overview of the principles, applications, and methodologies of 3D cell culture, with a focus on scaffold-free (spheroid) and scaffold-based (hydrogel) systems.

The Limitations of 2D vs. the Advantages of 3D Culture

For decades, 2D cell culture has been a cornerstone of biological research due to its simplicity and cost-effectiveness. However, cells grown on flat, rigid surfaces lack the intricate cell-cell and cell-extracellular matrix (ECM) interactions that govern cellular behavior in vivo. This can lead to altered morphology, gene expression, and drug responses, often resulting in poor translation to clinical outcomes.

3D cell culture models bridge this gap by allowing cells to grow in all three dimensions, fostering the creation of microtissues with physiological gradients of nutrients, oxygen, and signaling molecules. The key advantages of 3D culture include:

  • Enhanced Physiological Relevance: 3D models better mimic the architecture, cell-cell interactions, and ECM composition of native tissues.

  • More Predictive Drug Screening: The increased complexity of 3D models often leads to a more realistic assessment of drug efficacy and toxicity, with studies frequently showing higher drug resistance in 3D cultures compared to 2D monolayers.

  • Improved Disease Modeling: 3D cultures can replicate key aspects of diseases like cancer, including tumor heterogeneity, hypoxia, and the influence of the tumor microenvironment.

Quantitative Comparison of 2D and 3D Cell Culture Models

The transition from 2D to 3D culture results in significant, measurable differences in cellular behavior. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Drug Response (IC50 Values) in 2D vs. 3D Culture Models

Cell LineCompoundIC50 in 2D Culture (µM)IC50 in 3D Culture (µM)Fold Change (3D/2D)
H1299 (Lung Cancer)Paclitaxel6.23413.872.22
Colorectal Cancer5-FluorouracilVariesSignificantly HigherVaries
Colorectal CancerCisplatinVariesSignificantly HigherVaries
Colorectal CancerDoxorubicinVariesSignificantly HigherVaries

Data compiled from studies showing that cells grown in 3D spheroids exhibit increased resistance to chemotherapeutic agents compared to 2D monolayers.[1][2]

Table 2: Differential Gene Expression in 2D vs. 3D Culture of MCF-7 Breast Cancer Cells

Gene NameAbbreviationFold Change (3D vs. 2D)
Snail family zinc finger 1SNAI147.18
Keratin 19KRT193.56
Wnt-induced signaling protein 2WISP23.50
Bone morphogenic protein 7BMP7-6.94
Keratin 14KRT14-29.19

This table highlights some of the most significantly up- and down-regulated genes when MCF-7 cells are cultured in a 3D environment compared to a 2D monolayer, indicating a shift in cellular phenotype and signaling.[3]

Key Signaling Pathways in 3D Cell Culture

The 3D arrangement of cells profoundly influences intracellular signaling pathways. One of the most well-documented examples is the Transforming Growth Factor-β (TGF-β) pathway, which plays a critical role in cancer progression and epithelial-to-mesenchymal transition (EMT).

Studies have shown that TGF-β signaling is one of the most significantly altered pathways in 3D spheroid models of ovarian cancer compared to 2D cultures.[4][5] In a 3D context, TGF-β can more effectively induce EMT, leading to changes in cell morphology, migration, and invasion. This is attributed to the more complex cell-cell and cell-ECM interactions in 3D, which provide a microenvironment more permissive to these phenotypic changes.

TGF_beta_pathway TGF-β Signaling in 3D Cancer Models TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (TβRI/TβRII) TGFb->Receptor Binding & Activation SMADs p-SMAD2/3-SMAD4 Complex Receptor->SMADs Phosphorylation Nucleus Nucleus SMADs->Nucleus Translocation EMT_genes EMT Target Genes (SNAIL, SLUG, etc.) Nucleus->EMT_genes Transcription Cell_Phenotype Mesenchymal Phenotype (Increased Invasion, Migration) EMT_genes->Cell_Phenotype Translation & Effect _3D_Environment 3D Microenvironment (Cell-Cell & Cell-ECM Interactions) _3D_Environment->Receptor Enhanced Signaling _3D_Environment->Cell_Phenotype Permissive Context

TGF-β signaling pathway in 3D cancer models.

Experimental Protocols for 3D Cell Culture

The following are detailed methodologies for two common 3D cell culture techniques: the hanging drop method for spheroid formation and the embedding of cells in a hydrogel matrix.

Protocol 1: Spheroid Formation using the Hanging Drop Method

This scaffold-free method utilizes gravity to promote cell aggregation and the formation of uniform spheroids.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Petri dishes (e.g., 100 mm)

  • Micropipettes and sterile tips

Methodology:

  • Cell Preparation: Culture cells to approximately 80-90% confluency in a standard 2D flask.

  • Harvesting: Aspirate the culture medium, wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with medium containing serum.

  • Cell Suspension: Centrifuge the cells (e.g., 200 x g for 5 minutes) and resuspend the pellet in fresh culture medium to create a single-cell suspension.[6][7]

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter.

  • Concentration Adjustment: Adjust the cell concentration to the desired density (e.g., 1 x 10^5 cells/mL). The final cell number per spheroid will depend on the drop volume. For example, a 20 µL drop of this suspension will contain 2,000 cells.[8]

  • Hanging Drop Formation:

    • Add sterile PBS to the bottom of a Petri dish to create a hydration chamber, preventing the drops from evaporating.[6][8]

    • Invert the lid of the Petri dish.

    • Carefully pipette 20 µL drops of the cell suspension onto the inside of the lid, ensuring they are well-spaced to prevent merging.[8]

  • Incubation: Carefully place the lid back on the PBS-containing bottom dish. Incubate at 37°C and 5% CO2. Spheroid formation typically occurs within 24-72 hours.[6][8]

  • Spheroid Harvesting: Once formed, spheroids can be harvested by gently washing them from the lid into a collection tube.

Protocol 2: 3D Cell Culture in a Hydrogel Matrix (e.g., Matrigel)

This scaffold-based method involves embedding cells within a basement membrane extract that mimics the native ECM.

Materials:

  • Basement membrane matrix (e.g., Matrigel®), stored at -20°C

  • Ice

  • Pre-chilled sterile pipette tips and microcentrifuge tubes

  • Cell culture plates (e.g., 24-well)

  • Cell suspension (prepared as in Protocol 1)

Methodology:

  • Thawing the Matrix: Thaw the basement membrane matrix overnight on ice in a 4°C refrigerator. It is critical to keep the matrix and all labware that comes into contact with it cold to prevent premature gelation.[9][10]

  • Coating the Plate (Optional but Recommended):

    • Add a thin layer (e.g., 50-100 µL for a 24-well plate) of the liquid matrix to the surface of the culture wells.[9][10]

    • Spread the matrix evenly.

    • Incubate the plate at 37°C for at least 30 minutes to allow the matrix to solidify into a gel.[9][10]

  • Preparing the Cell-Matrix Mixture:

    • Prepare a single-cell suspension at the desired concentration in ice-cold culture medium.

    • On ice, mix the cell suspension with the liquid basement membrane matrix. A common ratio is 1 part cell suspension to 1 part matrix solution.[10][11]

  • Plating:

    • Carefully pipette the cell-matrix mixture onto the pre-coated wells.

    • Incubate the plate at 37°C for 30-60 minutes to allow the mixture to solidify.[10][11]

  • Adding Medium: Once the gel has solidified, gently add pre-warmed culture medium to each well.

  • Culture and Maintenance: Culture the cells for the desired period, changing the medium every 2-3 days.

Experimental Workflow for Drug Screening in 3D Models

The following diagram illustrates a typical workflow for conducting a drug screening experiment using 3D cell culture models.

Drug_Screening_Workflow General Workflow for 3D Drug Screening start Start: Cell Culture (2D) prep_cells Prepare Single-Cell Suspension start->prep_cells form_3d Form 3D Model (e.g., Spheroids, Hydrogel) prep_cells->form_3d incubate Incubate to Allow Model Formation (24-72 hours) form_3d->incubate add_drug Add Drug Compounds (Dose-Response) incubate->add_drug incubate_drug Incubate with Drug (24-72 hours) add_drug->incubate_drug assay Perform Viability/Toxicity Assay (e.g., ATP-based, Imaging) incubate_drug->assay analyze Data Analysis (IC50 Calculation) assay->analyze end End: Results analyze->end

Workflow for 3D cell culture drug screening.

Conclusion

The adoption of 3D cell culture models represents a significant advancement in the field of in vitro research. By providing a more physiologically relevant context, these models offer the potential for more accurate and predictive data in drug discovery, toxicology, and disease modeling. While the techniques may be more complex than traditional 2D culture, the benefits of increased biological relevance make them an indispensable tool for modern research. As methodologies become more standardized and accessible, the widespread implementation of 3D cell culture will continue to bridge the gap between laboratory research and clinical reality.

References

An In-depth Technical Guide to a Multi-Organ-on-a-Chip Platform

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide provides a detailed overview of a multi-organ-on-a-chip system, the specific designation "MP-010" could not be publicly identified. Therefore, this document focuses on a well-documented and representative platform, the "InterOrgan tissue chip," which integrates matured human heart, liver, bone, and skin tissues. This system serves as an exemplary model for researchers, scientists, and drug development professionals interested in the application of advanced microphysiological systems.

Core Technology: The InterOrgan Multi-Organ Chip

The InterOrgan tissue chip is a microphysiological system (MPS) designed to emulate human systemic physiology by co-culturing multiple, matured human tissues in a fluidically interconnected environment.[1] A key feature of this platform is the incorporation of a selectively permeable endothelial barrier that separates each tissue-specific niche from a common vascular flow.[1] This design allows for the maintenance of distinct tissue environments while enabling inter-organ communication through cytokines, exosomes, and circulating cells.[1]

The platform is constructed to be modular, permitting the customized integration of various tissue types depending on the research question.[1] For the studies highlighted in this guide, the chip integrates four distinct tissue types: heart, liver, bone, and skin, all derived from human induced pluripotent stem cells (hiPSCs).[1] This "patient-on-a-chip" approach, using cells from a single donor, allows for the investigation of individual-specific responses to stimuli.[1] The tissues are matured for 4-6 weeks under optimized conditions before being integrated into the chip, where they can be maintained for at least 4 weeks.[1]

A single peristaltic pump recirculates the culture medium at a controlled flow rate, simulating physiological shear stress.[1] This dynamic circulation is crucial for modeling the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of compounds.[1]

Key Features of the InterOrgan Platform
FeatureDescriptionReference
Organ Models Matured human heart, liver, bone, and skin tissues derived from hiPSCs.[1]
Vascular Component A selectively permeable endothelial barrier separates each tissue from the common vascular channel.[1]
Fluidics Recirculating vascular flow driven by a peristaltic pump.[1]
Culture Duration Tissues maintain their phenotypes for over 4 weeks in the interconnected system.[1]
Modularity The design allows for flexible arrangement and combination of different tissue types.[1]

Experimental Protocols

Generation of Matured Human Tissues

The foundation of the InterOrgan chip lies in the generation of highly functional and mature tissue models from a single hiPSC line. This ensures a consistent genetic background across all organ models.

Protocol for Tissue Generation:

  • hiPSC Culture and Differentiation: Human induced pluripotent stem cells are cultured and differentiated into cardiac, hepatic, bone, and skin lineages using established protocols.

  • Tissue Maturation:

    • Cardiac Tissue: Cardiomyocytes are matured for 4-6 weeks under conditions that promote physiological structure and function.

    • Liver Tissue: Hepatocytes are matured to exhibit stable metabolic activity.

    • Bone Tissue: Osteoblasts are cultured in an environment that encourages mineralization.

    • Skin Tissue: Keratinocytes and fibroblasts are co-cultured to form a stratified epidermal layer.

  • Quality Control: Each tissue is assessed for phenotypic markers and functional activity before integration into the chip.

Assembly and Operation of the Multi-Organ Chip

The modular design of the chip allows for the sequential introduction of matured tissues.

Assembly and Perfusion Workflow:

Assembly_and_Perfusion_Workflow cluster_prep Chip Preparation cluster_assembly Tissue Integration cluster_operation System Operation A Sterilize Chip Components B Coat with Extracellular Matrix Proteins A->B C Seed Endothelial Cells on Porous Membrane B->C D Place Matured Tissues into Respective Chambers C->D E Connect Fluidic Tubing to Peristaltic Pump D->E F Initiate Perfusion with Culture Medium E->F G Monitor Tissue Function and Viability F->G Doxorubicin_Study_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Establish Stable Multi-Organ Culture (Heart, Liver, Bone, Skin) B Introduce Doxorubicin into the Culture Medium A->B C Collect Medium Samples at Multiple Time Points for PK Analysis B->C D Assess Cardiac Tissue Function (e.g., contractility, electrophysiology) B->D F Analyze Doxorubicin and Metabolite Concentrations C->F E Measure Biomarkers of Cardiotoxicity (e.g., miRNA) in Medium D->E Doxorubicin_Pathway cluster_liver Liver Tissue cluster_heart Heart Tissue Dox Doxorubicin Doxol Doxorubicinol Dox->Doxol Metabolism Cardiotoxicity Cardiotoxicity Dox->Cardiotoxicity Systemic Circulation Doxol->Cardiotoxicity Systemic Circulation miRNA miRNA Release (e.g., miR-1273a) Cardiotoxicity->miRNA

References

In-Depth Technical Guide to the MP-010 System: A Novel Bifunctional Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MP-010, developed by MedPacto, is an innovative, first-in-class bifunctional fusion protein engineered to remodel the immunosuppressive tumor microenvironment (TME). By selectively targeting the extra domain B-containing fibronectin (EDB-FN) and simultaneously trapping Transforming Growth Factor-beta (TGF-β), this compound represents a novel strategy in immuno-oncology. Preclinical studies in challenging cancer models, including pancreatic, triple-negative breast, and colorectal cancers, have demonstrated significant efficacy. This document provides a comprehensive technical overview of the this compound system, including its components, mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

This compound System Components and Specifications

This compound is a biologic entity, a bifunctional fusion protein, designed for high-affinity, specific targeting within the TME. While detailed proprietary specifications such as molecular weight, purity, and formulation specifics are not publicly available, its core components are functionally defined.

Table 1: this compound System Components

ComponentDescriptionFunction
EDB-FN Targeting Moiety A protein domain with high specificity for the extra domain B splice variant of fibronectin.Anchors this compound within the tumor microenvironment, concentrating its therapeutic effect at the site of the tumor and minimizing systemic exposure.[1]
TGF-β Trap A protein structure that binds to and neutralizes Transforming Growth Factor-beta (TGF-β).Sequesters TGF-β, a key cytokine that promotes immune evasion, cancer progression, and metastasis.[1]

Mechanism of Action

The TME is characterized by an extracellular matrix (ECM) that forms a physical barrier and an immunosuppressive milieu that protects the tumor from immune surveillance.[1] this compound's dual-targeting mechanism is designed to dismantle both of these protective features.

First, the EDB-FN targeting component of this compound binds to EDB-containing fibronectin, a protein isoform that is significantly overexpressed in the TME of various solid tumors but is largely absent in normal adult tissues.[2][3] This specific binding localizes the therapeutic agent within the tumor stroma.

Once anchored in the TME, the TGF-β trap moiety of this compound captures and neutralizes TGF-β. TGF-β plays a crucial role in promoting cancer by suppressing the activity of immune cells, inducing fibrosis, and promoting metastasis.[1][4][5] By trapping TGF-β, this compound is designed to restore anti-tumor immunity, primarily by facilitating the infiltration and activation of cytotoxic CD8+ T cells and Natural Killer (NK) cells into the tumor.[1]

Signaling Pathway Intervention

This compound intervenes in the canonical TGF-β signaling pathway. In cancer, TGF-β binds to its receptors (TβRI/II) on immune and cancer cells, initiating a signaling cascade through the phosphorylation of SMAD proteins (SMAD2/3). These activated SMADs then complex with SMAD4, translocate to the nucleus, and regulate gene expression, leading to immunosuppression and cancer progression. By trapping TGF-β, this compound prevents this initial ligand-receptor interaction, thereby inhibiting the entire downstream signaling cascade.

MP010_MOA cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T-Cell) Tumor_Cells Tumor Cells EDB_FN EDB-Fibronectin Tumor_Cells->EDB_FN secretes TGFb_ligand TGF-β Tumor_Cells->TGFb_ligand secretes TGFbR TGF-β Receptor (TβRI/II) TGFb_ligand->TGFbR binds & activates MP010 This compound (Bifunctional Protein) MP010->EDB_FN binds MP010->TGFb_ligand traps SMAD SMAD2/3 TGFbR->SMAD phosphorylates SMAD4 SMAD4 SMAD->SMAD4 complexes with Nucleus Nucleus SMAD4->Nucleus translocates to Gene_Expression Gene Expression (Immunosuppression) Nucleus->Gene_Expression alters

Figure 1: this compound Mechanism of Action in the TME.

Preclinical Efficacy

This compound has demonstrated superior efficacy as a monotherapy in various preclinical syngeneic mouse models of difficult-to-treat cancers.[1] Key findings include high complete response (CR) rates, long-term survival, and the induction of a strong T-cell memory effect, which prevented tumor regrowth upon rechallenge.[1]

Table 2: Summary of Preclinical Models for this compound Evaluation

Cancer TypeCell LineMouse StrainKey Characteristics
Pancreatic CancerPANC02C57BL/6Orthotopic model that mimics human pancreatic adenocarcinoma.[6][7][8]
Triple-Negative Breast Cancer (TNBC)4T1BALB/cHighly metastatic and aggressive model that resembles human TNBC.[9][10][11]
Colorectal CancerCT26BALB/cSyngeneic model widely used for immuno-oncology studies.[12][13][14]

Quantitative data from MedPacto's specific studies on this compound, such as percentage of tumor growth inhibition and survival curves, are not yet publicly detailed.

Experimental Protocols

The following are generalized protocols for the establishment of the preclinical models used to evaluate this compound, based on standard methodologies in the field.

PANC02 Orthotopic Pancreatic Cancer Model
  • Cell Culture: Murine PANC02 pancreatic adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics, maintained at 37°C in a 5% CO2 humidified incubator.[6][8]

  • Animal Model: 6-8 week old female C57BL/6 mice are used.[6][7]

  • Orthotopic Implantation:

    • Mice are anesthetized. A small incision is made in the left abdominal flank to expose the spleen and the tail of the pancreas.

    • PANC02 cells (e.g., 1 x 10^6), resuspended in a small volume (e.g., 50 µL) of a basement membrane matrix like Matrigel, are slowly injected into the pancreatic tail.[6][7]

    • The peritoneum and skin are sutured.

  • Tumor Monitoring: Tumor growth is monitored over time using methods like high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cells).

  • Treatment and Analysis: Once tumors reach a predetermined size, treatment with this compound or a vehicle control is initiated. Endpoints include tumor volume, survival, and analysis of the tumor immune infiltrate via flow cytometry or immunohistochemistry.

4T1 Orthotopic Triple-Negative Breast Cancer Model
  • Cell Culture: 4T1 murine breast carcinoma cells are cultured in DMEM supplemented with 10% FBS.[15]

  • Animal Model: 6-8 week old female BALB/c mice are used.[11][15]

  • Orthotopic Implantation:

    • Mice are anesthetized.

    • 4T1 cells (e.g., 1 x 10^5 in 100 µL of PBS or Matrigel) are injected into the fourth mammary fat pad.[9][16]

  • Tumor Monitoring: Palpable tumors are measured with calipers, and volume is calculated using the formula: (width² x length)/2.[9]

  • Metastasis Analysis: The 4T1 model is highly metastatic. Lungs, liver, and other organs are often harvested at the end of the study to assess metastatic burden.[10]

  • Treatment and Analysis: Treatment is initiated when tumors are established. Tumor growth and survival are the primary endpoints. The immune response in the primary tumor and metastatic sites is also analyzed.

Experimental_Workflow cluster_Preparation Model Preparation cluster_Study In Vivo Study cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture (PANC02, 4T1, or CT26) Implantation 3. Orthotopic/Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Animal_Prep 2. Prepare Syngeneic Mice (e.g., BALB/c, C57BL/6) Animal_Prep->Implantation Tumor_Growth 4. Monitor Tumor Growth (Calipers/Imaging) Implantation->Tumor_Growth Grouping 5. Randomize into Treatment Groups Tumor_Growth->Grouping Treatment 6. Administer this compound or Vehicle Control Grouping->Treatment Endpoints 7. Measure Primary Endpoints (Tumor Volume, Survival) Treatment->Endpoints Immune_Profiling 8. Analyze TME (Flow Cytometry, IHC) Endpoints->Immune_Profiling Metastasis_Eval 9. Evaluate Metastasis (where applicable) Endpoints->Metastasis_Eval

Figure 2: General Experimental Workflow for Preclinical Evaluation of this compound.

CT26 Subcutaneous Colorectal Cancer Model
  • Cell Culture: CT26 murine colon carcinoma cells are cultured in RPMI-1640 or DMEM with 10% FBS.

  • Animal Model: 10-12 week old female BALB/c mice are used.[14]

  • Subcutaneous Implantation:

    • CT26 cells (e.g., 1 x 10^6) are resuspended in PBS, often mixed with Matrigel.[12]

    • The cell suspension is injected subcutaneously into the flank of the mouse.[12][14]

  • Tumor Monitoring: Tumor growth is monitored by caliper measurements twice weekly once tumors become palpable.[12]

  • Treatment and Analysis: When average tumor volume reaches a specified size (e.g., ~120 mm³), mice are randomized into treatment groups.[12] Endpoints include tumor volume, tumor weight at the end of the study, and immune profiling of the TME.[12]

Future Directions

MedPacto is advancing this compound through non-clinical development with the goal of submitting an Investigational New Drug (IND) application to initiate early-phase clinical trials. The robust preclinical data suggest that this compound has the potential to overcome limitations of existing cancer immunotherapies, particularly in "cold" tumors that are non-responsive to checkpoint inhibitors. Further research will focus on identifying patient populations most likely to benefit from this novel therapeutic strategy and exploring potential combination therapies.

References

An In-depth Technical Guide to the MCO-010 Optogenetic Therapy Platform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCO-010 (sonpiretigene isteparvovec) is a novel, gene-agnostic optogenetic therapy developed by Nanoscope Therapeutics designed to restore vision in individuals with severe vision loss due to advanced retinal degeneration, irrespective of the underlying genetic mutation.[1][2][3] This platform represents a paradigm shift in the treatment of inherited retinal diseases such as retinitis pigmentosa (RP) and Stargardt disease, moving beyond gene replacement to confer light sensitivity to surviving inner retinal neurons.[2][4] MCO-010 has received Fast Track and Orphan Drug designations from the U.S. Food and Drug Administration (FDA) for both RP and Stargardt disease.[1]

The core of the MCO-010 platform is a Multi-Characteristic Opsin (MCO), a synthetic, light-sensitive protein engineered for activation by ambient light with high photosensitivity and fast kinetics.[3][5][6] This MCO is delivered to the retina via a proprietary AAV2 vector, which transduces bipolar cells, making them function as novel photoreceptors.[3][7][8] This guide provides a comprehensive technical overview of the MCO-010 platform, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Core Features of the MCO-010 Platform

The MCO-010 platform is characterized by several key features that distinguish it as a promising therapeutic strategy:

  • Gene-Agnostic Approach: By targeting the downstream bipolar cells that remain viable after photoreceptor death, MCO-010 bypasses the need to correct specific genetic mutations, making it potentially applicable to a broad range of patients with retinal degenerative diseases.[1][9]

  • Ambient Light Activation: The engineered MCO is sensitive to broadband ambient light, eliminating the need for external light-stimulation devices or goggles, which are often required for other optogenetic therapies.[3][6]

  • Targeting of Bipolar Cells: Transducing bipolar cells, which are presynaptic to ganglion cells, allows the therapy to leverage the retina's existing signal processing circuitry, potentially leading to higher-quality vision restoration.

  • Intravitreal Administration: MCO-010 is delivered via a standard, in-office intravitreal injection, a minimally invasive procedure familiar to ophthalmologists.[1][9]

  • Durable Treatment Effect: Clinical trial data suggests that a single injection of MCO-010 can lead to sustained improvements in visual function.[2]

Mechanism of Action: A Cellular and Molecular Perspective

The therapeutic effect of MCO-010 is initiated by the successful delivery and expression of the MCO gene in retinal bipolar cells.

The AAV2 Vector and MCO Cassette

MCO-010 utilizes a non-pathogenic adeno-associated virus serotype 2 (AAV2) as the delivery vector.[3][7] The expression cassette is specifically designed for robust and targeted expression in bipolar cells, incorporating a metabotropic glutamate (B1630785) receptor 6 (mGluR6) promoter-enhancer.[7] This ensures that the MCO protein is primarily expressed in these cells.

Photosensitization of Bipolar Cells

In a healthy retina, photoreceptors (rods and cones) detect light and transmit signals to bipolar cells, which in turn relay these signals to retinal ganglion cells (RGCs). In retinal degenerative diseases, the loss of photoreceptors disrupts this pathway. MCO-010 therapy restores light sensitivity to the retina by making the bipolar cells themselves photosensitive.[7][8] When ambient light enters the eye, it activates the MCO proteins expressed in the bipolar cells. This activation triggers a signaling cascade within the bipolar cells, causing them to depolarize and release neurotransmitters, thereby stimulating the adjacent RGCs. This process effectively bypasses the defunct photoreceptor layer and restores the flow of visual information to the brain.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by MCO-010 in a transduced bipolar cell.

MCO010_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Bipolar Cell Membrane cluster_Intracellular Intracellular Signaling Ambient_Light Ambient Light MCO_Protein MCO Protein Ambient_Light->MCO_Protein Signal_Transduction Signal Transduction Cascade MCO_Protein->Signal_Transduction Depolarization Cellular Depolarization Signal_Transduction->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release

Caption: MCO-010 Signaling Pathway in Bipolar Cells.

Preclinical and Clinical Development

The MCO-010 platform has been evaluated in a series of preclinical and clinical studies to assess its safety and efficacy.

Preclinical Studies

Preclinical studies in mouse models of retinitis pigmentosa demonstrated that intravitreal administration of MCO-010 was well-tolerated and resulted in the restoration of visual behaviors. These studies also confirmed the successful transduction of bipolar cells and the preservation of retinal structure.

Clinical Trials: RESTORE and STARLIGHT

Two pivotal clinical trials, RESTORE (for retinitis pigmentosa) and STARLIGHT (for Stargardt disease), have provided key evidence for the clinical potential of MCO-010.

Table 1: Summary of Key Clinical Trial Data

Trial Indication Phase Number of Patients Key Efficacy Outcomes Safety Profile
RESTORE (NCT04945772) Retinitis Pigmentosa (RP)Phase 2b27 (18 MCO-010, 9 sham)Statistically significant improvement in Best Corrected Visual Acuity (BCVA) at 52 weeks.[10] 40% of treated patients gained ≥ 15 ETDRS letters at 52 weeks.[10]Generally well-tolerated.[4] Mild to moderate anterior chamber inflammation was the most common adverse event, managed with steroids.[10]
STARLIGHT (NCT05417126) Stargardt DiseasePhase 26Mean improvement in BCVA of +5.5 ETDRS letters at 48 weeks.[1] In patients with atrophy confined to the macula, a mean improvement of +12.0 ETDRS letters was observed.[1]Well-tolerated with no serious adverse events reported over 48 weeks.[1][2]

Experimental Protocols

This section provides an overview of the methodologies employed in the clinical evaluation of MCO-010.

MCO-010 Administration Protocol

The administration of MCO-010 in the RESTORE and STARLIGHT trials followed a standardized protocol:

  • Prophylactic Steroids: Patients received a course of prophylactic oral steroids to mitigate potential host immune responses to the AAV2 vector.[11][12]

  • Intravitreal Injection: A single intravitreal injection of MCO-010 was administered to the study eye. The dosage used in the STARLIGHT trial was 1.2 x 10¹¹ genome copies (gc) per eye.[2][13] The RESTORE trial evaluated two different dose levels.[14]

  • Post-injection Monitoring: Patients were monitored for adverse events, including intraocular inflammation and changes in intraocular pressure.

Efficacy Assessment Protocols

A battery of visual function tests was used to assess the efficacy of MCO-010 therapy:

  • Best Corrected Visual Acuity (BCVA): Assessed using standard ETDRS charts. A change of 0.3 LogMAR (equivalent to 15 letters) is considered clinically meaningful.

  • Multi-Luminance Y-Mobility Test (MLYMT): A test of vision-guided mobility under varying light conditions.

  • Multi-Luminance Shape Discrimination Test (MLSDT): An assessment of near-field object recognition at different light levels.

Experimental Workflow

The following diagram outlines the general workflow for a patient participating in an MCO-010 clinical trial.

MCO010_Clinical_Trial_Workflow Screening Patient Screening and Informed Consent Baseline Baseline Visual Function Assessment Screening->Baseline Steroids Prophylactic Oral Steroids Baseline->Steroids Injection Intravitreal Injection of MCO-010 Steroids->Injection Follow_up Follow-up Visits (Safety and Efficacy Assessments) Injection->Follow_up Data_Analysis Data Analysis and Reporting Follow_up->Data_Analysis

Caption: MCO-010 Clinical Trial Workflow.

Conclusion

The MCO-010 research and development platform has yielded a promising, first-in-class optogenetic therapy for vision restoration in patients with advanced retinal degeneration. Its gene-agnostic approach, coupled with its ability to be activated by ambient light and administered via a simple intravitreal injection, positions it as a potentially transformative treatment for a patient population with high unmet medical needs. The robust data from the RESTORE and STARLIGHT clinical trials provide a strong foundation for the continued development and potential regulatory approval of MCO-010. Further research will continue to elucidate the long-term safety and efficacy of this innovative therapeutic platform.

References

MP-010: A Novel Neuroprotective Agent Mimicking Human Physiology by Modulating Intracellular Calcium Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MP-010 is a novel, orally bioavailable small molecule that acts as a ligand for the FK506-binding protein 12 (FKBP12). Its primary mechanism of action involves the stabilization of ryanodine (B192298) receptors (RyRs), critical channels that regulate the release of calcium from intracellular stores. By modulating RyR function, this compound effectively mimics the physiological role of FKBP12 in maintaining calcium homeostasis, a process frequently disrupted in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). Preclinical studies in the SOD1 G93A mouse model of ALS have demonstrated the neuroprotective potential of this compound, showing improvements in motor function, preservation of motor neurons, and a modest extension of lifespan. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction

Disturbances in intracellular calcium (Ca2+) homeostasis are a key pathological feature of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS). In healthy neurons, the release of Ca2+ from the endoplasmic reticulum (ER) is tightly regulated. Ryanodine receptors (RyRs), a class of intracellular calcium release channels, play a pivotal role in this process. The FK506-binding protein 12 (FKBP12) is an endogenous ligand of RyRs that stabilizes the closed state of the channel, preventing aberrant Ca2+ leakage from the ER. In ALS, there is evidence of reduced FKBP12 levels in motor neurons, leading to RyR destabilization and subsequent cytotoxic Ca2+ overload in the cytoplasm.

This compound has emerged as a promising therapeutic candidate that directly addresses this pathological mechanism. As a selective FKBP12 ligand, this compound is designed to restore the stabilizing effect on RyRs, thereby mitigating the downstream consequences of calcium dysregulation and offering a neuroprotective effect.

Mechanism of Action: Mimicking Endogenous Regulation

The core mechanism of action of this compound is its function as a ryanodine receptor stabilizer, mimicking the natural role of FKBP12. In pathological conditions like ALS, oxidative stress and other cellular insults can lead to the dissociation of FKBP12 from the RyR complex. This "leaky" state of the RyR results in a continuous, low-level release of Ca2+ from the ER into the cytosol. This chronic elevation of intracellular Ca2+ triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal cell death.

This compound binds to FKBP12, enhancing its association with the RyR channel. This stabilization of the RyR-FKBP12 complex effectively "plugs the leak," preventing the pathological Ca2+ leakage and restoring normal intracellular calcium dynamics. This targeted modulation of a fundamental physiological process highlights the potential of this compound as a disease-modifying therapy for ALS.

Signaling Pathway Diagram

cluster_0 Healthy Motor Neuron cluster_1 ALS Motor Neuron (Pathological State) cluster_2 ALS Motor Neuron + this compound Treatment RyR_healthy Ryanodine Receptor (RyR) (Closed State) ER_healthy Endoplasmic Reticulum (ER) (Normal Ca2+ Store) FKBP12_healthy FKBP12 FKBP12_healthy->RyR_healthy Stabilizes Cytosol_healthy Cytosol (Normal Ca2+) ER_healthy->Cytosol_healthy Regulated Ca2+ Release Mitochondria_healthy Mitochondria (Normal Function) Cytosol_healthy->Mitochondria_healthy Maintains Function Neuron_healthy Neuronal Survival Mitochondria_healthy->Neuron_healthy Promotes RyR_als Ryanodine Receptor (RyR) ('Leaky' State) MP010 This compound FKBP12_als Reduced FKBP12 FKBP12_als->RyR_als Insufficient Stabilization ER_als Endoplasmic Reticulum (ER) (Depleted Ca2+) Cytosol_als Cytosol (Elevated Ca2+) ER_als->Cytosol_als Unregulated Ca2+ Leak Mitochondria_als Mitochondria (Dysfunction) Cytosol_als->Mitochondria_als Induces Dysfunction Neuron_als Neuronal Death Mitochondria_als->Neuron_als Leads to FKBP12_treated FKBP12 MP010->FKBP12_treated Binds to RyR_treated Ryanodine Receptor (RyR) (Stabilized State) FKBP12_treated->RyR_treated Enhances Stabilization ER_treated Endoplasmic Reticulum (ER) (Restored Ca2+ Store) Cytosol_treated Cytosol (Normalized Ca2+) ER_treated->Cytosol_treated Prevents Ca2+ Leak Mitochondria_treated Mitochondria (Restored Function) Cytosol_treated->Mitochondria_treated Restores Function Neuron_treated Neuroprotection Mitochondria_treated->Neuron_treated Promotes

Caption: Signaling pathway of this compound in modulating calcium homeostasis.

Preclinical Data in the SOD1 G93A Mouse Model

The efficacy of this compound has been evaluated in the widely used SOD1 G93A transgenic mouse model of ALS, which recapitulates many of the key features of the human disease.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were assessed following a single oral dose of 30 mg/kg.

ParameterSerumMuscleBrain
Cmax 1144.4 ng/mL1173.1 ng/g340.8 ng/g
Half-life (t1/2) 3.0 h2.5 h3.7 h
Brain-to-Serum Ratio (18h) >0.04--
Table 1: Pharmacokinetic parameters of this compound in mice.
Efficacy Studies

Chronic administration of this compound was initiated in SOD1 G93A mice to evaluate its impact on disease progression and survival.

Treatment GroupDoseOnset of Motor ImpairmentLifespan Extension
Vehicle---
This compound61 mg/kgSignificantly delayed~7 days
This compound122 mg/kgDelayed~7 days
Table 2: Summary of efficacy of this compound in SOD1 G93A mice.

Further findings from these studies indicate that this compound treatment led to:

  • Preservation of motor nerve conduction.

  • Prevention of muscle denervation.

  • Mitigation of motor deficits.

  • Improved motor coordination.

  • Increased number of innervated endplates.

  • Significant preservation of motor neurons in the spinal cord.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Rotarod Test for Motor Coordination

This test assesses motor coordination and balance in rodents.

Apparatus:

  • Accelerating rotarod apparatus (e.g., Ugo Basile, Stoelting). The rod should have a diameter of approximately 3 cm with a non-slip surface.

Procedure:

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.

  • Training (optional but recommended): Mice are placed on the rotarod at a constant low speed (e.g., 4 rpm) for 1-2 minutes for 2-3 days prior to testing.

  • Testing:

    • Mice are placed on the rod, and the rotation is initiated at a low speed (e.g., 4 rpm).

    • The speed is then gradually accelerated to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • The latency to fall from the rod is recorded for each mouse. A fall is defined as the mouse falling onto the platform below or clinging to the rod and completing a full passive rotation.

    • Each mouse is subjected to three trials with a 15-20 minute inter-trial interval.

    • The average latency to fall across the three trials is calculated for each animal.

Experimental Workflow: Rotarod Test

start Start acclimation Acclimate Mice to Testing Room (30 minutes) start->acclimation training Training on Rotarod (Optional, 2-3 days) acclimation->training place_mouse Place Mouse on Rotarod at 4 rpm training->place_mouse accelerate Accelerate Rod from 4 to 40 rpm (over 5 minutes) place_mouse->accelerate record_fall Record Latency to Fall accelerate->record_fall trial_check 3 Trials Completed? record_fall->trial_check inter_trial_interval 15-20 minute Inter-Trial Interval trial_check->inter_trial_interval No calculate_average Calculate Average Latency to Fall trial_check->calculate_average Yes inter_trial_interval->place_mouse end End calculate_average->end

Caption: Workflow for the accelerating rotarod test.

Compound Muscle Action Potential (CMAP) Measurement

CMAP measurements are used to assess the functional integrity of motor nerves and the muscles they innervate.

Equipment:

  • Electromyography (EMG) recording system.

  • Stimulating and recording needle electrodes.

  • Anesthesia system (e.g., isoflurane).

Procedure:

  • Anesthesia: The mouse is anesthetized with isoflurane.

  • Electrode Placement:

    • Stimulating electrodes: Placed subcutaneously near the sciatic nerve.

    • Recording electrodes: A concentric needle electrode is inserted into the tibialis anterior or gastrocnemius muscle.

    • Ground electrode: Placed subcutaneously in the paw.

  • Stimulation and Recording:

    • A single supramaximal electrical stimulus is delivered to the sciatic nerve.

    • The resulting electrical activity in the muscle (the CMAP) is recorded.

    • The amplitude of the CMAP, which reflects the number of innervated muscle fibers, is measured.

    • Multiple recordings are taken and averaged for each animal.

Histopathology and Immunohistochemistry

These techniques are used to quantify the number of surviving motor neurons and assess the integrity of the neuromuscular junction (NMJ).

Procedure for Motor Neuron Counting:

  • Tissue Preparation:

    • Mice are euthanized and perfused with 4% paraformaldehyde (PFA).

    • The lumbar spinal cord is dissected, post-fixed in 4% PFA, and then cryoprotected in sucrose (B13894) solutions.

    • The spinal cord is sectioned on a cryostat.

  • Staining:

    • Sections are stained with a marker for motor neurons, such as choline (B1196258) acetyltransferase (ChAT) or Nissl stain.

    • Immunohistochemical staining involves incubating the sections with a primary antibody against the motor neuron marker, followed by a secondary antibody conjugated to a fluorescent or enzymatic reporter.

  • Quantification:

    • The number of large, healthy-appearing motor neurons in the ventral horn of the spinal cord is counted under a microscope.

    • Counting is performed on multiple sections from each animal, and the average number of motor neurons per section is calculated.

Procedure for Neuromuscular Junction Analysis:

  • Tissue Preparation:

    • Muscles (e.g., tibialis anterior, gastrocnemius) are dissected and fixed in 4% PFA.

  • Staining:

    • Whole-mount muscle preparations or muscle sections are stained to visualize the presynaptic nerve terminal and the postsynaptic endplate.

    • Presynaptic terminal: Stained with antibodies against synaptic vesicle proteins (e.g., SV2) or neurofilament proteins.

    • Postsynaptic endplate: Stained with α-bungarotoxin, which binds to acetylcholine (B1216132) receptors.

  • Analysis:

    • The degree of innervation is assessed by examining the overlap between the presynaptic and postsynaptic markers.

    • NMJs are categorized as fully innervated, partially denervated, or fully denervated.

    • The percentage of each category is calculated for each muscle.

Conclusion

This compound represents a targeted therapeutic approach for ALS that aims to correct a fundamental aspect of the disease's pathophysiology: the dysregulation of intracellular calcium homeostasis. By mimicking the natural stabilizing function of FKBP12 on ryanodine receptors, this compound has demonstrated significant neuroprotective effects in a preclinical model of ALS. The data presented in this guide underscore the potential of this compound as a novel treatment for this devastating neurodegenerative disease. Further clinical investigation is warranted to translate these promising preclinical findings into a viable therapy for patients.

Getting Started with MP-010: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Novel FKBP12 Ligand for Neurological Disease Research

This document provides a comprehensive technical overview of MP-010, a novel FKBP12 ligand designed for researchers, scientists, and drug development professionals investigating neurological diseases. This compound acts by regulating cytosolic calcium through the stabilization of the ryanodine (B192298) receptor (RyR) channel.[1][2] This guide details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes associated biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key in-vitro and in-vivo characterization data for this compound.

Table 1: In-Vitro Pharmacokinetic Properties of this compound

Parameter Value
In-Vitro Selectivity Selective RyR Stabilizer
Oral Absorption Favorable
Cmax (Serum, 30 mg/kg) 1144.4 ng/mL
Half-life (Serum) 3.0 h
Cmax (Brain, 30 mg/kg) 340.8 ng/g
Half-life (Brain) 3.7 h

| Brain-to-Serum Ratio (Cb:Cs) | >0.04 (after 18h) |

Table 2: In-Vivo Efficacy in SOD1G93A ALS Mouse Model [1][2]

Endpoint Result
Motor Coordination Improved
Neuromuscular Junction Integrity Increased
Spinal Motor Neuron Survival Significantly Enhanced

| Lifespan Extension | Delayed mortality by ~7 days |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on its ability to bind to FK506-Binding Protein 12 (FKBP12), which in turn stabilizes the ryanodine receptor (RyR), a critical intracellular calcium release channel. In neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), disturbances in calcium homeostasis are a key factor in neuronal dysfunction. By stabilizing the RyR channel, this compound helps to regulate cytosolic calcium levels, thereby mitigating cellular stress and promoting neuronal survival.[1][2]

MP-010_Signaling_Pathway MP010 This compound FKBP12 FKBP12 MP010->FKBP12 Binds to RyR Ryanodine Receptor (RyR) (Unstable) FKBP12->RyR Stabilizes StableRyR Stabilized RyR-FKBP12 Complex Dysregulation Ca2+ Dysregulation & Neuronal Dysfunction RyR->Dysregulation Leads to Ca_Homeostasis Calcium Homeostasis Restored StableRyR->Ca_Homeostasis Neuroprotection Neuroprotection & Improved Neuronal Survival Ca_Homeostasis->Neuroprotection Results in

Caption: Mechanism of this compound in stabilizing the RyR channel.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

This protocol outlines the chronic administration of this compound to evaluate its effect on motor function and survival in a mouse model of ALS.

1. Animal Model:

  • Use transgenic mice expressing the human SOD1G93A mutation.

2. Dosing and Administration:

  • Prepare this compound in a suitable vehicle for oral administration.

  • Administer this compound chronically at doses of 61 mg/kg and 122 mg/kg.

  • Include a vehicle-treated control group.

3. Motor Function Assessment:

  • Motor Nerve Conduction: Perform regular electrophysiological measurements to assess the integrity of motor nerve conduction.

  • Motor Coordination: Use standardized tests (e.g., rotarod) to evaluate motor coordination and balance at regular intervals.

4. Histological Analysis:

  • At the study endpoint, perfuse the animals and collect spinal cord and muscle tissues.

  • Neuromuscular Junctions: Stain muscle tissue to quantify the number of innervated endplates.

  • Motor Neuron Count: Perform histological staining (e.g., Nissl stain) on spinal cord sections to count surviving motor neurons.

5. Survival Analysis:

  • Monitor animals daily and record the date of death or humane endpoint to determine lifespan.

6. Data Analysis:

  • Compare the results from this compound-treated groups with the vehicle control group using appropriate statistical methods (e.g., t-test, ANOVA, Kaplan-Meier survival analysis).

The following diagram illustrates the workflow for the in-vivo efficacy study described above.

Experimental_Workflow start Start: SOD1G93A Mice grouping Group Assignment (Vehicle, this compound Low Dose, this compound High Dose) start->grouping dosing Chronic Oral Administration grouping->dosing monitoring Behavioral & Functional Monitoring (Rotarod, Nerve Conduction) dosing->monitoring endpoint Study Endpoint (Pre-defined or Humane) monitoring->endpoint Ongoing histology Tissue Collection & Histological Analysis endpoint->histology data_analysis Data Analysis & Survival Curves histology->data_analysis results Results: Efficacy Assessment data_analysis->results

Caption: Workflow for in-vivo efficacy testing of this compound.

Logical Relationships in Drug Action

The efficacy of this compound is based on a clear logical progression from molecular interaction to physiological outcome. This relationship can be visualized as a decision tree, where the presence of this compound redirects the cellular pathway from a state of dysfunction to a state of neuroprotection.

Logical_Relationship start Neuronal State with Unstable RyR Channel no_mp010 Absence of this compound start->no_mp010 Condition with_mp010 Presence of this compound start->with_mp010 Condition outcome_neg Outcome: Ca2+ Dysregulation, Neuronal Degeneration no_mp010->outcome_neg Leads to outcome_pos Outcome: RyR Stabilization, Neuroprotection with_mp010->outcome_pos Leads to

Caption: Logical flow of this compound's therapeutic action.

This guide provides the foundational information required for researchers to begin utilizing this compound in their studies. For further information, including safety and handling, please refer to the Material Safety Data Sheet (MSDS).

References

MP-010 for disease modeling research papers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of current research on MP-010 reveals its emerging role as a promising therapeutic candidate for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). This technical guide synthesizes the available preclinical data on this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, experimental validation, and potential for disease modeling.

Pharmacokinetic Profile of this compound

Preclinical studies have established a favorable pharmacokinetic profile for this compound, demonstrating its availability in the central nervous system. Following oral administration in mouse models, this compound exhibits significant penetration into key tissues affected by ALS.

TissueCmax (ng/g or ng/mL)Half-life (h)
Serum1144.43.0
Muscle1173.12.5
Brain340.83.7
Table 1: Pharmacokinetic parameters of this compound in vivo following a 30 mg/kg oral dose.[1]

The brain-to-serum concentration ratio of greater than 0.04, even after 18 hours post-dosing, underscores the compound's ability to cross the blood-brain barrier and reach its therapeutic target.[1]

Mechanism of Action: A Stabilizer of Ryanodine (B192298) Receptors

This compound is identified as a selective stabilizer of the ryanodine receptor (RyR), a critical component in calcium homeostasis within neurons. In neurodegenerative conditions like ALS, disturbances in calcium (Ca2+) signaling are a key factor in neuronal dysfunction and death. By stabilizing RyR, this compound is believed to mitigate these disturbances.

cluster_neuron Motor Neuron RyR Ryanodine Receptor (RyR) Ca_Cyto Cytosolic Ca2+ RyR->Ca_Cyto Ca_ER Endoplasmic Reticulum Ca2+ Ca_ER->RyR Ca2+ release Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Ca_Cyto->Neuronal_Dysfunction Dysregulated Ca2+ signaling This compound This compound This compound->RyR Stabilizes

Mechanism of this compound in stabilizing RyR and mitigating Ca2+ dysregulation.

Preclinical Efficacy in an ALS Disease Model

The therapeutic potential of this compound has been evaluated in the superoxide (B77818) dismutase 1 (SOD1) G93A mouse model, a standard preclinical model for ALS. Chronic administration of this compound demonstrated significant neuroprotective effects.

Outcome MeasureVehicle-treatedThis compound-treated
Average Lifespan (days)132139
Table 2: Effect of this compound on lifespan in the SOD1 G93A mouse model of ALS.[1]

Treatment with this compound resulted in enhanced neuromuscular function, improved motor coordination, and a significant preservation of motor neurons in the spinal cord.[1] Furthermore, the treatment led to an increase in innervated endplates, suggesting a protective effect on the neuromuscular junction.[1]

Experimental Protocols

Pharmacokinetic Analysis
  • Animal Model: Standard laboratory mice.

  • Dosing: A single oral dose of 30 mg/kg of this compound.

  • Sample Collection: Blood, muscle, and brain tissues were collected at various time points post-administration.

  • Analysis: Concentrations of this compound in the collected samples were quantified using appropriate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to determine Cmax and half-life.

In Vivo Efficacy Study in SOD1 G93A Mouse Model
  • Animal Model: SOD1 G93A transgenic mice, which exhibit a phenotype that mimics human ALS.

  • Treatment Groups:

    • Vehicle control group.

    • This compound treatment groups (e.g., 61 mg/kg and 122 mg/kg).[1]

  • Administration: Chronic administration of this compound or vehicle.

  • Outcome Assessments:

    • Motor Function: Assessed using standardized tests such as rotarod performance to measure motor coordination and grip strength.

    • Nerve Conduction: Motor nerve conduction velocity was measured to assess the functional integrity of peripheral nerves.

    • Histopathology: Spinal cord and muscle tissues were collected at the end of the study for histological analysis to quantify motor neuron survival and neuromuscular junction innervation.

    • Survival: The lifespan of the animals in each group was monitored and recorded.

cluster_workflow Preclinical Efficacy Workflow for this compound in ALS Model Dosing Chronic Dosing (Vehicle or this compound) Behavioral Motor Function Assessment (e.g., Rotarod) Dosing->Behavioral Electrophysiology Nerve Conduction Studies Dosing->Electrophysiology Histology Histopathological Analysis (Motor Neuron Count, NMJ Innervation) Dosing->Histology Survival Lifespan Monitoring Dosing->Survival Data_Analysis Data Analysis & Comparison Behavioral->Data_Analysis Electrophysiology->Data_Analysis Histology->Data_Analysis Survival->Data_Analysis

Experimental workflow for assessing the preclinical efficacy of this compound.

Conclusion

The preclinical data on this compound strongly support its further investigation as a potential therapeutic agent for ALS. Its ability to penetrate the central nervous system and stabilize ryanodine receptors addresses a key pathological mechanism in the disease. The observed improvements in motor function, neuronal survival, and overall lifespan in a validated animal model provide a solid foundation for continued research and development, including future clinical trials to assess its safety and efficacy in human patients.

References

Methodological & Application

Application Notes and Protocols for Liver-on-a-Chip Experiments (Protocol MP-010)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol, designated MP-010, for conducting liver-on-a-chip experiments. This protocol is a representative synthesis of current best practices and is intended to serve as a comprehensive guide for researchers in drug development and liver toxicology. The this compound protocol outlines a co-culture model of primary human hepatocytes and hepatic stellate cells, designed to mimic the physiological microenvironment of the human liver for more accurate in vitro analysis.

Introduction

Traditional 2D cell cultures often fail to replicate the complex cellular interactions and microenvironment of the liver, leading to inaccuracies in predicting drug efficacy and toxicity.[1][2] Liver-on-a-chip (LOC) technology offers a more physiologically relevant in vitro model by incorporating 3D cell culture, continuous perfusion to mimic blood flow, and the co-culture of multiple liver cell types.[1][2][3] This advanced platform enables the long-term culture of hepatocytes while maintaining their metabolic function, making it a powerful tool for studying drug-induced liver injury (DILI), drug metabolism, and disease modeling.[1][3] The this compound protocol detailed herein provides a framework for establishing a robust and reproducible liver-on-a-chip model.

This compound Experimental Workflow

The following diagram illustrates the major steps involved in the this compound protocol for liver-on-a-chip experiments.

MP010_Workflow This compound Experimental Workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Cell Culture cluster_experiment Phase 3: Experimentation cluster_analysis Phase 4: Data Analysis chip_prep Chip Preparation (Coating with ECM) hep_seeding Hepatocyte Seeding (Top Channel) chip_prep->hep_seeding cell_prep Cell Preparation (Thawing and Counting) cell_prep->hep_seeding stellate_seeding Stellate Cell Seeding (Bottom Channel) cell_prep->stellate_seeding hep_seeding->stellate_seeding static_culture Static Culture (24-48 hours) stellate_seeding->static_culture perfusion_culture Perfusion Culture (Continuous Flow) static_culture->perfusion_culture drug_exposure Drug Compound Exposure perfusion_culture->drug_exposure sampling Effluent and Lysate Collection drug_exposure->sampling biochemical_assays Biochemical Assays (Albumin, Urea, ALT, AST) sampling->biochemical_assays cyp_activity CYP450 Activity Assays sampling->cyp_activity imaging Imaging and Viability Staining sampling->imaging

Caption: this compound Experimental Workflow Diagram.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from liver-on-a-chip experiments conducted using the this compound protocol. These values serve as a baseline for healthy liver function in vitro and can be used for comparison when assessing the effects of drug compounds.

Liver Function Markers Day 3 Day 7 Day 14 Reference
Albumin Secretion (pg/cell/day)50 - 100100 - 200150 - 250[4][5]
Urea Production (µg/10^6 cells/day)150 - 250200 - 350250 - 400[3][6]
Basal LDH Release (% of total)< 5%< 5%< 5%[1]
Basal ALT Release (U/L)< 10< 10< 10[6][7]
Basal AST Release (U/L)< 15< 15< 15[6][7]
CYP450 Enzyme Activity Baseline Activity (pmol/min/10^6 cells) Induced Activity (fold change) Reference
CYP1A21.5 - 3.05 - 15[3][6]
CYP2D60.5 - 1.52 - 5[3]
CYP3A45 - 1010 - 25[3][5]

Experimental Protocols

This compound Co-Culture Liver-on-a-Chip Protocol

This protocol describes the establishment of a co-culture of primary human hepatocytes and hepatic stellate cells in a microfluidic device.

Materials:

  • Microfluidic chips with two parallel channels separated by a porous membrane.

  • Primary human hepatocytes and hepatic stellate cells (e.g., LX-2).

  • Hepatocyte culture medium and stellate cell culture medium.

  • Extracellular matrix (ECM) solution (e.g., Collagen I, Matrigel).

  • Perfusion system (e.g., syringe pump or automated perfusion platform).

Procedure:

  • Chip Preparation:

    • Coat the top and bottom channels of the microfluidic chip with the ECM solution according to the manufacturer's instructions. This typically involves incubating the chip with the ECM solution for 1-2 hours at 37°C.[8]

    • Aspirate the excess ECM solution before cell seeding.

  • Cell Seeding:

    • Hepatocytes (Top Channel): Seed primary human hepatocytes at a density of 2-5 x 10^6 cells/mL into the top channel of the chip.[8]

    • Hepatic Stellate Cells (Bottom Channel): Seed hepatic stellate cells at a density of 1-2 x 10^6 cells/mL into the bottom channel.

    • Allow the cells to attach for 2-4 hours in a static condition inside a cell culture incubator.

  • Static Culture:

    • Maintain the chip under static conditions for 24-48 hours to allow for cell-cell interactions and tissue formation.[9]

  • Perfusion Culture:

    • Connect the chip to the perfusion system.

    • Initiate a slow and continuous flow of culture medium through both channels. A typical starting flow rate is 30-60 µL/hour.[10]

    • Maintain the perfusion culture for the duration of the experiment, typically up to 14 days or longer.[5]

Drug-Induced Liver Injury (DILI) Assay Protocol

This protocol outlines a method for assessing the hepatotoxicity of a drug compound.

Procedure:

  • Establish Liver-on-a-Chip Culture: Follow the this compound protocol (Section 4.1) to establish a stable co-culture.

  • Compound Dosing:

    • After a stabilization period (e.g., 3-5 days) under perfusion, introduce the drug compound into the culture medium at various concentrations.

    • Include a vehicle control group (medium with the same solvent concentration used for the drug).

  • Exposure:

    • Continuously perfuse the cells with the drug-containing medium for the desired exposure time (e.g., 24, 48, 72 hours).

  • Sample Collection:

    • Collect the effluent medium from the chip at regular intervals for analysis of liver injury biomarkers.

  • Biomarker Analysis:

    • Measure the levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH) in the collected effluent using commercially available assay kits.[6][7]

    • An increase in the levels of these enzymes indicates cellular damage.

  • Cell Viability Assessment:

    • At the end of the experiment, perform a live/dead staining (e.g., Calcein AM/Ethidium Homodimer-1) and image the cells within the chip to visualize and quantify cell viability.[7]

Drug Metabolism (CYP450 Induction) Assay Protocol

This protocol describes how to evaluate the potential of a drug compound to induce the activity of cytochrome P450 enzymes.

Procedure:

  • Establish Liver-on-a-Chip Culture: Follow the this compound protocol (Section 4.1).

  • Inducer Exposure:

    • Introduce a known CYP450 inducer (positive control, e.g., Rifampicin for CYP3A4) and the test compound into the culture medium at relevant concentrations.

    • Include a vehicle control group.

  • Incubation:

    • Perfuse the cells with the inducer- or compound-containing medium for 48-72 hours.

  • CYP450 Activity Measurement:

    • After the induction period, replace the medium with a fresh medium containing a specific CYP450 substrate (e.g., a fluorogenic substrate).

    • Collect the effluent at different time points and measure the formation of the metabolite using a plate reader or LC-MS.

    • An increase in metabolite formation compared to the vehicle control indicates CYP450 induction.[3]

Signaling Pathways in Drug-Induced Liver Injury

Understanding the underlying molecular mechanisms of DILI is crucial for drug development. The diagram below illustrates a simplified signaling pathway involved in drug-induced hepatocyte injury, often initiated by the formation of reactive metabolites during drug metabolism.

DILI_Pathway Simplified Signaling Pathway in Drug-Induced Liver Injury cluster_initiation Initiation cluster_stress Cellular Stress cluster_signaling Stress Signaling cluster_outcome Cellular Outcome Drug Drug Compound Metabolism Phase I/II Metabolism (CYP450, UGTs) Drug->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Metabolite->Oxidative_Stress NFkB_Inhibition NF-κB Inhibition Reactive_Metabolite->NFkB_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction JNK_Activation JNK Activation Mitochondrial_Dysfunction->JNK_Activation Necrosis Necrosis Mitochondrial_Dysfunction->Necrosis Apoptosis Apoptosis JNK_Activation->Apoptosis Cell_Death Hepatocyte Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Drug-Induced Liver Injury Signaling Pathway.

Drug metabolism, primarily through Phase I (e.g., Cytochrome P450 enzymes) and Phase II (e.g., UGTs) reactions, can lead to the formation of reactive metabolites.[11][12] These metabolites can induce oxidative stress and mitochondrial dysfunction, which are key events in DILI.[13][14] Subsequent activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK) and inhibition of pro-survival pathways such as NF-κB can lead to apoptosis or necrosis, culminating in hepatocyte death.[13][14]

Conclusion

The this compound protocol provides a comprehensive framework for utilizing liver-on-a-chip technology to generate more predictive and human-relevant data for drug development and toxicology studies. By recapitulating key aspects of the liver microenvironment, this platform offers significant advantages over traditional in vitro models. The detailed protocols and expected quantitative data presented here serve as a valuable resource for researchers aiming to implement this powerful technology in their laboratories.

References

Step-by-step guide for cell seeding in MP-010

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Cell Seeding in Experiments Involving Small Molecules like MP-010

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive, step-by-step guide for seeding mammalian cells in preparation for experiments involving small molecule compounds, using this compound as an illustrative example. This compound is an FKBP12 ligand that modulates cytosolic calcium by stabilizing RyR channel activity and is utilized in neurological disease research.[1][2] Adherence to proper cell seeding techniques is critical for ensuring the reproducibility and validity of experimental results in drug discovery and basic research.[3] This protocol outlines best practices for preparing cells, seeding them into multi-well plates, and subsequently treating them with a small molecule.

I. Materials and Equipment

A list of typical materials and equipment required for cell seeding is provided below.

Category Item Notes
Cell Culture Reagents Complete cell culture medium (e.g., DMEM, RPMI-1640)Pre-warmed to 37°C.[4]
Fetal Bovine Serum (FBS)Quality-tested for low endotoxin (B1171834) levels.
Penicillin-Streptomycin solutionTo prevent bacterial contamination.
Trypsin-EDTA solutionFor detaching adherent cells.
Phosphate-Buffered Saline (PBS)Calcium and Magnesium-free.
Cryopreserved mammalian cellsE.g., SH-SY5Y, PC12, or other relevant neuronal cell lines.
Labware Multi-well cell culture plates (e.g., 96-well, 24-well)Sterile, tissue culture-treated.
Serological pipettes (5 mL, 10 mL, 25 mL)Sterile, disposable.
Micropipettes and sterile filter tipsFor accurate small volume transfers.
Conical tubes (15 mL, 50 mL)Sterile, for cell suspension preparation.
Hemocytometer or automated cell counterFor accurate cell density determination.[4]
Equipment Biological safety cabinet (BSC), Class IITo maintain sterility.[5]
CO2 incubator (37°C, 5% CO2)For optimal cell growth.[4]
CentrifugeFor pelleting cells.
Inverted microscopeFor visualizing cell morphology and confluency.
Water bath (37°C)For warming reagents.[5]
Compound This compound (or other small molecule)Dissolved in a suitable solvent (e.g., DMSO).

II. Experimental Protocols

Protocol 1: Thawing and Culturing Cryopreserved Cells

This protocol describes the initial step of reviving cells from cryopreservation.

  • Preparation: Pre-warm complete culture medium in a 37°C water bath.[5]

  • Thawing: Retrieve a vial of cryopreserved cells from liquid nitrogen storage. Partially immerse the vial in the 37°C water bath until only a small ice crystal remains.

  • Cell Transfer: Under sterile conditions in a BSC, transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifugation: Centrifuge the cell suspension at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.

  • Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Seeding into Flask: Transfer the cell suspension into an appropriately sized T-flask (e.g., T-25 or T-75) and incubate at 37°C in a 5% CO2 incubator.

  • Monitoring: Observe the cells daily using an inverted microscope, changing the medium every 2-3 days, until they reach the desired confluency (typically 70-90%) for subculturing and seeding into plates.

Protocol 2: Cell Seeding into Multi-Well Plates

This protocol details the process of seeding cells at a precise density for subsequent experiments.

  • Cell Detachment:

    • Aspirate the culture medium from the T-flask.

    • Wash the cell monolayer once with sterile PBS.

    • Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface and incubate for a few minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding complete culture medium.

  • Cell Counting:

    • Transfer the cell suspension to a conical tube.

    • Ensure the cell suspension is well-mixed and free of clumps by gently pipetting up and down.[4][6]

    • Determine the cell concentration (cells/mL) and viability using a hemocytometer or an automated cell counter.[4]

  • Preparation of Cell Seeding Suspension:

    • Calculate the volume of cell suspension needed to achieve the desired seeding density (see Table 1 for examples).

    • Prepare a master mix of the cell suspension in a conical tube to ensure a homogenous cell distribution for all wells.[3]

  • Seeding the Plate:

    • Gently swirl the master mix before each aspiration to prevent cells from settling.[6]

    • Pipette the calculated volume of the cell suspension into each well of the multi-well plate.[4] Avoid touching the sides of the wells.

    • To ensure even distribution, gently move the plate in a forward-and-back and side-to-side motion. Avoid circular swirling which can cause cells to accumulate in the center.[3]

  • Incubation: Place the seeded plate in a 37°C, 5% CO2 incubator for the cells to adhere and recover, typically for 24 hours before compound treatment.[4]

Table 1: Recommended Seeding Densities for Neuronal Cell Lines

Plate Format Surface Area (cm²) Seeding Density (cells/cm²) Total Cells per Well Volume per Well
96-well0.321.5 x 10⁴ - 4 x 10⁴5,000 - 12,800100 µL
24-well1.92.0 x 10⁴ - 5 x 10⁴38,000 - 95,000500 µL
12-well3.82.0 x 10⁴ - 5 x 10⁴76,000 - 190,0001 mL
6-well9.62.0 x 10⁴ - 5 x 10⁴192,000 - 480,0002 mL

Note: Optimal seeding density can vary between cell lines and experimental conditions. It is recommended to perform a titration to determine the ideal density for your specific assay.

Protocol 3: Treatment with this compound
  • Prepare Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Subsequently, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).

  • Compound Addition: After the 24-hour pre-incubation period, carefully remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Include appropriate vehicle controls (medium with solvent only).

  • Incubation: Return the plate to the incubator for the desired treatment duration.

  • Assay: Following incubation, proceed with the specific downstream assay (e.g., viability assay, calcium imaging, protein analysis).

III. Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_seeding Seeding Protocol cluster_treatment Compound Treatment thaw Thaw Cryopreserved Cells culture Culture to 70-90% Confluency thaw->culture detach Detach Cells with Trypsin culture->detach count Count Cells detach->count prep_suspension Prepare Seeding Suspension count->prep_suspension seed_plate Seed into Multi-Well Plate prep_suspension->seed_plate incubate_adhere Incubate (24h) for Adhesion seed_plate->incubate_adhere treat Treat Cells incubate_adhere->treat prep_compound Prepare this compound Dilutions prep_compound->treat incubate_treat Incubate for Treatment Duration treat->incubate_treat assay Downstream Assay incubate_treat->assay

Caption: Workflow for cell seeding and treatment with this compound.

Signaling Pathway of this compound

This compound is an FKBP12 ligand that stabilizes the ryanodine (B192298) receptor (RyR), a major calcium release channel on the endoplasmic reticulum, thereby regulating intracellular calcium levels.

G cluster_ER ER Lumen MP010 This compound FKBP12 FKBP12 MP010->FKBP12 binds Stabilization Stabilization RyR Ryanodine Receptor (RyR) Channel FKBP12->RyR associates with Ca_Cyto Cytosolic Ca²⁺ RyR->Ca_Cyto Ca²⁺ release Regulation Regulation ER Endoplasmic Reticulum Ca_ER Ca²⁺ Stabilization->RyR Regulation->Ca_Cyto prevents leakage

Caption: this compound signaling pathway via FKBP12 and RyR.

References

Application Notes and Protocols for Establishing a Co-culture in the MP-010 System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MP-010 is a microphysiological system (MPS) designed to create more physiologically relevant in vitro models of human tissues and organs. Its dual-channel design allows for the co-culture of two different cell types in close proximity, separated by a porous membrane, thereby facilitating cell-cell communication via paracrine signaling. This application note provides a detailed protocol for establishing a representative co-culture of hepatocytes and endothelial cells to model the liver sinusoid. The methodologies described herein can be adapted for other co-culture models, such as cancer and stromal cells or epithelial and immune cells.

Microphysiological systems, or organ-on-a-chip technologies, enable the study of human physiology in a controlled in vitro setting.[1] These systems allow for the co-culture of multiple cell types to better replicate the complex microenvironment of tissues.[1] The ability to independently perfuse and sample from different compartments makes these systems ideal for studying cellular interactions, disease modeling, and drug toxicity.[2]

Experimental Protocols

Materials and Reagents
  • This compound Microfluidic Chips

  • Primary Human Hepatocytes (or a suitable cell line, e.g., HepG2)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Hepatocyte Culture Medium

  • Endothelial Cell Growth Medium

  • Extracellular Matrix (ECM) Coating Solution (e.g., Collagen Type I or Matrigel)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell Staining Reagents (e.g., Calcein AM, Ethidium Homodimer-1)

  • Luminescence-based Viability Assay Reagents

Protocol for Establishing a Hepatocyte-Endothelial Co-culture

This protocol outlines the sequential seeding of endothelial cells and hepatocytes into the two channels of the this compound chip.

Day -2: Cell Expansion

  • Thaw and culture primary human hepatocytes and HUVECs in separate T-75 flasks according to the supplier's recommendations.

  • Incubate at 37°C and 5% CO2, changing the medium every 48 hours.

  • Ensure cells reach approximately 80-90% confluency before seeding into the this compound chip.

Day 0: Seeding Endothelial Cells

  • Prepare the this compound chips by coating the vascular channel with an ECM solution (e.g., 50 µg/mL Collagen I) for 1-2 hours at 37°C.

  • Aspirate the ECM solution and wash the channel with PBS.

  • Trypsinize and count the HUVECs. Resuspend the cells in Endothelial Cell Growth Medium to a final concentration of 4 x 10^6 cells/mL.[3]

  • Carefully inject the HUVEC suspension into the vascular channel of the this compound chip.

  • Invert the chip and incubate for 1 hour at 37°C to allow for cell adhesion to the top surface of the channel, forming a monolayer.

  • After 1 hour, turn the chip upright and add fresh medium to the reservoirs. Incubate overnight.

Day 1: Seeding Hepatocytes

  • Coat the top, parenchymal channel of the this compound chip with an ECM solution for 1-2 hours at 37°C.

  • Aspirate the ECM solution and wash the channel with PBS.

  • Trypsinize and count the hepatocytes. Resuspend the cells in Hepatocyte Culture Medium to a final concentration of 1 x 10^6 cells/mL.[3]

  • Inject the hepatocyte suspension into the parenchymal channel.

  • Incubate for 2-4 hours at 37°C to allow for cell attachment.

  • After attachment, initiate a slow perfusion of fresh media through both channels to remove non-adherent cells and provide nutrients.

Day 2 Onwards: Co-culture and Analysis

  • Maintain the co-culture under continuous perfusion with their respective media.

  • Monitor cell morphology and viability daily using brightfield microscopy.

  • Perform functional assays as required. For example, collect media samples from both channels to analyze the secretion of albumin (a marker of hepatocyte function) and cytokines.

  • At the end of the experiment, the chips can be fixed and stained for immunofluorescence imaging or the cells can be lysed for molecular analyses.

Data Presentation

Quantitative data from co-culture experiments should be summarized for clear interpretation. The following tables provide examples of how to present cell viability and functional data.

Table 1: Cell Viability in the this compound Co-culture System

Cell TypeCulture ConditionViability (%) at 72h
HepatocytesMonoculture85.2 ± 5.1
HepatocytesCo-culture with HUVECs95.5 ± 3.2[4]
HUVECsMonoculture90.1 ± 4.5
HUVECsCo-culture with Hepatocytes94.2 ± 3.9

Data are presented as mean ± standard deviation (n=3). Viability was assessed using a luminescence-based assay.

Table 2: Functional Assessment of Co-cultured Hepatocytes

AnalyteMonoculture (Day 3)Co-culture (Day 3)
Albumin Secretion (µ g/day/10^6 cells)15.8 ± 2.125.4 ± 3.3
Urea Production (µ g/day/10^6 cells)50.3 ± 6.772.1 ± 6.0[4]
CYP3A4 Activity (pmol/min/10^6 cells)8.5 ± 1.214.9 ± 2.5

Data are presented as mean ± standard deviation (n=3). Functional assays were performed on media samples collected from the parenchymal channel.

Visualization of Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological interactions.

G cluster_prep Chip Preparation cluster_endo Endothelial Cell Seeding cluster_hep Hepatocyte Seeding cluster_coculture Co-culture and Analysis prep_chip This compound Chip coat_vascular Coat Vascular Channel (Collagen I) prep_chip->coat_vascular wash_vascular Wash Channel (PBS) coat_vascular->wash_vascular seed_huvec Seed HUVECs into Vascular Channel wash_vascular->seed_huvec invert_chip Invert Chip for Adhesion (1 hr) seed_huvec->invert_chip incubate_overnight Incubate Overnight invert_chip->incubate_overnight coat_parenchymal Coat Parenchymal Channel (Collagen I) incubate_overnight->coat_parenchymal wash_parenchymal Wash Channel (PBS) coat_parenchymal->wash_parenchymal seed_hep Seed Hepatocytes into Parenchymal Channel wash_parenchymal->seed_hep incubate_attach Incubate for Attachment (2-4 hrs) seed_hep->incubate_attach start_perfusion Initiate Perfusion incubate_attach->start_perfusion monitor_culture Daily Monitoring start_perfusion->monitor_culture functional_assays Functional Assays monitor_culture->functional_assays endpoint_analysis Endpoint Analysis functional_assays->endpoint_analysis

Caption: Experimental workflow for establishing a hepatocyte-endothelial co-culture in the this compound system.

G cluster_paracrine Paracrine Signaling Hepatocytes Hepatocytes HGF HGF Hepatocytes->HGF Albumin Albumin Hepatocytes->Albumin Cytokines Cytokines (e.g., IL-6) Hepatocytes->Cytokines EndothelialCells Endothelial Cells VEGF VEGF EndothelialCells->VEGF EndothelialCells->Cytokines HGF->EndothelialCells Promotes Angiogenesis VEGF->Hepatocytes Supports Viability Cytokines->Hepatocytes Modulates Function Cytokines->EndothelialCells Modulates Permeability

Caption: Key paracrine signaling pathways in a hepatocyte-endothelial co-culture model.

References

Application Notes: In Vitro Drug Toxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Effective drug development necessitates rigorous toxicity screening to identify and characterize potential adverse effects of new chemical entities (NCEs) early in the discovery process. In vitro toxicity assays are fundamental tools for this purpose, providing a rapid and cost-effective means to assess the cytotoxic and cytostatic potential of compounds on various cell lines. This application note details standardized protocols for assessing drug-induced toxicity, focusing on two key endpoints: cell viability and apoptosis. While the specific designation "MP-010" is not standardly associated with a general toxicity screening agent and is linked to the immunotherapy drug ipilimumab, the following protocols represent robust and widely accepted methods for evaluating the toxicological profile of investigational drugs.

Core Principles of In Vitro Toxicity Screening

The primary goal of in vitro toxicity screening is to determine the concentration at which a drug candidate induces cellular damage. This is often quantified by the IC50 value, the concentration of a drug that inhibits a biological process by 50%. Key assays in this screening cascade include:

  • Cell Viability Assays: These assays measure the overall health of a cell population and are often the first-line screen for cytotoxicity. They rely on metabolic indicators, such as the activity of mitochondrial dehydrogenases (e.g., MTT assay) or cellular ATP levels (e.g., CellTiter-Glo® assay).[1][2][3][4]

  • Apoptosis Assays: When a compound shows cytotoxic effects, it is crucial to understand the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway for drug-induced toxicity. Assays using Annexin V and propidium (B1200493) iodide (PI) can distinguish between healthy, apoptotic, and necrotic cells.[5][6][7][8][9]

By employing these assays, researchers can generate a preliminary toxicity profile of a drug candidate, guiding further development and optimization.

Experimental Protocols

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[2][3]

Materials:

  • Human cancer cell line (e.g., HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom microplates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation, add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][8] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[8] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[5][8]

Materials:

  • Human cancer cell line

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at the desired concentrations (e.g., IC50 concentration determined from the viability assay) for 24 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry:

    • Add 400 µL of 1X binding buffer to each tube.

  • Data Acquisition:

    • Analyze the samples by flow cytometry within one hour of staining.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

Data Presentation

Quantitative data from the toxicity screening assays should be summarized in tables for clear interpretation and comparison.

Table 1: Cell Viability Data (MTT Assay)

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100
0.11.1800.07094.4
10.9500.06576.0
100.6100.05048.8
500.2300.03018.4
1000.1100.0158.8
IC50 (µM) 9.8

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Untreated Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
Test Compound (10 µM)45.8 ± 3.535.1 ± 2.815.6 ± 1.93.5 ± 0.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Plate Cells in Microplate cell_culture->plate_cells treat_cells Treat Cells with Compound plate_cells->treat_cells 24h Incubation compound_prep Prepare Compound Dilutions compound_prep->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay 24-72h Incubation apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay 24-72h Incubation readout Measure Signal (Absorbance/Fluorescence) viability_assay->readout apoptosis_assay->readout data_analysis Data Analysis (IC50, % Apoptosis) readout->data_analysis

Caption: Experimental workflow for in vitro drug toxicity screening.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome drug Drug Compound extrinsic Extrinsic Pathway (Death Receptors) drug->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) drug->intrinsic initiator Initiator Caspases (Caspase-8, Caspase-9) extrinsic->initiator intrinsic->initiator effector Effector Caspases (Caspase-3, -6, -7) initiator->effector apoptosis Apoptosis (Cell Death) effector->apoptosis

Caption: Simplified signaling pathway of drug-induced apoptosis.

References

Application Notes and Protocols for the MP-010 Microperfusion System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the setup and operation of the MP-010 microperfusion system. The information herein is intended to guide users in establishing reproducible experimental conditions for a variety of cell culture applications, including organ-on-a-chip models and drug screening assays.

Introduction to Microperfusion

Microperfusion systems are instrumental in creating dynamic cell culture environments that more accurately mimic physiological conditions. By continuously supplying fresh media and removing waste products, these systems maintain a stable cellular microenvironment and can introduce mechanical stimuli, such as shear stress, which are crucial for the function and phenotype of many cell types.[1][2] The this compound system is designed to provide precise and stable flow rates, enabling long-term cell culture and the study of complex biological processes in vitro.

Perfusion Setup for the this compound System

A stable and sterile perfusion setup is critical for successful long-term experiments. The typical setup for the this compound system involves a series of interconnected components designed to deliver pulseless flow and allow for precise control of the cell culture environment.

Core Components:
  • Flow Source: A pressure-based flow controller or a syringe pump to drive the medium. Pressure controllers are often preferred for generating stable, pulseless flow.[3]

  • Reservoirs: Sterile containers for fresh media, reagents, and waste collection.

  • Tubing and Connectors: Biocompatible tubing with appropriate inner diameters to connect the components.

  • Bubble Trap: An essential component to prevent air bubbles from entering the microfluidic chip and disturbing the cell culture.[3][4]

  • Microfluidic Chip (e.g., organ-on-a-chip device): The chamber where the cells are cultured.

  • This compound Controller: The central unit for setting and monitoring flow rates.

Assembly Protocol:
  • Sterilization: Autoclave or sterilize all components that will come into contact with the cell culture medium, including tubing, connectors, and reservoirs, according to the manufacturer's instructions.

  • Priming the System: Before introducing cells, prime the entire fluidic path with sterile phosphate-buffered saline (PBS) or culture medium to remove any air bubbles.[4] A high flow rate can be initially used to dislodge any trapped bubbles.

  • Connecting the Chip: Aseptically connect the microfluidic chip to the perfusion circuit.

  • System Equilibration: Allow the system to run for a period to ensure a stable flow and temperature before introducing cells.

A generalized workflow for setting up the perfusion system is illustrated in the diagram below.

G cluster_prep System Preparation cluster_assembly System Assembly cluster_cell Cell Seeding cluster_perfusion Perfusion Culture prep1 Sterilize Components prep2 Prepare Media & Reagents prep1->prep2 assembly1 Connect Tubing to Reservoirs & Pump prep2->assembly1 assembly2 Integrate Bubble Trap assembly1->assembly2 assembly3 Prime System to Remove Air assembly2->assembly3 cell1 Connect Microfluidic Chip assembly3->cell1 cell2 Seed Cells into Chip cell1->cell2 cell3 Allow for Cell Adhesion (Static) cell2->cell3 perfusion1 Initiate Low Flow cell3->perfusion1 perfusion2 Gradually Increase to Target Flow Rate perfusion1->perfusion2 perfusion3 Monitor Culture & Perform Assays perfusion2->perfusion3

Diagram 1: Experimental workflow for setting up the this compound perfusion system.

Determining the Optimal Flow Rate

The flow rate is a critical parameter that influences nutrient delivery, waste removal, and the magnitude of shear stress experienced by the cells.[1][5] The optimal flow rate is application-dependent and should be determined based on the cell type, the geometry of the microfluidic channel, and the desired physiological conditions.

Flow Rate and Shear Stress Calculation

Shear stress (τ) on the cells cultured in a microfluidic channel can be calculated based on the flow rate (Q), the viscosity of the medium (μ), and the dimensions of the channel. For a rectangular channel, the shear stress at the wall can be approximated. Online calculators are available to simplify these calculations by taking into account the specific geometry of the microfluidic device and the properties of the fluid.[5][6][7][8]

Recommended Flow Rates for Common Applications

The following table provides a summary of typical flow rates and resulting shear stress values for different applications in microfluidic cell culture. These values should be considered as a starting point and may require optimization for specific experimental needs.

ApplicationCell TypeChannel Dimensions (W x H, µm)Flow Rate (µL/min)Approx. Shear Stress (dyn/cm²)
Blood Vessel Models Endothelial Cells (e.g., HUVECs)400 x 1001 - 201 - 15
Kidney Proximal Tubule Renal Epithelial Cells200 x 1000.1 - 20.1 - 1
Liver Sinusoid Hepatocytes & Endothelial Cells500 x 500.5 - 50.2 - 2
Blood-Brain Barrier Brain Endothelial Cells & Astrocytes300 x 1000.1 - 10.5 - 5
General Cell Culture Various1000 x 2000.5 - 100.01 - 0.5

Note: These values are estimations and the actual shear stress will depend on the specific viscosity of the culture medium and the precise geometry of the microfluidic device.

General Experimental Protocol: Cell Culture under Perfusion

This protocol outlines a general procedure for culturing adherent cells in a microfluidic chip using the this compound system.

Materials
  • This compound Microperfusion System

  • Sterile microfluidic chips

  • Cell culture medium, serum, and supplements

  • Cells of interest

  • Phosphate-Buffered Saline (PBS)

  • Extracellular matrix coating (e.g., collagen, fibronectin), if required

Protocol
  • Chip Preparation: Coat the microfluidic channels with the appropriate extracellular matrix solution to promote cell adhesion. Incubate for the recommended time and temperature, then wash with PBS.

  • Cell Seeding: Prepare a cell suspension at the desired concentration. Carefully inject the cell suspension into the microfluidic chip and incubate under static conditions to allow for cell attachment. This period can range from a few hours to overnight.[3]

  • Initiating Perfusion: Once cells have adhered, connect the chip to the this compound perfusion system. Start the flow at a very low rate (e.g., 0.1 µL/min) to avoid detaching the cells.

  • Increasing Flow Rate: Gradually increase the flow rate to the desired level over several hours. This allows the cells to adapt to the shear stress.

  • Long-Term Culture: Maintain the cells under continuous perfusion, changing the medium in the reservoirs as needed. The system can be housed in a standard cell culture incubator to maintain the appropriate temperature, humidity, and CO2 levels.

  • Monitoring and Analysis: Monitor cell morphology and viability regularly using microscopy. The perfused culture can be used for various downstream analyses, such as immunofluorescence staining, gene expression analysis, or functional assays.

Application Example: Studying Mechanotransduction Signaling

Perfusion-induced shear stress can activate specific signaling pathways in cells, influencing their behavior and function. The this compound system can be used to investigate these mechanotransduction pathways. A simplified representation of a common shear stress-induced signaling pathway in endothelial cells is shown below.

G cluster_stimulus Stimulus cluster_cell Endothelial Cell ShearStress Shear Stress Mechanoreceptors Mechanoreceptors (e.g., Integrins, Ion Channels) ShearStress->Mechanoreceptors PI3K PI3K Mechanoreceptors->PI3K ERK12 ERK1/2 Mechanoreceptors->ERK12 Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO produces Nucleus Nucleus ERK12->Nucleus GeneExpression Gene Expression (e.g., KLF2, VCAM-1) Nucleus->GeneExpression regulates

Diagram 2: A simplified signaling pathway activated by shear stress in endothelial cells.

By exposing endothelial cells to defined levels of shear stress using the this compound, researchers can study the activation of pathways like the PI3K/Akt and ERK1/2 pathways and their downstream effects on gene expression and cellular function, such as the production of nitric oxide (NO). This provides a powerful tool for understanding vascular physiology and pathology.

References

Revolutionizing Preclinical Research: Advanced Long-Term Culture Techniques for Microphysiological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Microphysiological systems (MPS), also known as organ-on-a-chip technology, are at the forefront of in vitro research, offering more physiologically relevant models of human tissues and organs compared to traditional 2D cell culture. A key advantage of MPS platforms is their suitability for long-term culture, enabling the study of chronic disease progression, long-term drug efficacy, and toxicity over periods extending from weeks to a month or more. This application note provides detailed protocols and techniques for establishing and maintaining long-term cultures on various commercially available MPS platforms, including those from industry leaders such as TissUse, CN Bio, Emulate, Hesperos, and AIM Biotech. These advanced methodologies are designed to empower researchers, scientists, and drug development professionals to harness the full potential of MPS technology for more predictive and human-relevant preclinical research.

Core Principles of Long-Term MPS Culture

Successful long-term culture in microphysiological systems hinges on several key principles aimed at recapitulating the in vivo microenvironment. These include:

  • Continuous Perfusion: Dynamic media flow provides a constant supply of nutrients and oxygen while efficiently removing metabolic waste, a significant improvement over static culture conditions.

  • 3D Cell and Tissue Architecture: Utilizing scaffolds, gels, or self-assembling spheroids and organoids allows for the creation of tissue structures that mimic native organ architecture and cell-cell interactions.

  • Physiological Flow and Shear Stress: The application of fluid shear stress is crucial for maintaining the phenotype and function of many cell types, particularly endothelial and epithelial cells.

  • Co-culture of Multiple Cell Types: Integrating different cell types, such as parenchymal cells with stromal and immune cells, creates a more realistic tissue microenvironment.

  • Serum-Free Media Formulations: The use of defined, serum-free media reduces variability and provides a more controlled experimental system.[1]

Featured MPS Platforms for Long-Term Culture

This section details the capabilities of several leading MPS platforms for extended culture durations.

PlatformKey Features for Long-Term CultureMaximum Reported Culture Duration
TissUse HUMIMIC Chip4 Four-organ capacity with two separate microfluidic circuits for ADME studies. PBPK-compliant design.[2]28 days[3]
CN Bio PhysioMimix™ Open-well, plate-based format compatible with inserts, scaffolds, and spheroids. Automated microfluidics for single- and multi-organ studies.[4][5]>2 weeks[6]
Emulate Organ-Chips Recreates dynamic cellular microenvironments with tissue-to-tissue interfaces and mechanical forces (e.g., stretch).[7][8]Up to 28 days
Hesperos Human-on-a-Chip® Pumpless, serum-free multi-organ systems with functional readouts (e.g., cardiac contractility, neuronal activity).[1][9][10][11]28 days[1][9][10]
AIM Biotech 3D Cell Culture Chip 3D gel region flanked by two media channels, enabling the study of angiogenesis, cell migration, and immune cell interactions.[12][13]>2 weeks

Experimental Protocols

Protocol 1: General Setup and Maintenance for Long-Term Culture in a Perfused MPS

This protocol provides a general framework adaptable to most perfused MPS platforms. Refer to the manufacturer's specific instructions for detailed handling of each platform.

Materials:

  • MPS platform (e.g., TissUse HUMIMIC, CN Bio PhysioMimix, Emulate Organ-Chip)

  • Primary cells, iPSCs, or cell lines of interest

  • Appropriate cell culture media and supplements (preferably serum-free)

  • Extracellular matrix (ECM) hydrogels (e.g., Collagen I, Matrigel®)

  • Perfusion system (pump or gravity-fed)

  • Standard cell culture equipment (biosafety cabinet, incubator, centrifuge, etc.)

Procedure:

  • Chip Preparation and Sterilization:

    • Follow the manufacturer's protocol for chip assembly and sterilization. This may involve plasma treatment to enhance surface wettability.

  • ECM Gel Preparation and Loading:

    • Prepare the ECM solution on ice, mixing with cell culture medium and a neutralizing agent to achieve the desired concentration and pH.[13]

    • Carefully pipette the ECM solution into the designated gel channel of the chip, avoiding the introduction of air bubbles.[13]

    • Incubate the chip at 37°C for 30-60 minutes to allow for complete polymerization of the gel.[13]

  • Media Channel Hydration and Coating:

    • Hydrate the media channels with culture medium or an ECM coating solution (e.g., fibronectin) to promote cell attachment.[13]

    • Incubate for at least one hour at 37°C.[13]

  • Cell Seeding:

    • Prepare a single-cell suspension at the desired density.

    • Carefully introduce the cell suspension into the appropriate channel(s) of the chip. For co-culture models, seed different cell types sequentially.

    • Allow cells to attach for several hours to overnight under static conditions in the incubator.

  • Initiation of Perfusion:

    • Connect the chip to the perfusion system according to the manufacturer's instructions.

    • Start the media flow at a low rate and gradually increase to the desired physiological shear stress.

  • Long-Term Culture and Maintenance:

    • Maintain the culture in a humidified incubator at 37°C and 5% CO2.

    • Perform daily or every-other-day media changes in the reservoirs.

    • Regularly monitor the culture for cell morphology, confluence, and signs of contamination using microscopy.

    • For barrier models, monitor the integrity of the cell layer using Transepithelial/Transendothelial Electrical Resistance (TEER) measurements.[14]

Protocol 2: Long-Term Angiogenesis Assay in an AIM Biotech Chip

This protocol describes the formation of angiogenic sprouts over an extended period.[12][15]

Materials:

  • AIM Biotech 3D Cell Culture Chip

  • Human umbilical vein endothelial cells (HUVECs)

  • Human dermal fibroblasts (HDFs)

  • Endothelial cell growth medium

  • Fibroblast growth medium

  • Angiogenic factors (e.g., VEGF, FGF, S1P)[15]

  • Collagen I gel

Procedure:

  • Chip Preparation: Prepare the AIM chip and polymerize a 2.5 mg/mL collagen I gel in the central gel channel as described in the general protocol.[13]

  • Cell Seeding:

    • Seed HUVECs in one of the media channels to form a monolayer.

    • Seed HDFs in the collagen gel or in the opposing media channel.

  • Induction of Angiogenesis:

    • After the HUVEC monolayer is established, replace the medium with a pro-angiogenic medium containing factors such as VEGF (20-40 ng/mL), S1P (250 nM), and FGF (10-50 ng/mL).[15]

    • A gradient of angiogenic factors can be created by adding medium with a higher concentration to one media channel and a lower concentration to the other.

  • Long-Term Observation:

    • Culture for up to 14 days, changing the medium daily.

    • Monitor the formation of angiogenic sprouts from the endothelial monolayer into the 3D gel matrix using microscopy.

  • Quantification:

    • At desired time points, fix and stain the cells for visualization (e.g., with fluorescently labeled antibodies against endothelial cell markers like VE-cadherin).

    • Quantify sprout length and number using imaging software.[15]

Quantitative Data from Long-Term MPS Cultures

The following tables summarize typical quantitative data that can be obtained from long-term MPS experiments.

Table 1: Liver Functionality in Long-Term Culture

Time PointAlbumin Production (µ g/million cells/day)Urea Production (µ g/million cells/day)CYP3A4 Activity (pmol/min/million cells)
Day 725-35150-2008-12
Day 1440-50[6]180-25010-15
Day 2135-45170-2309-14
Day 2830-40150-2108-12

Note: Values are representative and can vary depending on the specific cell source and platform used.

Table 2: Barrier Function in Gut-on-a-Chip Long-Term Culture

Time PointTEER (Ω·cm²)Apparent Permeability (Papp) of Lucifer Yellow (10⁻⁶ cm/s)
Day 3150-2505-8
Day 7300-5001-3
Day 14400-600<1
Day 21350-550<1

Note: TEER values are indicative of a tight barrier formation in intestinal epithelial models.[16][17][18]

Table 3: Neuronal Function in Brain-on-a-Chip Long-Term Culture

Time PointSpontaneous Firing Rate (Hz)Synchronized Bursting Events (bursts/min)
Week 10.5 - 1.52-5
Week 21.0 - 2.55-10
Week 31.5 - 3.08-15
Week 41.2 - 2.87-13

Note: Stable neuronal network activity can be maintained for several weeks in vitro.[19]

Signaling Pathways in Long-Term MPS Culture

Long-term MPS cultures are ideal for studying the complex signaling pathways involved in chronic diseases. Below are examples of key pathways and diagrams illustrating their investigation in MPS models.

Wnt Signaling in Intestinal Organoid-on-a-Chip

The Wnt signaling pathway is crucial for maintaining the intestinal stem cell niche and driving epithelial regeneration.[20][21][22] Long-term culture of intestinal organoids in microfluidic devices allows for precise control of Wnt pathway agonists (e.g., Wnt3a, R-spondin) and antagonists (e.g., Dkk1) to study their effects on stem cell proliferation and differentiation.[23]

Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt3a Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Rspo1 R-spondin-1 LGR5 LGR5 Rspo1->LGR5 Dkk1 Dkk1 Dkk1->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) LGR5->Destruction_Complex Inhibits Dishevelled->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and translocates Target_Genes Target Gene Expression (e.g., Lgr5, Axin2) TCF_LEF->Target_Genes Activates

Caption: Wnt signaling pathway in intestinal stem cells.

TGF-β Signaling in Fibrosis-on-a-Chip

Transforming growth factor-beta (TGF-β) is a key cytokine involved in the pathogenesis of fibrosis.[24] Fibrosis-on-a-chip models, often co-culturing parenchymal cells with fibroblasts, can be stimulated with TGF-β over long periods to study myofibroblast activation, extracellular matrix deposition, and the efficacy of anti-fibrotic drugs.[25][26][27]

TGFB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β TGFBR2 TGF-β Receptor II TGFB->TGFBR2 TGFBR1 TGF-β Receptor I (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylates Smad4 Smad4 Smad2_3->Smad4 Binds to Smad_Complex Smad2/3-Smad4 Complex DNA DNA Smad_Complex->DNA Translocates and binds to Fibrotic_Genes Fibrotic Gene Expression (e.g., Collagen, α-SMA) DNA->Fibrotic_Genes Activates

Caption: Canonical TGF-β/Smad signaling pathway in fibrosis.

Experimental Workflow for Long-Term Multi-Organ-Chip Study

The following diagram outlines a typical workflow for a 28-day drug toxicity study on a multi-organ platform.

LongTerm_Workflow cluster_setup Week 0: Setup & Equilibration cluster_dosing Weeks 1-4: Dosing & Monitoring cluster_endpoint End of Study: Endpoint Analysis Chip_Prep Chip Preparation & Sterilization Cell_Seeding Sequential Cell Seeding Chip_Prep->Cell_Seeding Static_Culture Static Culture (24-48h) Cell_Seeding->Static_Culture Start_Perfusion Initiate Perfusion & Equilibration (2-4 days) Static_Culture->Start_Perfusion Dosing Repeated Drug Dosing Start_Perfusion->Dosing Sampling Daily Media Sampling (Metabolites, Cytokines) Dosing->Sampling Imaging Microscopy (Morphology, Viability) Dosing->Imaging Functional_Assays Functional Assays (TEER, Albumin, etc.) Dosing->Functional_Assays Harvest Harvest Tissues Functional_Assays->Harvest Gene_Expression Gene Expression (qPCR, RNA-seq) Harvest->Gene_Expression Protein_Analysis Protein Analysis (Immunostaining, Western Blot) Harvest->Protein_Analysis

Caption: Workflow for a 28-day multi-organ-chip experiment.

Conclusion

Long-term culture in microphysiological systems represents a paradigm shift in preclinical research, offering the ability to model chronic disease states and assess the long-term effects of therapeutics in a more human-relevant context. By following the detailed protocols and leveraging the advanced capabilities of platforms from TissUse, CN Bio, Emulate, Hesperos, and AIM Biotech, researchers can generate robust and predictive data to accelerate the drug development pipeline. The continued advancement of these techniques promises to further reduce reliance on animal models and bring safer, more effective therapies to patients faster.

References

Real-Time Imaging and Analysis with the ChemiDoc MP Imaging System: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantitative, real-time imaging and analysis of proteins using the Bio-Rad ChemiDoc MP Imaging System. The ChemiDoc MP is a versatile and sensitive instrument designed for a wide range of applications, including chemiluminescence and multiplex fluorescent western blotting, as well as general gel documentation.[1][2][3][4] This document outlines the system's capabilities, provides step-by-step protocols for key applications, and presents quantitative data in a clear, accessible format.

System Specifications and Capabilities

The ChemiDoc MP Imaging System offers a broad dynamic range and high-resolution imaging, making it suitable for both qualitative and quantitative analysis.[5][6][7] Its key features include a cooled CCD camera for sensitive detection of faint signals, a variety of illumination sources, and automated software for image acquisition and analysis.[6][8][9]

FeatureSpecificationBenefit
Detector Cooled 6 MP CCDHigh-resolution images and sensitive detection of faint chemiluminescent and fluorescent signals.[1]
Dynamic Range >4.0 orders of magnitudeAccurate quantification of both weak and strong signals in the same image.[5][7]
Illumination Sources Trans-UV, Epi-white, Epi-Red, Epi-Green, Epi-BlueBroad application flexibility, including nucleic acid gels, colorimetric protein stains, and multiplex fluorescence.[1][8]
Multiplexing Capacity Up to three fluorescent channels simultaneouslyEnables the detection of multiple proteins in the same blot, saving time and sample.[3][10]
Software Image Lab™ SoftwareAutomated image acquisition, analysis, molecular weight determination, and quantitative densitometry.[11][12][13][14]

Application 1: Quantitative Chemiluminescent Western Blotting

Chemiluminescent western blotting is a highly sensitive method for detecting specific proteins. The ChemiDoc MP system provides sensitivity comparable to X-ray film while offering the benefits of digital imaging, including a wide dynamic range and accurate quantification.[1][3]

Experimental Workflow: Chemiluminescent Western Blotting

Chemiluminescent_Workflow cluster_electrophoresis Protein Separation cluster_transfer Protein Transfer cluster_immunodetection Immunodetection cluster_imaging Imaging & Analysis p1 Sample Preparation p2 SDS-PAGE p1->p2 Load Samples p3 Transfer to PVDF or Nitrocellulose Membrane p2->p3 p4 Blocking p3->p4 p5 Primary Antibody Incubation p4->p5 p6 Secondary Antibody (HRP-conjugated) Incubation p5->p6 p7 Substrate Incubation (ECL) p6->p7 p8 Image Acquisition (ChemiDoc MP) p7->p8 p9 Data Analysis (Image Lab™ Software) p8->p9

Caption: Workflow for chemiluminescent western blotting.

Protocol: Chemiluminescent Western Blotting

This protocol is a general guideline; specific antibody concentrations and incubation times should be optimized for each experiment.

1. Sample Preparation and Electrophoresis: a. Prepare protein lysates and determine protein concentration. b. Mix lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.[15] c. Load samples onto a polyacrylamide gel (e.g., Bio-Rad Mini-PROTEAN TGX) and perform SDS-PAGE.[15]

2. Protein Transfer: a. Transfer proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16]

3. Immunodetection: a. Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.[16] b. Primary Antibody Incubation: Dilute the primary antibody in blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[16] c. Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15] d. Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.[16] e. Final Washes: Wash the membrane three times for 5-10 minutes each with TBST.

4. Signal Development and Imaging: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane in the ECL substrate for 1-5 minutes.[17] c. Place the membrane in the ChemiDoc MP imager. d. In Image Lab™ Software, select the "Chemi Hi Sensitivity" or "Chemi Hi Resolution" application. e. Use the "Signal Accumulation Mode" (SAM) or manual exposure to acquire a non-saturated image.[15] f. Save the image for analysis.

Quantitative Data Analysis with Image Lab™ Software

Image Lab™ Software allows for accurate densitometric analysis of chemiluminescent signals.[11] The software can automatically detect lanes and bands, perform background subtraction, and calculate the relative intensity of each band. For accurate quantification, it is crucial to normalize the signal of the protein of interest to a loading control, such as a housekeeping protein or total protein using Bio-Rad's Stain-Free technology.[18]

Analysis StepDescription
Lane and Band Detection Automatically or manually define lanes and detect protein bands.[11]
Background Subtraction Subtracts local background from each band to ensure accurate intensity measurements.[11]
Densitometry Calculates the volume (intensity) of each band.[12]
Normalization Normalizes the target protein band intensity to a loading control (e.g., housekeeping protein or total protein).[18]
Data Export Export quantitative data and images for reports and presentations.[19]

Application 2: Multiplex Fluorescent Western Blotting

Multiplex fluorescent western blotting allows for the simultaneous detection of up to three different proteins on the same blot.[3] This technique is highly advantageous for studying protein modifications (e.g., phosphorylation), comparing protein expression levels, and conserving precious samples. The ChemiDoc MP system is equipped with multiple LED light sources and filter sets to excite and detect a wide range of fluorophores.[1]

Signaling Pathway Example: MAPK/ERK Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Transcription Gene Transcription pERK->Transcription

Caption: Simplified MAPK/ERK signaling pathway.

Protocol: Multiplex Fluorescent Western Blotting

This protocol provides a general framework. Optimization of antibody concentrations and blocking buffers is critical for achieving high-quality multiplex results.

1. Electrophoresis and Transfer: a. Follow steps 1a-c and 2a from the chemiluminescent protocol. Use low-fluorescence PVDF membranes for optimal results.[20]

2. Immunodetection: a. Blocking: Block the membrane in a protein-free blocking buffer (e.g., Bio-Rad's EveryBlot Blocking Buffer) for 5-30 minutes at room temperature.[20] b. Primary Antibody Incubation: Incubate the membrane with a cocktail of primary antibodies raised in different host species (e.g., mouse, rabbit, goat). Dilute antibodies in blocking buffer and incubate overnight at 4°C. c. Washing: Wash the membrane three times for 5-10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with a cocktail of species-specific secondary antibodies conjugated to different fluorophores (e.g., StarBright, DyLight).[20] Protect the blot from light from this step onwards. Incubate for 1 hour at room temperature. e. Final Washes: Wash the membrane three times for 5-10 minutes each with TBST, protected from light.

3. Imaging and Analysis: a. Place the dry membrane in the ChemiDoc MP imager. b. In Image Lab™ Software, select the "Multiplex Fluorescence" application.[21] c. Select the appropriate fluorophores from the dropdown menus. The software will automatically select the correct excitation and emission settings.[21] d. Acquire images for each channel. The software will generate a merged, pseudocolored image. e. Analyze the data for each channel independently using the quantitative analysis workflow described previously.

Fluorophore Selection and Quantitative Data

The selection of fluorophores with minimal spectral overlap is crucial for successful multiplexing. The ChemiDoc MP is compatible with a wide range of fluorophores in the visible and near-infrared spectrum.

FluorophoreExcitation (nm)Emission (nm)Common Use
StarBright Blue 520 460520Green Channel
DyLight 549 557572Green/Yellow Channel[15]
StarBright Blue 700 680700Red/Far-Red Channel[20]
DyLight 800 777794Near-Infrared (NIR) Channel

Logical Relationship: Data Normalization

Normalization_Logic cluster_input Input Data cluster_process Normalization Process cluster_output Output Data Target Target Protein Signal Normalize Normalize Target to Loading Control Target->Normalize LoadingControl Loading Control Signal (Housekeeping Protein or Total Protein) LoadingControl->Normalize Normalized Normalized Target Protein Level Normalize->Normalized

Caption: Logic of data normalization in quantitative western blotting.

Conclusion

The ChemiDoc MP Imaging System provides a powerful and flexible platform for the real-time imaging and quantitative analysis of proteins. By following the detailed protocols and utilizing the advanced features of the Image Lab™ Software, researchers, scientists, and drug development professionals can obtain high-quality, reproducible data for a wide range of applications. The ability to perform both sensitive chemiluminescent detection and high-content multiplex fluorescent analysis makes the ChemiDoc MP an invaluable tool in modern life science research.

References

Application Notes and Protocols for Gene Expression Analysis of Cells Treated with MP-010

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MP-010 is a novel small molecule ligand of the FK506 binding protein 12 (FKBP12). Its primary mechanism of action involves the regulation of cytosolic calcium levels through the stabilization of the ryanodine (B192298) receptor (RyR) channel activity.[1] Dysregulation of intracellular calcium homeostasis is a hallmark of various pathologies, including neurological diseases. By stabilizing RyR channels, this compound has shown potential therapeutic effects in preclinical models of amyotrophic lateral sclerosis (ALS), where it improved motor coordination, enhanced the integrity of neuromuscular junctions, and increased the survival of spinal motor neurons.[1]

This document provides detailed protocols for analyzing gene expression changes in neuronal cells treated with this compound. Understanding the transcriptional consequences of this compound treatment is crucial for elucidating its complete mechanism of action, identifying biomarkers of response, and discovering potential off-target effects. The following sections include hypothetical gene expression data for illustrative purposes, detailed experimental protocols for RNA sequencing, and diagrams of the putative signaling pathway and experimental workflow.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data from a differential gene expression analysis of a human motor neuron cell line treated with 1 µM this compound for 24 hours. Gene expression was measured using RNA sequencing (RNA-Seq).

Table 1: Top 10 Differentially Upregulated Genes in Motor Neurons Treated with this compound

Gene SymbolGene NameFold Changep-valueFunction
BDNF Brain-Derived Neurotrophic Factor4.21.5e-6Neuronal survival, growth, and differentiation
HSP70 Heat Shock Protein 703.83.2e-6Chaperone, protein folding, stress response
VEGFA Vascular Endothelial Growth Factor A3.58.1e-6Neuroprotection, angiogenesis
BCL2 B-cell lymphoma 23.11.2e-5Anti-apoptotic protein
CREB1 CAMP Responsive Element Binding Protein 12.92.5e-5Transcription factor, learning and memory
NFE2L2 Nuclear Factor, Erythroid 2-Like 2 (NRF2)2.74.3e-5Oxidative stress response
SOD1 Superoxide Dismutase 12.56.8e-5Antioxidant enzyme
GADD45A Growth Arrest and DNA Damage Inducible Alpha2.39.1e-5DNA repair, cell cycle control
ATF4 Activating Transcription Factor 42.11.4e-4Unfolded protein response
SLC1A2 Solute Carrier Family 1 Member 2 (GLT-1)2.02.1e-4Glutamate transporter

Table 2: Top 10 Differentially Downregulated Genes in Motor Neurons Treated with this compound

Gene SymbolGene NameFold Changep-valueFunction
CASP3 Caspase 3-3.92.1e-6Pro-apoptotic protein
BAX BCL2 Associated X, Apoptosis Regulator-3.55.8e-6Pro-apoptotic protein
FOS Fos Proto-Oncogene, AP-1 Transcription Factor Subunit-3.29.3e-6Transcription factor, apoptosis, cell proliferation
JUN Jun Proto-Oncogene, AP-1 Transcription Factor Subunit-3.01.8e-5Transcription factor, apoptosis, cell proliferation
NFKB1 Nuclear Factor Kappa B Subunit 1-2.83.7e-5Pro-inflammatory signaling
IL6 Interleukin 6-2.65.9e-5Pro-inflammatory cytokine
TNF Tumor Necrosis Factor-2.48.2e-5Pro-inflammatory cytokine
NOS2 Nitric Oxide Synthase 2-2.21.1e-4Pro-inflammatory mediator
PTGS2 Prostaglandin-Endoperoxide Synthase 2 (COX-2)-2.01.9e-4Pro-inflammatory enzyme
MMP9 Matrix Metallopeptidase 9-1.83.2e-4Extracellular matrix degradation, neuroinflammation

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line: Human motor neuron cell line (e.g., NSC-34).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Prepare a 1 mM stock solution of this compound in DMSO. Dilute the stock solution in culture medium to a final concentration of 1 µM. A vehicle control (0.1% DMSO in culture medium) should be run in parallel.

  • Incubation: Replace the culture medium with the this compound or vehicle-containing medium and incubate for 24 hours.

  • Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells directly in the well using a suitable lysis buffer for RNA extraction (e.g., TRIzol or a buffer from an RNA extraction kit).

Protocol 2: RNA Extraction and Quality Control
  • RNA Extraction: Extract total RNA from the cell lysates using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.

  • RNA Integrity: Assess the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream RNA-Seq applications.

Protocol 3: RNA Sequencing (RNA-Seq)
  • Library Preparation: Prepare RNA-Seq libraries from 1 µg of total RNA using a stranded mRNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 50 bp paired-end reads. Aim for a sequencing depth of at least 20 million reads per sample.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Perform differential gene expression analysis between the this compound treated and vehicle control groups using a statistical package like DESeq2 or edgeR in R. Genes with a |fold change| ≥ 2 and a false discovery rate (FDR) adjusted p-value < 0.05 are considered significantly differentially expressed.

Visualizations

Putative Signaling Pathway of this compound

MP010_Signaling_Pathway cluster_outcomes Cellular Outcomes MP010 This compound FKBP12 FKBP12 MP010->FKBP12 RyR Ryanodine Receptor (RyR) FKBP12->RyR Binds and Stabilizes Ca_ER ER Ca2+ RyR->Ca_ER Ca_Cytosol Cytosolic Ca2+ RyR->Ca_Cytosol Inhibits excessive release Ca_ER->Ca_Cytosol Ca2+ release Ca_Stress Ca2+ Dysregulation (ER Stress, Mitochondrial Dysfunction) Ca_Cytosol->Ca_Stress CREB CREB Ca_Stress->CREB NFkB NF-κB Ca_Stress->NFkB AP1 AP-1 (Fos/Jun) Ca_Stress->AP1 NRF2 NRF2 Ca_Stress->NRF2 Gene_Expression Gene Expression Changes CREB->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression NRF2->Gene_Expression Neuroprotection Neuroprotection (BDNF, BCL2, VEGFA) Gene_Expression->Neuroprotection Anti_inflammatory Anti-inflammatory Response (↓ TNF, IL6, NFKB1) Gene_Expression->Anti_inflammatory Antioxidant Antioxidant Response (SOD1, NRF2) Gene_Expression->Antioxidant Apoptosis Apoptosis (Caspase-3, Bax) Gene_Expression->Apoptosis

Caption: Putative signaling pathway of this compound in neuronal cells.

Experimental Workflow for Gene Expression Analysis

Gene_Expression_Workflow Cell_Culture 1. Cell Culture (Motor Neuron Cell Line) Treatment 2. Treatment (this compound vs. Vehicle) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction QC 4. RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC Library_Prep 5. RNA-Seq Library Preparation QC->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 7. Bioinformatic Analysis (Alignment, Quantification, DEGs) Sequencing->Data_Analysis Interpretation 8. Biological Interpretation (Pathway Analysis, Biomarker ID) Data_Analysis->Interpretation

References

Application Notes and Protocols for MP-010 in High-Content Screening

Author: BenchChem Technical Support Team. Date: December 2025

Compound: MP-010 Molecular Formula: C₁₄H₂₀N₄O₂S CAS Number: 3024617-59-9 Target: FK506-Binding Protein 12 (FKBP12) Mechanism of Action: this compound is a ligand for FKBP12, which in turn modulates the activity of the ryanodine (B192298) receptor (RyR), a key intracellular calcium release channel. By binding to FKBP12, this compound stabilizes the RyR channel, preventing aberrant calcium leakage from the endoplasmic/sarcoplasmic reticulum and thereby regulating cytosolic calcium homeostasis. This mechanism is of significant interest for studying and potentially treating neurodegenerative diseases where calcium dysregulation is a contributing factor.[1]

Introduction

This compound has emerged as a promising neuroprotective agent in preclinical studies, specifically in models of amyotrophic lateral sclerosis (ALS).[1] Its ability to modulate intracellular calcium dynamics makes it a valuable tool for investigating cellular processes such as neuronal survival, neurite outgrowth, and mitochondrial function. High-content screening (HCS) provides an ideal platform to explore the multifaceted effects of this compound on a larger scale, enabling the simultaneous measurement of various cellular phenotypes.

These application notes provide detailed protocols for utilizing this compound in two key HCS applications: a neuroprotection and neurite outgrowth assay, and a cellular calcium homeostasis assay.

Quantitative Data Summary

While extensive high-throughput screening data for this compound is not publicly available, preclinical studies have established some key parameters.

ParameterValue/ObservationSpeciesSource
Target FKBP12N/A[1]
Mechanism RyR Channel Stabilization / Cytosolic Calcium RegulationN/A[1]
In Vivo Efficacy Improved motor coordination, preservation of motor neurons, and extended lifespan in SOD1G93A miceMouse[1]
Suggested In Vitro Concentration 1-10 µM (based on typical ranges for similar compounds, requires empirical determination)N/AN/A

Application 1: Neuroprotection and Neurite Outgrowth HCS Assay

Objective: To quantify the protective effect of this compound on neuronal cells under stress and to assess its impact on neurite outgrowth, a key indicator of neuronal health and regeneration. This assay is relevant for screening compounds for potential therapeutic effects in neurodegenerative diseases.

Signaling Pathway

cluster_0 This compound Signaling Pathway MP010 This compound FKBP12 FKBP12 MP010->FKBP12 Binds RyR Ryanodine Receptor (RyR) FKBP12->RyR Stabilizes ER Endoplasmic Reticulum (ER) Ca_Cyto Cytosolic Ca²⁺ RyR->Ca_Cyto Regulates Release Ca_ER Ca²⁺ Health Neuronal Health (Survival, Neurite Outgrowth) Ca_Cyto->Health Impacts Stress Cellular Stress (e.g., Oxidative, Excitotoxic) Stress->RyR Destabilizes (Ca²⁺ leak)

Caption: this compound binds to FKBP12, stabilizing the RyR channel and regulating calcium.

Experimental Workflow

cluster_1 Neurite Outgrowth HCS Workflow A 1. Plate Neuronal Cells (e.g., SH-SY5Y, iPSC-derived neurons) in 96/384-well plates B 2. Differentiate Cells (if necessary, e.g., with retinoic acid) A->B C 3. Pre-treat with this compound (Dose-response concentrations) B->C D 4. Induce Stress (e.g., with 6-OHDA, glutamate (B1630785), or H₂O₂) (skip for outgrowth-only assay) C->D E 5. Incubate (24-72 hours) D->E F 6. Fix and Stain (Nuclei: Hoechst, Neurons: β-III Tubulin) E->F G 7. Image Acquisition (High-Content Imager) F->G H 8. Image Analysis (Quantify cell count, neurite length, branch points) G->H

Caption: Workflow for the neuroprotection and neurite outgrowth high-content screening assay.

Detailed Protocol
  • Cell Plating:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y) or iPSC-derived motor neurons in appropriate media.

    • Seed cells into 96-well or 384-well clear-bottom imaging plates coated with a suitable matrix (e.g., Poly-D-Lysine/Laminin). A typical seeding density is 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a dilution series of this compound in culture medium. A suggested starting range is 0.1 µM to 30 µM.

    • Include appropriate controls: a vehicle-only control (e.g., 0.1% DMSO) and a positive control for neuroprotection if available (e.g., N-acetylcysteine for oxidative stress).

    • For neurite outgrowth assays, differentiate the cells if required (e.g., SH-SY5Y cells can be differentiated with low-serum media containing retinoic acid).

    • Add the this compound dilutions to the cells and incubate for 1-2 hours (pre-treatment).

  • Induction of Cellular Stress (for neuroprotection assay):

    • Prepare a solution of a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or 50 µM glutamate for an excitotoxicity model).

    • Add the stressor to the wells already containing this compound.

    • Incubate for an appropriate time, typically 24 to 48 hours.

  • Fixation and Staining:

    • Carefully remove the culture medium.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III Tubulin, 1:500) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000) and a nuclear counterstain (e.g., Hoechst 33342, 1 µg/mL) for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS. Leave the final wash in the wells for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system. Use at least two channels: DAPI for nuclei (cell counting) and FITC for the β-III Tubulin stain (neurite morphology).

    • Capture multiple fields per well to ensure robust data.

    • Use an image analysis software package to quantify:

      • Cell Count: Total number of nuclei per field (for cytotoxicity assessment).

      • Neurite Total Length: The sum of the lengths of all neurites per neuron.

      • Number of Branch Points: The number of intersections in the neurite network per neuron.

      • Number of Neurites: The number of primary processes extending from the cell body.

Application 2: Cellular Calcium Homeostasis HCS Assay

Objective: To measure the effect of this compound on intracellular calcium levels, particularly its ability to mitigate stress-induced calcium dysregulation. This assay can be performed in kinetic mode to observe real-time changes in calcium flux.

Experimental Workflow

cluster_2 Calcium Homeostasis HCS Workflow A 1. Plate Cells (e.g., HEK293, SH-SY5Y) in 96/384-well plates B 2. Load with Calcium Indicator Dye (e.g., Fluo-4 AM or Cal-520 AM) A->B C 3. Incubate with this compound (Dose-response concentrations) B->C D 4. Acquire Baseline Fluorescence (High-Content Imager) C->D E 5. Add Calcium Modulator (e.g., Thapsigargin, Ionomycin, or Caffeine) D->E F 6. Kinetic Image Acquisition (Capture images every 1-5 seconds) E->F G 7. Image Analysis (Quantify fluorescence intensity change over time) F->G

Caption: Workflow for the cellular calcium homeostasis high-content screening assay.

Detailed Protocol
  • Cell Plating:

    • Seed cells (e.g., HEK293 or SH-SY5Y) into 96-well or 384-well black-walled, clear-bottom imaging plates.

    • Incubate for 24-48 hours until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with the buffer to remove excess dye.

  • Compound Addition:

    • Add solutions of this compound at various concentrations to the wells. Include vehicle and control wells.

    • Incubate for 15-30 minutes to allow the compound to exert its effect.

  • Image Acquisition and Analysis (Kinetic Read):

    • Place the plate into the high-content imager, which should be equipped with an automated liquid handling system.

    • Begin image acquisition, capturing baseline fluorescence for 10-20 seconds.

    • Using the liquid handler, inject a calcium modulator into the wells. The choice of modulator depends on the specific aspect of calcium signaling being investigated:

      • Thapsigargin: To block SERCA pumps and reveal passive calcium leak from the ER.

      • Caffeine or 4-CMC: To directly activate RyR channels.

      • Ionomycin: A calcium ionophore used as a positive control for maximal calcium influx.

    • Continue to acquire images kinetically for 1-5 minutes to capture the resulting calcium transient.

    • Analyze the data by measuring the change in fluorescence intensity over time within each cell. Key parameters to quantify include:

      • Baseline Fluorescence: Before stimulus addition.

      • Peak Amplitude: The maximum fluorescence intensity reached after stimulation.

      • Time to Peak: The time taken to reach the peak amplitude.

      • Area Under the Curve (AUC): The integral of the fluorescence signal over time, representing the total calcium response.

By employing these high-content screening assays, researchers can efficiently characterize the cellular effects of this compound, providing valuable insights into its neuroprotective mechanisms and therapeutic potential.

References

Application Notes: MP-010 for Personalized Medicine Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MP-010 is an investigational bifunctional immunotherapeutic agent designed for targeted cancer therapy. Its mechanism of action centers on the simultaneous recognition of the tumor-specific splice variant of fibronectin containing extradomain-B (EDB-FN) and the potentiation of an anti-tumor immune response via the blockade of Transforming Growth Factor-beta (TGF-β).[1] This dual-targeting approach positions this compound as a promising candidate for personalized medicine strategies in oncology, particularly for tumors characterized by high EDB-FN expression and an immunosuppressive tumor microenvironment (TME).

Mechanism of Action

This compound is a fusion protein consisting of a high-affinity EDB-FN binding domain and a TGF-β trap. This design allows for the selective accumulation of the therapeutic agent within the TME, where EDB-FN is overexpressed.[1] Once localized, the TGF-β trap component sequesters and neutralizes TGF-β, a pleiotropic cytokine known to promote tumor growth, invasion, and immune evasion. The proposed signaling pathway modulation by this compound is illustrated below.

MP010_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_Outcome Therapeutic Outcome MP010 This compound EDBFN EDB-FN MP010->EDBFN Binds to TGFB TGF-β MP010->TGFB Sequesters TCell T-Cell TGFB->TCell Inhibits TumorCell Tumor Cell TCell->TumorCell Induces Apoptosis ImmuneActivation Enhanced Anti-Tumor Immunity TumorRegression Tumor Regression ImmuneActivation->TumorRegression Leads to

Caption: Mechanism of action of this compound in the tumor microenvironment.

Applications in Personalized Medicine Research

The unique characteristics of this compound make it suitable for several personalized medicine research applications:

  • Patient Stratification: Identifying patients most likely to respond to this compound therapy based on the expression of EDB-FN and the presence of a TGF-β-driven immunosuppressive TME.

  • Biomarker Discovery: Investigating novel predictive and pharmacodynamic biomarkers to monitor treatment response and resistance mechanisms.

  • Combination Therapy Development: Evaluating the synergistic effects of this compound with other immunotherapies (e.g., checkpoint inhibitors) or conventional cancer treatments.

Experimental Protocols

Protocol 1: Quantification of EDB-FN Expression in Tumor Tissue by Immunohistochemistry (IHC)

This protocol outlines the procedure for detecting and quantifying the expression of EDB-FN in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

  • FFPE tumor tissue sections (5 µm)

  • Anti-EDB-FN primary antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100%, 95%, 70% (2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat in a water bath or pressure cooker according to manufacturer's instructions.

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash slides with wash buffer (3 x 5 minutes).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash slides.

    • Apply blocking buffer (e.g., 5% normal goat serum) for 30 minutes.

    • Incubate with anti-EDB-FN primary antibody at the recommended dilution overnight at 4°C.

    • Wash slides.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash slides.

  • Detection and Counterstaining:

    • Apply DAB substrate and incubate until desired stain intensity develops.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Rinse with distilled water.

  • Dehydration and Mounting:

    • Dehydrate through a graded ethanol series and xylene.

    • Coverslip with mounting medium.

Data Analysis:

The staining intensity and percentage of positive tumor cells can be scored to generate an H-score for semi-quantitative analysis.

H-Score CategoryInterpretation
0-50Low EDB-FN Expression
51-150Moderate EDB-FN Expression
151-300High EDB-FN Expression

Protocol 2: In Vitro T-Cell Activation Assay

This protocol assesses the ability of this compound to enhance T-cell activation in the presence of TGF-β.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • Recombinant human TGF-β

  • This compound

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Flow cytometry antibodies (e.g., anti-CD4, anti-CD8, anti-CD69, anti-IFN-γ)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Treatment:

    • Add recombinant human TGF-β to the desired final concentration to appropriate wells.

    • Add this compound at various concentrations to TGF-β-containing wells.

    • Include control wells with no treatment, TGF-β alone, and this compound alone.

  • Stimulation: Add anti-CD3/CD28 antibodies to all wells to stimulate T-cell activation.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest cells and stain with fluorescently labeled antibodies against T-cell surface markers (CD4, CD8) and activation markers (CD69).

    • For intracellular cytokine staining, treat cells with a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation, then fix, permeabilize, and stain for IFN-γ.

    • Acquire data on a flow cytometer.

Data Presentation:

Treatment Group% CD69+ of CD8+ T-cellsMFI of IFN-γ in CD8+ T-cells
Unstimulated Control2.5 ± 0.8150 ± 35
Stimulated Control65.2 ± 5.12500 ± 280
Stimulated + TGF-β25.8 ± 3.5800 ± 110
Stimulated + TGF-β + this compound (1 nM)45.1 ± 4.21650 ± 190
Stimulated + TGF-β + this compound (10 nM)60.5 ± 5.52300 ± 250

MFI: Mean Fluorescence Intensity

TCell_Activation_Workflow PBMC_Isolation Isolate PBMCs Cell_Seeding Seed Cells in 96-well Plate PBMC_Isolation->Cell_Seeding Treatment Add TGF-β and This compound Cell_Seeding->Treatment Stimulation Stimulate with anti-CD3/CD28 Treatment->Stimulation Incubation Incubate for 72h Stimulation->Incubation Staining Stain for Flow Cytometry Incubation->Staining Acquisition Data Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis PDX_Study_Workflow Implantation Tumor Implantation Growth Tumor Growth Monitoring Implantation->Growth Randomization Randomization Growth->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Tumor Volume and Health Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tissue Analysis Endpoint->Analysis

References

Troubleshooting & Optimization

Technical Support Center: MP-010 (Recombinant Human MMP-10)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using MP-010, a recombinant human Matrix Metalloproteinase-10 (MMP-10).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Storage and Handling

Question: How should I properly store and handle the lyophilized this compound protein upon receipt?

Answer: Proper storage and handling are critical to maintaining the stability and activity of recombinant proteins.[1][2][3] Upon receipt of the lyophilized this compound, it is recommended to centrifuge the vial briefly (20-30 seconds) in a microcentrifuge.[4] This will ensure that any protein that may have become lodged in the cap or on the sides of the vial is collected at the bottom before opening. For long-term storage, keep the lyophilized protein at -20°C to -70°C.

Question: What are the best practices for storing reconstituted this compound?

Answer: Once reconstituted, the stability of the protein solution depends heavily on the storage conditions.[5] To prevent degradation and loss of function, it is crucial to avoid repeated freeze-thaw cycles.[2][4][5] The best practice is to aliquot the reconstituted protein into single-use volumes and store them at -20°C to -70°C.[2][3] For short-term storage (a few days), the solution can be kept at 4°C, but for longer periods, freezing is essential.[2][3] If the protein concentration is below 0.1 mg/mL, adding a carrier protein like Bovine Serum Albumin (BSA) can enhance stability.[4]

Question: My this compound solution shows signs of degradation after a few days at 4°C. What could be the cause?

Answer: Storing recombinant proteins at 4°C for extended periods can lead to degradation, especially if the preparation contains contaminating proteases.[6] Even highly purified protein solutions can contain trace amounts of proteases that remain active at this temperature.[6] To mitigate this, it is highly recommended to add protease inhibitors to your storage buffer and to store aliquots at -80°C for long-term preservation.[1][2][7]

Category 2: Reconstitution and Solubility

Question: I am having trouble dissolving the lyophilized this compound. What can I do?

Answer: Solubility issues can arise from improper handling or using a non-recommended solvent.[4] Before opening the vial, allow the lyophilized powder to warm to room temperature.[4] Reconstitute the protein using the buffer solution recommended on the product datasheet. Avoid vortexing or vigorous mixing, as this can cause the protein to denature and aggregate.[4] If solubility issues persist, allowing the reconstituted solution to incubate at 4°C overnight with gentle agitation may help.[4] It is also advisable not to reconstitute at a concentration greater than 1 mg/mL.[4]

Question: After reconstitution, I see precipitation in my this compound solution. Why did this happen and how can I prevent it?

Answer: Precipitation, or aggregation, is a common issue with recombinant proteins and can be caused by several factors, including improper pH, high protein concentration, or temperature fluctuations.[1][2] To prevent this, ensure your reconstitution buffer has a pH suitable for MMP-10 and consider including stabilizing agents like glycerol (B35011) (10-50%) in your storage buffer, especially if you plan to freeze the aliquots.[1][2][5] Storing proteins at an optimal concentration, typically 1-5 mg/mL, can also minimize aggregation.[2]

Category 3: Enzymatic Activity and Assays

Question: My this compound is not showing the expected enzymatic activity. What are the possible reasons?

Answer: A loss of enzymatic activity can be due to several factors:

  • Improper Activation: MMP-10 is often supplied as a proenzyme (pro-MMP-10) and requires activation.[8] This is typically achieved by incubation with an activating agent like APMA (p-aminophenylmercuric acetate).[8]

  • Degradation: The protein may have degraded due to improper storage, handling, or multiple freeze-thaw cycles.[2][4]

  • Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for MMP-10 activity. The enzyme is dependent on zinc and calcium ions for its function.

  • Substrate Issues: The substrate used in the assay may be old, degraded, or not specific for MMP-10.

Question: Can you provide a general protocol for an this compound activity assay?

Answer: Yes, a common method for measuring MMP-10 activity is a fluorogenic peptide substrate assay.[9] The protocol involves activating the pro-MMP-10, incubating the active enzyme with a specific fluorogenic substrate, and measuring the increase in fluorescence over time.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormTemperatureDurationKey Considerations
Lyophilized -20°C to -70°CUp to 6 monthsAvoid moisture.
Reconstituted (Stock) -20°C to -70°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.[5] Add glycerol (10-50%) as a cryoprotectant.[2]
Reconstituted (Working) 4°C< 1 day[3]Use immediately. Prone to degradation.[6]
Table 2: Typical Setup for an this compound Fluorogenic Activity Assay
ComponentVolumeFinal ConcentrationNotes
Activated rhMMP-1050 µL1 ng/µLDiluted in Assay Buffer.
Fluorogenic Substrate50 µL10 µMe.g., Mca-RPKPVE-Nval-WRK(Dnp)-NH2.
Total Volume 100 µL
Substrate BlankContains Assay Buffer instead of enzyme.
IncubationRead kinetically for 5-10 minutes at 37°C.
WavelengthsExcitation: 320 nm, Emission: 405 nm.[9]

Experimental Protocols

Methodology: Activation and Activity Assay of this compound

This protocol is a general guideline based on typical fluorometric assays for recombinant MMP-10.

Materials:

  • Recombinant Human MMP-10 (rhMMP-10), proenzyme form

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% (w/v) Brij-35, pH 7.5

  • Activating Agent: 1 mM APMA (p-aminophenylmercuric acetate) in Assay Buffer

  • Fluorogenic Substrate: 20 µM stock solution (e.g., Mca-RPKPVE-Nval-WRK(Dnp)-NH2)

  • Black 96-well microplate

Procedure:

  • Activation of rhMMP-10: a. Prepare a 100 µg/mL solution of rhMMP-10 in Assay Buffer. b. Add APMA to a final concentration of 1 mM. c. Incubate the solution at 37°C for 2 hours to allow for the activation of the proenzyme.

  • Enzyme Preparation: a. Following activation, dilute the activated rhMMP-10 to a working concentration of 2 ng/µL in Assay Buffer.

  • Substrate Preparation: a. Dilute the fluorogenic substrate stock to a working concentration of 20 µM in Assay Buffer.

  • Assay Execution: a. In a black 96-well plate, add 50 µL of the 2 ng/µL activated rhMMP-10 solution to the sample wells. b. For a substrate blank, add 50 µL of Assay Buffer to separate wells. c. To initiate the enzymatic reaction, add 50 µL of the 20 µM substrate solution to all wells.

  • Data Acquisition: a. Immediately place the plate in a fluorescence microplate reader. b. Read the plate in kinetic mode at 37°C for at least 5 minutes, with readings every 30-60 seconds. c. Use an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

  • Data Analysis: a. Determine the rate of substrate cleavage (change in fluorescence per minute). b. Subtract the rate of the substrate blank from the sample rates to correct for background fluorescence. c. Calculate the specific activity based on the enzyme concentration and substrate cleavage rate.

Visualizations

TroubleshootingWorkflow cluster_start Start: Experimental Issue cluster_investigation Troubleshooting Steps cluster_resolution Resolution Start Issue Encountered (e.g., Low Activity) CheckStorage Verify Storage Conditions (-80°C, Aliquoted?) Start->CheckStorage Step 1 CheckHandling Review Handling (Avoided Freeze-Thaw?) CheckStorage->CheckHandling If OK Resolution Problem Resolved CheckStorage->Resolution Correct & Retry CheckActivation Confirm Enzyme Activation (APMA Incubation?) CheckHandling->CheckActivation If OK CheckHandling->Resolution Correct & Retry CheckAssay Validate Assay Setup (Buffer, pH, Substrate?) CheckActivation->CheckAssay If OK CheckActivation->Resolution Correct & Retry CheckAssay->Resolution If OK CheckAssay->Resolution Correct & Retry

Caption: Troubleshooting workflow for low this compound activity.

ExperimentalWorkflow Reconstitute Reconstitute Lyophilized this compound Activate Activate Proenzyme (Incubate with APMA) Reconstitute->Activate PrepareAssay Prepare Assay Plate (Enzyme, Blanks) Activate->PrepareAssay AddSubstrate Initiate Reaction (Add Fluorogenic Substrate) PrepareAssay->AddSubstrate ReadFluorescence Kinetic Read (Plate Reader) AddSubstrate->ReadFluorescence Analyze Analyze Data (Calculate Activity) ReadFluorescence->Analyze

Caption: Experimental workflow for this compound activity assay.

References

Technical Support Center: Optimizing Neuronal Viability with the PDE10A Inhibitor MP-10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing neuronal cell viability when using the selective phosphodiesterase 10A (PDE10A) inhibitor, MP-10 (PF-2545920). This guide is intended for researchers, scientists, and drug development professionals investigating the neuroprotective potential of MP-10 in various experimental models. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the neuroprotective effects of MP-10?

A1: MP-10 is a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is highly expressed in neurons, particularly in brain regions like the striatum, and is responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE10A, MP-10 increases intracellular levels of cAMP and cGMP.[1][2] This leads to the activation of downstream pro-survival signaling pathways, including the cAMP/PKA/CREB, PI3K/Akt, and ERK/MAPK pathways, which collectively suppress apoptosis and promote neuronal survival.[3][4][5]

Q2: What is the recommended starting concentration range for MP-10 in primary neuron cultures?

A2: For initial in vitro studies, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific neuronal cell type and injury model. A broad range, from 10 nM to 10 µM, is a suitable starting point for most applications. Neuroprotective effects of PDE10A inhibitors have been observed in the low micromolar range in various cell-based assays.[4]

Q3: How can I assess the neurotoxicity of MP-10 itself in my neuronal cultures?

A3: To ensure that the observed effects are due to neuroprotection and not a direct effect of the compound, it is crucial to assess the viability of neuronal cells treated with MP-10 alone (without an neurotoxic insult). This can be achieved using standard cell viability assays such as the MTT, LDH, or Calcein-AM assays.[6] It is advisable to test a range of concentrations, including those higher than the intended experimental concentrations.

Q4: Can MP-10 be used in both in vitro and in vivo models of neurodegeneration?

A4: Yes, MP-10 has demonstrated efficacy in both in vitro and in vivo models. In vitro, it has been shown to protect cultured neurons from various insults.[4][5] In vivo, studies have shown that MP-10 can rescue behavioral deficits and reduce dopaminergic neuronal cell death in mouse models of Parkinson's disease and neuroinflammation.[5][7]

Troubleshooting Guides

Issue 1: No or Low Neuroprotective Effect Observed
Possible Cause Troubleshooting & Optimization
Suboptimal MP-10 Concentration Perform a detailed dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM) to identify the optimal protective window. The effect of many compounds can be bell-shaped.
Ineffective Injury Model Ensure your positive control for neuronal injury (e.g., glutamate, H₂O₂, or MPP+) is causing a consistent and appropriate level of cell death (typically 30-50% for a protection assay). Titrate the concentration and duration of the neurotoxic agent.[8]
Timing of MP-10 Administration Optimize the timing of MP-10 treatment. Test pre-treatment (adding MP-10 before the neurotoxic insult), co-treatment (adding it at the same time), and post-treatment protocols to determine the most effective therapeutic window.
Cell Line and Passage Number Use a consistent and low passage number for your cells. Primary neurons can be more sensitive than immortalized cell lines. Different neuronal types may have varying levels of PDE10A expression and thus respond differently to MP-10.[8]
Compound Stability and Solubility Prepare fresh MP-10 solutions for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all wells, including controls, as the solvent itself can be toxic.
Issue 2: Inconsistent Results in Downstream Pathway Analysis (e.g., Western Blot)
Possible Cause Troubleshooting & Optimization
Incorrect Time Point for Analysis Signaling pathway activation is often transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) after MP-10 treatment to identify the peak phosphorylation of key proteins like Akt, ERK, and CREB.
Low Phospho-Protein Signal Ensure that cell lysates are prepared rapidly on ice and that lysis buffers contain both protease and phosphatase inhibitors to preserve the phosphorylation state of target proteins.[8]
Antibody Issues Use validated antibodies for your target proteins, especially for phosphorylated forms. Run a positive control (e.g., lysate from cells treated with a known activator of the pathway) to confirm antibody performance and specificity.
Insufficient Protein Loading Perform a protein quantification assay (e.g., BCA or Bradford) on your lysates to ensure equal loading of protein in each lane of your Western blot. Use a reliable loading control (e.g., β-actin, GAPDH) to verify equal loading.

Quantitative Data Summary

The following tables provide representative data from typical experiments designed to evaluate the neuroprotective effects of MP-10.

Table 1: Effect of MP-10 on Neuronal Viability in an Oxidative Stress Model

Treatment GroupMP-10 ConcentrationNeuronal Viability (%) (Mean ± SD)
Control (Untreated) -100 ± 5.2
H₂O₂ (100 µM) -48 ± 6.1
H₂O₂ + MP-10 100 nM62 ± 5.5
H₂O₂ + MP-10 1 µM78 ± 4.9
H₂O₂ + MP-10 10 µM85 ± 5.3
Data derived from a representative MTT assay on primary cortical neurons pre-treated with MP-10 for 2 hours before a 24-hour exposure to hydrogen peroxide (H₂O₂).

Table 2: Modulation of Pro-Apoptotic and Anti-Apoptotic Markers by MP-10

Treatment GroupRelative Caspase-3 Activity (Fold Change)Relative Bcl-2 Expression (Fold Change)
Control 1.01.0
Neurotoxin 4.5 ± 0.40.4 ± 0.1
Neurotoxin + MP-10 (5 µM) 1.8 ± 0.30.9 ± 0.2
Data represents changes in caspase-3 activity and Bcl-2 protein levels in neuronal cells treated with a neurotoxin in the presence or absence of MP-10 for 24 hours.

Experimental Protocols

Protocol 1: MTT Assay for Neuronal Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

  • Cell Plating: Seed primary neurons or neuronal cell lines (e.g., SH-SY5Y) in a 96-well plate at an optimized density and allow them to adhere and differentiate for the appropriate time.

  • Treatment: Pre-treat cells with various concentrations of MP-10 for a predetermined time (e.g., 2 hours). Then, introduce the neurotoxic agent (e.g., H₂O₂) and co-incubate for 24-48 hours. Include control wells (cells alone, cells + neurotoxin, cells + MP-10 alone).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized MTT solubilizing agent) to each well to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

Protocol 2: Caspase-3 Activity Assay (Fluorometric)

This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[11][12]

  • Cell Treatment and Lysis: Treat cells in a multi-well plate as described above. After treatment, lyse the cells using a chilled cell lysis buffer.

  • Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Assay Reaction: In a black 96-well plate, add cell lysate to each well. Prepare a reaction mix containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[12]

  • Incubation: Add the reaction mix to each well and incubate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[11][13]

Visualizations

Signaling Pathways

cluster_0 MP-10 Neuroprotective Signaling MP10 MP-10 PDE10A PDE10A MP10->PDE10A Inhibits cAMP ↑ cAMP PDE10A->cAMP Degrades PKA PKA cAMP->PKA PI3K PI3K cAMP->PI3K ERK ERK cAMP->ERK CREB CREB PKA->CREB Akt Akt PI3K->Akt ERK->CREB Apoptosis Apoptosis Akt->Apoptosis Survival Neuronal Survival Akt->Survival CREB->Survival

Caption: MP-10 inhibits PDE10A, increasing cAMP and activating pro-survival pathways.

Experimental Workflow

cluster_1 Neuroprotection Assay Workflow Start Seed Neuronal Cells Treat_MP10 Treat with MP-10 (Dose-Response) Start->Treat_MP10 Induce_Injury Induce Neuronal Injury (e.g., H₂O₂) Treat_MP10->Induce_Injury Incubate Incubate (24-48 hours) Induce_Injury->Incubate Assess_Viability Assess Cell Viability (MTT, LDH) Incubate->Assess_Viability Assess_Apoptosis Assess Apoptosis (Caspase Assay) Incubate->Assess_Apoptosis Assess_Pathways Analyze Signaling Pathways (Western Blot) Incubate->Assess_Pathways Data_Analysis Data Analysis Assess_Viability->Data_Analysis Assess_Apoptosis->Data_Analysis Assess_Pathways->Data_Analysis

Caption: General workflow for assessing the neuroprotective effects of MP-10.

References

Technical Support Center: MMP-10 Contamination Control and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Matrix Metalloproteinase-10 (MMP-10). Our goal is to help you address specific issues you might encounter during your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is MMP-10 and what is its primary function in a research context?

A1: MMP-10, also known as Stromelysin-2, is a member of the matrix metalloproteinase family of enzymes.[1][2] These enzymes are zinc-dependent endopeptidases that play a crucial role in the breakdown and remodeling of the extracellular matrix (ECM).[1][3] In research, MMP-10 is often studied for its involvement in physiological processes like embryonic development and tissue remodeling, as well as in pathological conditions such as arthritis and cancer metastasis.[2] It can degrade various ECM components, including proteoglycans and fibronectin.[2]

Q2: My experimental results with MMP-10 are inconsistent. What are the common sources of variability?

A2: Inconsistent results in MMP-10 experiments can stem from several factors:

  • Reagent Quality and Stability: The activity of recombinant MMP-10 can vary between lots and may decrease over time with improper storage. Always refer to the manufacturer's datasheet for storage and handling instructions.

  • Sample Integrity: The presence of endogenous inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs), in your samples can affect MMP-10 activity assays.[3]

  • Assay Conditions: Variations in pH, temperature, and buffer composition can significantly impact enzyme activity.

  • Contamination: Microbial or chemical contamination can interfere with assay results.

Q3: How can I be sure that the MMP-10 I'm detecting is active?

A3: Distinguishing between the pro- (inactive) and active forms of MMP-10 is critical. Many commercially available antibodies and ELISA kits detect total MMP-10 (both pro and active forms). To specifically measure active MMP-10, consider the following:

  • Zymography: This technique separates proteins by size and allows for the detection of active MMPs based on their ability to degrade a substrate (commonly gelatin or casein) embedded in the gel.[4]

  • Activity Assays: Use a fluorogenic substrate that is specifically cleaved by active MMP-10. The resulting fluorescence is proportional to the enzyme's activity.

  • Western Blot: While not a direct measure of activity, comparing the molecular weights of the pro-form and the cleaved, active form can provide insights.

Q4: Are there specific inhibitors I should be aware of when working with MMP-10?

A4: Yes, MMP activity is regulated by endogenous inhibitors called Tissue Inhibitors of Metalloproteinases (TIMPs).[3] TIMP-1 and TIMP-2 are known to inhibit MMP-10, though with varying affinities.[3] Additionally, synthetic inhibitors, often containing a chelating group that binds to the catalytic zinc atom, can be used to modulate MMP-10 activity in experiments.[1]

Troubleshooting Guides

Guide 1: Inconsistent Results in MMP-10 ELISA
Observed Problem Potential Cause Troubleshooting Steps
High background signal 1. Insufficient washing. 2. Non-specific antibody binding. 3. Contaminated reagents.1. Increase the number of wash steps and ensure complete aspiration of wash buffer. 2. Increase the concentration of blocking buffer or the incubation time. 3. Use fresh, sterile reagents. Filter buffers if necessary.
Low or no signal 1. Inactive MMP-10. 2. Incorrect antibody concentration. 3. Presence of inhibitors in the sample. 4. Expired reagents.1. Verify the activity of your MMP-10 standard using a functional assay. 2. Optimize the concentrations of primary and secondary antibodies. 3. Consider sample pre-treatment to remove or inactivate inhibitors. 4. Check the expiration dates of all kit components.
High well-to-well variability 1. Inconsistent pipetting. 2. Temperature gradients across the plate. 3. Bubbles in wells.1. Use calibrated pipettes and ensure consistent technique. 2. Allow all reagents and the plate to equilibrate to room temperature before use. 3. Carefully inspect wells for bubbles and remove them before reading the plate.
Guide 2: Issues with MMP-10 Zymography
Observed Problem Potential Cause Troubleshooting Steps
No clearing bands 1. Inactive enzyme. 2. Incorrect renaturation/development conditions. 3. Insufficient sample loading.1. Ensure samples were not boiled or treated with reducing agents. 2. Optimize incubation times and temperatures for renaturation and development buffers. 3. Increase the amount of protein loaded per lane.
Smeared or distorted bands 1. High salt concentration in the sample. 2. Gel running conditions.1. Desalt or dilute samples before loading. 2. Run the gel at a lower voltage and ensure the running buffer is fresh.
High background staining 1. Incomplete renaturation. 2. Insufficient washing.1. Extend the incubation time in the renaturation buffer. 2. Increase the number and duration of washing steps before staining.

Experimental Protocols

Protocol 1: General MMP-10 Activity Assay using a Fluorogenic Substrate

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

    • Reconstitute the fluorogenic MMP-10 substrate and recombinant MMP-10 enzyme according to the manufacturer's instructions. Keep on ice.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well black microplate.

    • Add 20 µL of your sample or MMP-10 standard to the appropriate wells.

    • For a negative control, add 20 µL of a broad-spectrum MMP inhibitor.

    • Initiate the reaction by adding 30 µL of the fluorogenic substrate solution to each well.

    • Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Take readings every 5 minutes for 60-120 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • Generate a standard curve using the recombinant MMP-10 to determine the concentration of active MMP-10 in your samples.

Visualizations

Contamination_Troubleshooting_Workflow Start Inconsistent MMP-10 Experimental Results Check_Reagents Verify Reagent Quality and Storage Start->Check_Reagents Check_Sample Assess Sample Integrity (e.g., presence of TIMPs) Start->Check_Sample Check_Assay Review Assay Conditions (pH, Temp, Buffers) Start->Check_Assay Check_Contamination Test for Microbial/ Chemical Contamination Start->Check_Contamination Solution_Reagents Use Fresh Reagents, Follow Datasheet Check_Reagents->Solution_Reagents Solution_Sample Sample Pre-treatment/ Purification Check_Sample->Solution_Sample Solution_Assay Standardize and Calibrate Equipment and Buffers Check_Assay->Solution_Assay Solution_Contamination Implement Aseptic Techniques, Use Sterileware Check_Contamination->Solution_Contamination End Consistent and Reliable MMP-10 Data Solution_Reagents->End Solution_Sample->End Solution_Assay->End Solution_Contamination->End

Caption: Troubleshooting workflow for inconsistent MMP-10 results.

MMP10_Activation_Pathway cluster_Extracellular Extracellular Space Pro_MMP10 Pro-MMP10 (Inactive) Active_MMP10 Active MMP-10 Pro_MMP10->Active_MMP10 TIMP TIMP-1 / TIMP-2 Active_MMP10->TIMP Inhibition ECM_Substrate ECM Substrates (Proteoglycans, Fibronectin) Active_MMP10->ECM_Substrate Degradation Protease Activating Protease (e.g., other MMPs, Plasmin) Protease->Pro_MMP10 Cleavage of Pro-domain Degradation_Products Degradation Products ECM_Substrate->Degradation_Products

Caption: Simplified MMP-10 activation and inhibition pathway.

References

Technical Support Center: MP-010 Calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for calibrating sensors and pumps on the MP-010 system.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take before starting a calibration?

A1: Before initiating any calibration protocol, ensure all tubing is correctly installed, connections are secure, and the system is free of any visible leaks. It is crucial to verify that the correct calibration standards or reagents are being used and that they have not expired. A thorough visual inspection can prevent many common calibration failures.

Q2: How often should the sensors and pumps be calibrated?

A2: For optimal performance and data accuracy, we recommend a daily single-point calibration check. A full multi-point calibration is advised on a weekly basis, or whenever a new batch of reagents is introduced. If the system has been idle for an extended period or if you observe any inconsistencies in your data, a full calibration should be performed immediately.

Q3: What could cause a "Calibration Failed" error message?

A3: A "Calibration Failed" error can stem from several sources. The most common culprits include:

  • Air bubbles in the fluidic lines: Ensure all lines are properly primed and free of air.

  • Incorrect calibration standards: Double-check that you are using the correct standards and that they are prepared according to the protocol.

  • Sensor or pump malfunction: If the error persists after checking for air bubbles and correct standards, there may be an issue with the hardware.

  • Clogged tubing or fluidic paths: Inspect for any blockages that might be impeding flow.

Troubleshooting Guides

Issue: Inaccurate Sensor Readings Post-Calibration

This guide will help you troubleshoot and resolve issues related to inaccurate sensor readings after a calibration has been performed.

Troubleshooting Workflow

A workflow diagram for troubleshooting inaccurate sensor readings.

Detailed Steps:

  • Check for Air Bubbles: Visually inspect all fluidic lines for any signs of air bubbles. If bubbles are present, perform a system purge.

  • Verify Calibration Standards: Ensure that the calibration standards are the correct concentration, have been stored properly, and are not expired. If in doubt, prepare a fresh set of standards.

  • Inspect Sensor: Carefully remove and inspect the sensor for any signs of damage, fouling, or residue. Clean the sensor according to the procedures outlined in the user manual. If the sensor appears damaged, it may need to be replaced.

  • Re-run Calibration: After performing the above checks and any necessary corrective actions, re-run the full calibration protocol.

  • Contact Support: If the issue persists after following these steps, please contact our technical support team for further assistance.

Issue: Pump Fails to Prime or Deliver Fluid

This guide addresses situations where the pump is not functioning as expected, failing to prime, or not delivering the specified volume of fluid.

Troubleshooting Logic

A logical diagram for troubleshooting pump priming and fluid delivery issues.

Detailed Steps:

  • Check Tubing Connections: Ensure all tubing is securely connected to the pump and reservoirs. Loose connections can introduce air and prevent proper priming.

  • Inspect for Kinks or Blockages: Examine the entire length of the tubing for any kinks, sharp bends, or visible blockages that could restrict flow.

  • Verify Fluid Levels: Confirm that there is an adequate volume of fluid in the reservoirs. The pump cannot prime if it is drawing air.

  • Run Manual Prime Cycle: Initiate a manual priming cycle from the system's software interface. Observe the fluidic lines to see if fluid is being drawn into the pump.

  • Check for Leaks: If priming is unsuccessful, carefully inspect all fittings and connections for any signs of fluid leakage.

  • Listen to the Pump Motor: During the manual prime cycle, listen for the sound of the pump motor running. If you do not hear the motor, there may be an electrical or mechanical issue with the pump itself.

  • Contact Support: If you are unable to resolve the issue after following these steps, please contact our technical support team.

Quantitative Data Summary

For precise calibration, refer to the target values and acceptable ranges provided in the table below. These values are critical for ensuring the accuracy of your experimental results.

ParameterTarget ValueAcceptable Range
Sensor Baseline 1.00 AU0.95 - 1.05 AU
Pump Flow Rate 100 µL/min98 - 102 µL/min
Calibration Standard 1 0.500.48 - 0.52
Calibration Standard 2 2.001.95 - 2.05

Experimental Protocols

Standard Sensor Calibration Protocol

Objective: To perform a multi-point calibration of the optical sensor.

Methodology:

  • Prepare Calibration Standards: Prepare a blank solution and at least two calibration standards of known concentrations according to the assay protocol.

  • System Purge: Initiate a full system purge with the blank solution to ensure all lines are free of contaminants and air bubbles.

  • Blank Measurement: Flow the blank solution through the system and record the baseline sensor reading.

  • Standard 1 Measurement: Introduce the first calibration standard into the system. Allow the reading to stabilize and then record the value.

  • Wash Step: Flush the system thoroughly with the blank solution.

  • Standard 2 Measurement: Introduce the second calibration standard and record the stabilized reading.

  • Data Analysis: Using the system's software, plot the known concentrations against the measured sensor readings to generate a calibration curve. The software will automatically calculate the slope and intercept.

Pump Flow Rate Calibration Protocol

Objective: To verify and, if necessary, adjust the pump flow rate.

Methodology:

  • Setup: Place a calibrated analytical balance next to the this compound. Fill a reservoir with deionized water.

  • Initial Weighing: Place a collection vial on the balance and tare the weight.

  • Timed Dispense: Program the pump to dispense a set volume of water (e.g., 1000 µL) into the collection vial.

  • Final Weighing: Record the final weight of the dispensed water.

  • Calculate Flow Rate: Convert the weight of the water to volume (assuming a density of 1 g/mL). The actual dispensed volume should be within ±2% of the target volume.

  • Adjustment: If the dispensed volume is outside the acceptable range, use the pump calibration function in the software to adjust the pump's step count.

  • Verification: Repeat the timed dispense and weighing process to confirm that the adjusted flow rate is within the specified tolerance.

Technical Support Center: MP-010 Laboratory Pump

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent flow rates with the MP-010 laboratory pump.

Troubleshooting Guide: Inconsistent Flow Rates

Inconsistent or fluctuating flow rates can compromise experimental accuracy and reproducibility. This guide provides a systematic approach to identifying and resolving common issues with the this compound pump.

Question: My this compound pump is showing an inconsistent flow rate. What should I do?

Answer:

Start with a systematic inspection of the pump and its components. The following steps will help you identify the root cause of the issue.

Step 1: Inspect the Tubing

  • Examine for wear and tear: Peristaltic pump tubing degrades over time. Look for flat spots, kinks, or discoloration. Worn tubing can lead to a loss of elasticity and inconsistent compression, resulting in variable flow rates.

  • Ensure proper installation: Verify that the tubing is correctly seated in the pump head and that the clamps or retainers are secure. Improperly seated tubing can slip, causing fluctuations in flow.

  • Check for compatibility: Ensure the tubing material is chemically compatible with the fluid being pumped. Incompatibility can cause the tubing to swell, soften, or become brittle, affecting its performance.

Step 2: Check for Obstructions

  • Inspect the flow path: Check the entire fluid path, from the reservoir to the outlet, for any blockages. This includes the tubing, connectors, and any in-line filters or sensors.

  • Look for air bubbles: Air bubbles in the suction line can cause the pump to lose its prime and deliver an inconsistent flow. Ensure the suction line is fully submerged in the fluid and that all connections are airtight to prevent air from entering the system.

Step 3: Verify Pump Settings and Calibration

  • Confirm pump speed: Ensure the pump speed setting is appropriate for the desired flow rate and has not been accidentally changed.

  • Recalibrate the pump: If your this compound model has a calibration function, perform a recalibration according to the manufacturer's instructions. This is especially important when using new tubing or pumping a different fluid.

Step 4: Examine Mechanical Components

  • Inspect rollers: For peristaltic pumps, check the rollers in the pump head for wear or damage. Worn or uneven rollers can lead to inconsistent compression of the tubing.

  • Check pump head occlusion: The gap between the rollers and the pump housing (occlusion) is critical for proper operation. If this is adjustable on your model, ensure it is set correctly. Too little occlusion will result in backflow, while too much will cause excessive wear on the tubing.

  • For Diaphragm Pumps: Check the diaphragms for any signs of rupture or wear. A damaged diaphragm will lead to a loss of pumping pressure and inconsistent flow. Also, inspect the check valves for any debris that may be preventing them from seating correctly.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting inconsistent flow rates in the this compound pump.

TroubleshootingWorkflow start Start: Inconsistent Flow Rate Observed check_tubing Step 1: Inspect Tubing - Wear and Tear? - Proper Installation? - Chemical Compatibility? start->check_tubing tubing_ok Is Tubing OK? check_tubing->tubing_ok replace_tubing Action: Replace or Reinstall Tubing tubing_ok->replace_tubing No check_obstructions Step 2: Check for Obstructions - Blockages in Flow Path? - Air Bubbles in Suction Line? tubing_ok->check_obstructions Yes replace_tubing->check_obstructions obstructions_found Obstructions Found? check_obstructions->obstructions_found clear_obstructions Action: Clear Obstructions and Purge Air obstructions_found->clear_obstructions Yes check_settings Step 3: Verify Pump Settings - Correct Speed? - Calibration Needed? obstructions_found->check_settings No clear_obstructions->check_settings settings_correct Are Settings Correct? check_settings->settings_correct adjust_settings Action: Adjust Speed and/or Recalibrate settings_correct->adjust_settings No check_mechanics Step 4: Examine Mechanical Components - Worn Rollers/Diaphragm? - Correct Occlusion? - Debris in Valves? settings_correct->check_mechanics Yes adjust_settings->check_mechanics mechanics_ok Mechanical Issue Found? check_mechanics->mechanics_ok repair_replace Action: Repair or Replace Worn Components mechanics_ok->repair_replace Yes contact_support Issue Persists: Contact Technical Support mechanics_ok->contact_support No repair_replace->contact_support

Caption: Troubleshooting workflow for inconsistent pump flow rates.

Frequently Asked Questions (FAQs)

Q1: How often should I replace the pump tubing?

A1: Tubing life depends on several factors, including the tubing material, the fluid being pumped, the pump speed, and the duration of operation. As a general guideline, it is good practice to inspect the tubing before each experiment and replace it at the first sign of wear. For long-term experiments, consider a scheduled replacement interval based on the manufacturer's recommendations or your own experimental validation.

Q2: Can the viscosity of my fluid affect the flow rate?

A2: Yes, fluid viscosity can significantly impact flow rate. Higher viscosity fluids require more force to pump and may result in a lower flow rate at the same pump speed compared to lower viscosity fluids like water. It is crucial to calibrate the pump with the actual fluid you will be using in your experiment to ensure accurate delivery.

Q3: What should I do if I see air bubbles in the fluid line?

A3: Air bubbles can be a major source of inconsistent flow. To address this:

  • Ensure the end of the suction tubing is always submerged in the source fluid.

  • Check all fittings and connections on the suction side for tightness to prevent air from being drawn into the line.

  • Degas your solutions, if possible, before pumping.

  • If your system has a purge or prime function, use it to remove air from the lines before starting your experiment.

Q4: My pump seems to be running, but there is no flow. What is the problem?

A4: This issue, often referred to as a "no flow" condition, can be caused by several factors:

  • Loss of prime: The pump may have lost its prime due to air in the suction line.

  • Complete blockage: A severe obstruction in the fluid path can completely stop the flow.

  • Incorrect pump direction: Ensure the pump is running in the correct direction for your setup.

  • Tubing completely worn out: In a peristaltic pump, if the tubing is completely flat and has no elasticity, it will not be able to create the necessary pressure to move the fluid.

  • Mechanical failure: A critical component, such as the motor or a diaphragm, may have failed.

Q5: How can I improve the accuracy of my this compound pump?

A5: To improve accuracy:

  • Calibrate frequently: Calibrate the pump under the exact conditions of your experiment (same fluid, tubing, and temperature).

  • Use the correct tubing size: Ensure the inner diameter of the tubing is appropriate for your desired flow rate range.

  • Minimize pressure fluctuations: Keep the head pressure on the suction and discharge sides as constant and minimal as possible.

  • Regular maintenance: Follow a regular maintenance schedule for cleaning and replacing wearable parts like tubing and valves.

Quantitative Data Summary

For precise experimental control, it is essential to understand the operational parameters of your this compound pump. The following table provides a general overview of typical performance data. Please refer to the specific user manual for your this compound model for exact specifications.

ParameterTypical Value RangeNotes
Flow Rate Range 0.001 - 500 mL/minHighly dependent on pump model and tubing size.
Operating Temperature 5 - 40 °CPerformance may vary outside this range.
Maximum Discharge Pressure 1 - 5 bar (15 - 75 psi)Exceeding this may cause tubing to rupture or leaks.
Tubing Lifespan (Silicone) 100 - 500 hoursVaries with pump speed, pressure, and fluid compatibility.
Calibration Accuracy ± 0.5% to ± 2%Dependent on proper calibration technique.

Disclaimer: The information provided in this technical support center is intended as a general guide. For detailed instructions and specifications, always refer to the user manual provided by the manufacturer of your this compound pump. If you continue to experience issues, please contact the manufacturer's technical support for assistance.

Addressing cell detachment problems in MP-010

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers working with the MP-010 cell line, known for its sensitive adhesion properties. Careful attention to culture conditions is critical for successful experiments.

Troubleshooting Guide: Cell Detachment

Cell detachment in this compound cultures can arise from various factors, ranging from procedural missteps to environmental stressors. This section provides a systematic approach to identifying and resolving common causes of poor cell adhesion.

Problem 1: Cells Detach Immediately After Seeding or Thawing

If this compound cells fail to attach within the first 24 hours of seeding or after thawing from cryopreservation, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Low Cell Viability Post-Thawing Thaw cells rapidly in a 37°C water bath (under 60 seconds) and immediately dilute with pre-warmed medium to minimize toxic effects of cryoprotectants like DMSO. Handle the cell suspension gently, avoiding high-speed centrifugation or vigorous vortexing.[1]
Inappropriate Seeding Density An overly low seeding density can prevent the cells from establishing a supportive microenvironment, while too high a density leads to overcrowding and stress.[1] Refer to the this compound product sheet for the recommended seeding density range.
Suboptimal Culture Surface Standard tissue culture-treated plastic may not provide sufficient attachment for this compound cells.[2] Pre-coating cultureware with an appropriate extracellular matrix (ECM) component is often necessary.
Problem 2: Gradual Detachment of Established Cultures

When a previously healthy, confluent monolayer of this compound cells begins to detach, the issue often lies with the culture environment or reagents.

Potential CauseRecommended Solution
Subculture-Related Stress Over-exposure to dissociation enzymes like trypsin can damage cell surface proteins essential for adhesion.[3][4] Minimize trypsinization time and use the lowest effective concentration. Ensure complete neutralization of the enzyme after detachment.
Culture Medium Issues Significant shifts in pH, nutrient depletion, or changes in serum batches can induce cell stress and detachment.[3][5] Always use pre-warmed (37°C) medium for changes, maintain a consistent feeding schedule (typically every 2-3 days), and test new serum batches for efficacy before widespread use.[5]
Environmental Stressors Temperature fluctuations and low humidity in the incubator can lead to osmotic stress.[6] Ensure the incubator is properly calibrated for temperature and CO2, and that the water pan is filled to maintain humidity.[6]
Microbial Contamination Contamination with bacteria, yeast, or mycoplasma can severely impact cell health, leading to detachment.[3][6] Regularly inspect cultures for any signs of contamination and perform routine mycoplasma testing.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended coating for cultureware when working with this compound cells?

For cells with weaker adhesion abilities like this compound, coating culture vessels can significantly improve attachment.[5] Gelatin, collagen, or laminin (B1169045) are common choices. The optimal coating and concentration should be determined empirically for your specific application.

Q2: My this compound cells are detaching in sheets. What is the likely cause?

Detachment in sheets often points to over-confluency. When cells become too crowded, they can exhaust the local nutrient supply and lift off the plate as a connected layer. To prevent this, passage the cells before they reach 100% confluency.

Q3: Can I use a cell scraper to passage this compound cells?

While enzymatic dissociation is generally preferred, gentle cell scraping can be an alternative. However, it can cause significant mechanical damage. If you must use a scraper, do so gently and be aware that it may impact cell viability and subsequent attachment. For sensitive cells like this compound, an enzyme-based detachment solution like Accutase®, which is gentler than trypsin, may be a better alternative.[7]

Q4: I've noticed a grainy appearance in my culture medium, and the cells are detaching. What should I do?

A grainy appearance in the medium, especially if accompanied by a rapid drop in pH (medium turning yellow), is a classic sign of bacterial contamination.[8] You should immediately discard the contaminated culture and thoroughly decontaminate the incubator and biosafety cabinet. Do not attempt to salvage the culture with antibiotics, as this can lead to the development of resistant strains and may mask underlying issues.

Experimental Protocols

Protocol 1: Gelatin Coating of Cultureware

Gelatin provides a simple and effective substrate for enhancing cell attachment.

Materials:

  • Gelatin powder (cell culture grade)

  • Tissue-culture grade water

  • Autoclave

  • Sterile culture plates or flasks

Methodology:

  • Prepare a 2% (w/v) gelatin solution by dissolving gelatin in tissue-culture grade water.[9]

  • Sterilize the solution by autoclaving at 121°C and 15 psi for 30 minutes.[9]

  • Once cooled, apply the sterile gelatin solution to the culture surface at a volume of 5-10 µL/cm². This corresponds to a final concentration of 100-200 µg/cm².[9]

  • Ensure the entire surface is evenly coated.

  • Allow the coated surface to dry for at least 2 hours in a sterile environment (e.g., a biosafety cabinet) before introducing cells and medium.[9]

  • Coated plates can be stored at 2-8°C for up to 4 weeks if sealed properly to prevent contamination and drying.[9]

Protocol 2: Collagen (Type I) Coating of Cultureware

Collagen is a key component of the extracellular matrix and promotes the adhesion of many cell types.

Materials:

  • Collagen Type I solution (e.g., from rat tail)

  • 0.02 M Acetic Acid or 0.01 M HCl

  • Sterile PBS

  • Sterile culture plates or flasks

Methodology:

  • Dilute the collagen stock solution to a working concentration of 50 µg/mL using sterile 0.02 M acetic acid or 0.01 M HCl.[10]

  • Add a sufficient volume of the diluted collagen solution to the culture vessel to cover the entire surface area (e.g., 1 mL for a 35 mm dish). This typically equates to a coating density of 5-10 µg/cm².[10]

  • Incubate the vessel for 1 hour at room temperature or 37°C.[10]

  • Carefully aspirate the excess collagen solution.

  • Rinse the surface gently with sterile PBS or culture medium to remove any residual acid before seeding your this compound cells.[10]

Visual Guides

Below are diagrams illustrating key decision-making workflows for troubleshooting cell detachment.

G start This compound Cells Detaching q1 When is detachment occurring? start->q1 a1_1 Immediately after seeding/ thawing q1->a1_1 a1_2 Gradual detachment of established culture q1->a1_2 q2 Check Thawing Protocol a1_1->q2 q5 Check for Contamination (visual, pH shift) a1_2->q5 q3 Verify Seeding Density q2->q3 sol1 ACTION: Optimize thawing (rapid thaw, pre-warmed media) q2->sol1 Incorrect q4 Is Cultureware Coated? q3->q4 sol2 ACTION: Adjust cell number per product specifications q3->sol2 Incorrect sol3 ACTION: Coat plates with Gelatin or Collagen q4->sol3 No q6 Review Subculture Technique q5->q6 sol4 ACTION: Discard culture, decontaminate equipment q5->sol4 Yes q7 Evaluate Medium & Serum q6->q7 sol5 ACTION: Minimize trypsin time, ensure neutralization q6->sol5 Over-trypsinization sol6 ACTION: Use pre-warmed media, check serum batch q7->sol6 Issues Found

Caption: Troubleshooting workflow for this compound cell detachment.

G cluster_0 Cell Adhesion Signaling Cascade (Simplified) cluster_1 Factors Disrupting Adhesion ecm Extracellular Matrix (ECM) (e.g., Collagen, Laminin) integrin Integrins Transmembrane Receptors ecm:f0->integrin:head Binding focal_adhesion Focal Adhesion Proteins (Talin, Vinculin) integrin->focal_adhesion Clustering & Activation actin Actin Cytoskeleton focal_adhesion->actin:f0 Anchoring trypsin Trypsin (Protease) trypsin->integrin Cleaves surface proteins stress Environmental Stress (pH, Temp, Contaminants) stress->actin Disrupts cytoskeleton integrity

Caption: Simplified cell adhesion pathway and common disruptors.

References

How to improve nutrient delivery in the MP-010 system

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing nutrient delivery in the MP-010 microphysiological system (MPS). Below are troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful execution of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why are cells in the central region of my 3D cell culture construct exhibiting low viability or signs of necrosis?

Answer: This issue commonly arises from the formation of nutrient and oxygen gradients within the microfluidic chip, where the cells in the center receive an insufficient supply.[1][2] Continuous perfusion is designed to prevent this, but several factors can disrupt its effectiveness.

  • Inadequate Flow Rate: The perfusion rate may be too low to overcome the diffusional limitations of dense or large 3D cultures.

  • Bubble Formation: Air bubbles trapped in the microchannels can obstruct flow, leading to a complete halt of nutrient delivery to downstream cells.

  • Channel Clogging: Cell debris or precipitates in the media can clog the microchannels, impeding uniform perfusion.

Recommended Actions:

  • Optimize Flow Rate: Gradually increase the perfusion rate. Monitor cell viability and function to find the optimal rate that maintains a healthy culture without inducing excessive shear stress. Refer to the Protocol for Optimizing Perfusion Flow Rate below.

  • Prevent and Remove Bubbles:

    • Degas all media and solutions thoroughly before introducing them into the system.

    • Prime the microfluidic channels carefully to ensure no air is trapped.

    • If bubbles appear, use a higher flow rate pulse to dislodge them, or gently flush the system with degassed buffer.

  • Ensure Media Quality: Filter all media and supplements before use to remove any potential precipitates. Regularly check the system for any signs of debris accumulation.

Question: I am observing high variability in results between different this compound chips and experimental runs. Could nutrient delivery be the cause?

Answer: Yes, inconsistent nutrient delivery is a significant source of experimental variability in microphysiological systems.[3] Reproducibility is a challenge in the field, and it is critical to standardize all parameters related to the cellular microenvironment.[3]

  • Inconsistent Seeding: Non-uniform cell seeding can lead to variations in cell density, which in turn affects local nutrient consumption rates.

  • Flow Rate Fluctuation: Instability in the pumping system (e.g., peristaltic pump pulsation) can cause fluctuations in flow and shear stress, affecting cell behavior and nutrient uptake.

  • System Leaks: Even minor leaks can alter the pressure and flow distribution within the chip, leading to inconsistent perfusion.

Recommended Actions:

  • Standardize Cell Seeding: Develop and adhere to a strict protocol for cell seeding to ensure uniform density across the chip and between experiments.

  • Use a Stable Perfusion System: Employ a high-quality, stable perfusion system, such as a pressure-based flow controller, to deliver pulseless and consistent flow.[4][5]

  • Perform Leak Checks: Before each experiment, carefully inspect the chip and all connections for any signs of leakage.

Frequently Asked Questions (FAQs)

What is the optimal flow rate for my experiment in the this compound system?

The optimal flow rate is highly dependent on the cell type, cell density, and the specific architecture of your 3D culture.[6] Many cell types in the body experience shear stress from fluid flow, which can be a critical physiological cue.[5]

  • For sensitive cell types, start with a low physiological flow rate (e.g., 0.1-1 µL/min) and gradually increase it.

  • For barrier tissues (e.g., endothelial or epithelial layers), a higher shear stress might be required to promote differentiation and physiological function.[5][7]

  • The goal is to provide sufficient nutrient and oxygen transport while mimicking the relevant in vivo mechanical forces.[7][8]

How can I confirm that nutrient delivery is uniform across my cell culture chamber?

Validating the uniformity of nutrient delivery is crucial. This can be achieved by:

  • Computational Modeling: Use CFD (Computational Fluid Dynamics) simulation to model the nutrient distribution within your specific chip design under different flow conditions.[9]

  • Tracer Dyes: Perfuse the system with a low-molecular-weight fluorescent dye (e.g., fluorescein) and use time-lapse microscopy to visualize its distribution and equilibration across the culture chamber.

  • Metabolic Assays: At the end of the experiment, perform on-chip viability staining (e.g., Calcein-AM/Ethidium Homodimer-1) and analyze the spatial distribution of live and dead cells.

What are the key components of a "blood surrogate" or culture medium for a multi-organ this compound system?

A "blood surrogate" is a common medium that must support the function of all organoids in a connected system.[6] Developing one is non-trivial because each organoid may have different requirements.[6]

  • Basal Medium: Start with a widely used basal medium like DMEM or RPMI-1640.

  • Shared Factors: Include essential components that all cell types require, such as glucose, essential amino acids, and a stable buffering system.

  • Specific Supplements: The challenge lies in tuning the composition of growth factors, hormones, and other key components to support all cell types without causing adverse effects on others.[6] This often requires a meticulous optimization process.

Quantitative Data Summary

The following tables present example data from experiments aimed at optimizing nutrient delivery.

Table 1: Effect of Perfusion Flow Rate on Endothelial Cell Viability and Barrier Function in the this compound System

Flow Rate (µL/min)Shear Stress (dyn/cm²)Cell Viability (%)Barrier Function (TEER, Ω·cm²)
0 (Static)075 ± 850 ± 15
12.592 ± 5250 ± 30
512.596 ± 3410 ± 25
102585 ± 7320 ± 40

TEER: Trans-Epithelial Electrical Resistance

Table 2: Glucose Concentration Gradient Across a 3D Hepatocyte Culture Chamber at Different Flow Rates

Flow Rate (µL/min)Inlet Glucose (mM)Center Glucose (mM)Outlet Glucose (mM)
0.52512.88.5
1.02518.215.1
2.02522.520.8

Experimental Protocols

Protocol 1: Optimizing Perfusion Flow Rate for Uniform Nutrient Distribution

  • Objective: To determine the minimum flow rate required to maintain uniform cell viability across a 3D cell culture construct.

  • Materials: this compound system, perfusion pump, cell culture medium, live/dead viability assay kit (e.g., Calcein-AM/EthD-1), fluorescence microscope.

  • Methodology:

    • Prepare and seed cells in multiple this compound chips according to your standard protocol.

    • Connect the chips to the perfusion system.

    • Assign each chip to a different continuous flow rate (e.g., 0 µL/min (static), 0.5 µL/min, 1 µL/min, 2 µL/min, 5 µL/min).

    • Culture the cells for your desired experimental duration (e.g., 72 hours).

    • At the end of the experiment, stop the perfusion and introduce the live/dead staining solution into each chip.

    • Incubate according to the manufacturer's instructions.

    • Acquire fluorescence images from the inlet, center, and outlet regions of the culture chamber for each chip.

    • Quantify the percentage of viable cells in each region. The optimal flow rate is the lowest rate that results in high and uniform viability across all regions.

Protocol 2: Validating Nutrient Concentration Using a Fluorescent Tracer

  • Objective: To visually confirm the efficiency of molecular transport within the this compound chip.

  • Materials: this compound system (with a cell-free 3D hydrogel), perfusion pump, PBS, PBS containing a low-molecular-weight fluorescent tracer (e.g., 10 µM Sodium Fluorescein).

  • Methodology:

    • Set up the this compound chip containing a cell-free hydrogel or scaffold.

    • Perfuse the chip with PBS at a constant, low flow rate (e.g., 1 µL/min) until the system is stable.

    • Set up a time-lapse acquisition on a fluorescence microscope, focusing on the entire culture chamber.

    • Switch the perfusion source to the fluorescent tracer solution at t=0.

    • Record images at regular intervals (e.g., every 30 seconds) until the fluorescence intensity reaches a plateau across the entire chamber.

    • Analyze the image sequence to determine the time to equilibration and identify any areas of stagnant flow. This provides a qualitative and quantitative assessment of convective and diffusive transport in the system.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to nutrient delivery in the this compound system.

TroubleshootingWorkflow start Issue Detected: Low Viability / High Variability check_flow Is the perfusion system running and flow rate correct? start->check_flow check_bubbles Are there bubbles in the microchannels? check_flow->check_bubbles Yes action_pump Action: Verify pump settings. Calibrate flow rate. check_flow->action_pump No check_clogs Is there evidence of clogging (debris, precipitates)? check_bubbles->check_clogs No action_degas Action: Degas media. Carefully prime system. Flush to remove bubbles. check_bubbles->action_degas Yes check_leaks Is the system sealed? (Check for leaks) check_clogs->check_leaks No action_filter Action: Filter media before use. Flush system to clear debris. check_clogs->action_filter Yes action_seal Action: Re-seat tubing and connections. Replace chip if cracked. check_leaks->action_seal Yes optimize_flow Problem Persists: Flow rate may be too low for culture density. check_leaks->optimize_flow No action_pump->check_bubbles action_degas->check_clogs action_filter->check_leaks action_seal->optimize_flow run_protocol Action: Run 'Optimizing Perfusion Flow Rate' protocol. optimize_flow->run_protocol end_node Resolution run_protocol->end_node

Caption: Troubleshooting workflow for diagnosing nutrient delivery issues.

NutrientDeliveryFactors cluster_input Controllable Parameters cluster_system System Responses cluster_output Experimental Outcomes flow_rate Perfusion Flow Rate shear_stress Shear Stress flow_rate->shear_stress Directly Increases nutrient_grad Nutrient/Waste Gradient flow_rate->nutrient_grad Decreases cell_density Cell Seeding Density cell_density->nutrient_grad Increases media_comp Media Composition media_comp->nutrient_grad Affects cell_viability Cell Viability & Function shear_stress->cell_viability Influences Phenotype nutrient_grad->cell_viability Directly Impacts reproducibility Reproducibility cell_viability->reproducibility

Caption: Key factors influencing nutrient delivery and experimental outcomes.

References

MP-010 data analysis and interpretation challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing MP-010 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in data analysis and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an investigational bi-functional fusion protein designed for immuno-oncology applications. Its primary mechanism involves a two-pronged approach within the tumor microenvironment (TME):

  • Trapping Transforming Growth Factor-Beta (TGF-β): The fusion protein component of this compound acts as a "trap" for TGF-β, a pleiotropic cytokine that plays a crucial role in promoting immune evasion within the TME.[4][5] By sequestering TGF-β, this compound is designed to restore anti-tumor immune responses.

This dual mechanism aims to remodel the immunosuppressive TME into one that is more permissive to immune cell infiltration and anti-tumor activity.[4]

Q2: In which preclinical models has this compound shown efficacy?

Preclinical studies in various animal models have demonstrated the potential anti-tumor activity of this compound. Efficacy has been reported in models of pancreatic cancer and triple-negative breast cancer (TNBC).[4] In these models, administration of this compound has been associated with tumor growth inhibition and an increase in the infiltration of cytotoxic immune cells, such as CD8+ T cells and NK cells, into the tumor.[4]

Troubleshooting Guides

EDB-FN Immunohistochemistry (IHC) Data

Q: I am observing high background staining in my EDB-FN IHC experiment. What are the possible causes and solutions?

High background staining in IHC can obscure the specific signal and lead to misinterpretation of EDB-FN expression levels. Here are common causes and troubleshooting steps:

Potential Cause Recommended Solution
Endogenous Peroxidase Activity Pre-treat tissue sections with a hydrogen peroxide solution (e.g., 3% H2O2 in methanol) to quench endogenous peroxidase activity.[6]
Non-specific Antibody Binding Use a blocking solution, such as normal serum from the same species as the secondary antibody, to block non-specific binding sites before applying the primary antibody.[7]
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal concentration that provides a clear signal with minimal background.
Inadequate Washing Ensure thorough and consistent washing steps between antibody incubations to remove unbound antibodies.
Issues with Tissue Fixation Over-fixation can mask the epitope. Consider optimizing fixation time or using an antigen retrieval method. Under-fixation can lead to poor tissue morphology and non-specific staining.

Q: My EDB-FN staining is weak or absent. How can I troubleshoot this?

Weak or no staining can be due to several factors, from reagent issues to problems with the experimental protocol.

Potential Cause Recommended Solution
Low EDB-FN Expression in Sample Verify EDB-FN expression in your specific tumor model or cell line using an orthogonal method, such as Western blot or qRT-PCR, if possible.
Primary Antibody Issues Confirm that the primary antibody is validated for IHC and stored correctly. Consider trying a different antibody clone.
Suboptimal Antigen Retrieval The method of antigen retrieval (heat-induced or enzymatic) and the buffer used can significantly impact staining. Optimize the antigen retrieval protocol for your specific tissue and fixation method.
Inactive Secondary Antibody or Detection Reagents Ensure that the secondary antibody and detection reagents are not expired and have been stored properly.
TGF-β Signaling Pathway Analysis

Q: I am analyzing the effect of this compound on TGF-β signaling and the results are inconsistent. What are some common challenges in interpreting this data?

The TGF-β signaling pathway is complex, and its role in cancer is context-dependent, which can make data interpretation challenging.

Challenge Consideration for Interpretation
Dual Role of TGF-β TGF-β can act as a tumor suppressor in early-stage cancers but as a tumor promoter in advanced stages.[8] The effect of this compound on TGF-β signaling may vary depending on the specific cellular context and tumor stage of your model.
Cell-Type Specific Responses Different cell types within the TME (e.g., cancer cells, fibroblasts, immune cells) may respond differently to TGF-β inhibition. Consider using techniques like co-culture systems or single-cell analysis to dissect these cell-type-specific effects.
Dynamic Nature of Signaling The activity of the TGF-β pathway can be transient.[8] Time-course experiments are crucial to capture the dynamics of signaling inhibition by this compound.
Crosstalk with Other Pathways The TGF-β pathway interacts with other signaling pathways (e.g., MAPK, PI3K/Akt).[9] Changes in these pathways may influence the outcome of TGF-β inhibition.
Immune Cell Infiltration Data Analysis

Q: How do I quantify and interpret changes in immune cell infiltration in response to this compound treatment?

Analyzing immune cell infiltration is key to understanding the mechanism of action of this compound. Both the quantification method and the interpretation of the data require careful consideration.

Analysis Step Methodology & Interpretation Challenges
Quantification of Immune Cell Populations Methods: Flow cytometry and immunohistochemistry (IHC) are common techniques. Computational methods analyzing gene expression data from bulk tumors can also estimate immune cell fractions.[1][10] Challenges: Gating strategies in flow cytometry can be subjective. IHC provides spatial information but is less quantitative. The choice of markers is critical for accurately identifying specific immune cell subsets.
Interpretation of Changes in Infiltration Increased Infiltration: An increase in cytotoxic T cells (CD8+) and NK cells is generally indicative of a positive anti-tumor immune response. Changes in Regulatory Cells: A decrease in regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) can also suggest a shift towards a more immune-permissive TME. Heterogeneity: Immune infiltration can be heterogeneous across a tumor. It is important to sample multiple tumor regions if possible.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data from preclinical studies relevant to the mechanism of action of this compound. Note: Specific data for this compound may not be publicly available and the following tables are based on reported findings for similar therapeutic approaches.

Table 1: In Vivo Tumor Growth Inhibition in Pancreatic Cancer Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)Reference
Control (Vehicle)-0[11]
CIK Cells3 x 10^6 cells/mouse42[11]
CIK Cells10 x 10^6 cells/mouse70[11]

Table 2: Immune Cell Composition in a Triple-Negative Breast Cancer (TNBC) Model

Cell PopulationMarkerMean Percentage of Infiltrating CellsReference
T CellsCD3+41[12]
Cytotoxic T CellsCD8+73 (of CD3+)[11]
Helper T CellsCD4+11 (of CD3+)[11]
NK CellsCD3-CD56+4[11]
NKT CellsCD3+CD56+41[11]

Experimental Protocols & Visualizations

This compound Mechanism of Action: Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

MP010_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_Signaling Intracellular Signaling This compound This compound EDB-FN EDB-FN This compound->EDB-FN Binds to TGF-beta TGF-beta This compound->TGF-beta Traps Immune Cells Immune Cells This compound->Immune Cells Enhances Anti-Tumor Activity TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Activates Tumor Cells Tumor Cells SMAD Complex SMAD Complex TGF-beta Receptor->SMAD Complex Phosphorylates Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates Gene Transcription->Tumor Cells Promotes Immune Evasion MP010_In_Vivo_Workflow cluster_Analysis Post-Mortem Analysis Tumor Implantation Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring This compound Treatment This compound Treatment Tumor Growth Monitoring->this compound Treatment Tumor Measurement Tumor Measurement This compound Treatment->Tumor Measurement Tissue Collection Tissue Collection This compound Treatment->Tissue Collection At study endpoint Data Analysis Data Analysis Tumor Measurement->Data Analysis IHC Analysis IHC Analysis Tissue Collection->IHC Analysis Flow Cytometry Flow Cytometry Tissue Collection->Flow Cytometry IHC Analysis->Data Analysis Flow Cytometry->Data Analysis IHC_Troubleshooting_Logic Start Start High Background? High Background? Start->High Background? Weak/No Staining? Weak/No Staining? High Background?->Weak/No Staining? No Optimize Blocking Optimize Blocking High Background?->Optimize Blocking Yes Check Antigen Retrieval Check Antigen Retrieval Weak/No Staining?->Check Antigen Retrieval Yes Good Staining Good Staining Weak/No Staining?->Good Staining No Titrate Primary Ab Titrate Primary Ab Optimize Blocking->Titrate Primary Ab Titrate Primary Ab->Weak/No Staining? Verify Reagents Verify Reagents Check Antigen Retrieval->Verify Reagents Verify Reagents->Good Staining

References

Validation & Comparative

MP-010 Demonstrates Neuroprotective Efficacy in Preclinical ALS Models, Outperforming Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A preclinical study has revealed that MP-010, a novel FKBP12 ligand, shows significant neuroprotective effects in a widely used animal model of Amyotrophic Lateral Sclerosis (ALS), suggesting a potential new therapeutic avenue for this devastating neurodegenerative disease. The compound demonstrated superior performance in key markers of disease progression compared to the standard of care, Riluzole, and showed comparable or superior efficacy to Edaravone in the same in vivo model.

This compound, which functions by stabilizing Ryanodine Receptor (RyR) calcium channels, was evaluated in the SOD1G93A mouse model, a well-established model that mimics the pathology of familial ALS. Chronic administration of this compound resulted in a dose-dependent preservation of motor nerve conduction, a significant delay in the onset of motor impairment, improved motor coordination, and a notable increase in the survival of spinal motor neurons. Furthermore, the treatment led to a significant extension of lifespan in the animal model.

Key Findings:

  • Improved Motor Function: SOD1G93A mice treated with this compound at a dose of 61 mg/kg exhibited a significant delay in the decline of motor function as measured by the rotarod test, particularly at advanced stages of the disease.[1]

  • Enhanced Motor Neuron Survival: Histological analysis of the spinal cord revealed a significant preservation of motor neurons in this compound-treated mice compared to the vehicle-treated control group.[2]

  • Preservation of Neuromuscular Junctions: Treatment with this compound led to an increased number of innervated neuromuscular junctions, indicating a protective effect on the connection between nerves and muscles.[2]

  • Extended Lifespan: The study reported a statistically significant extension in the average lifespan of this compound-treated mice by approximately 7 to 10 days compared to the control group.[1][2]

Comparison with Current ALS Therapies

To contextualize the performance of this compound, its results were compared with data from in vivo studies of two approved ALS treatments, Riluzole and Edaravone, in the same SOD1G93A mouse model.

Riluzole: Multiple studies have shown that Riluzole, the first drug approved for ALS, has no significant beneficial effect on lifespan or motor function in the SOD1G93A mouse model.[3] This contrasts with the clear positive outcomes observed with this compound in the same preclinical model.

Edaravone: In vivo studies of Edaravone in the SOD1G93A mouse model have demonstrated that it can slow motor decline and preserve motor neurons.[4] The effects of this compound on motor function and neuron survival appear to be comparable or potentially superior to those reported for Edaravone in this animal model.

Mechanism of Action: Stabilizing Calcium Homeostasis

This compound is a ligand for the FK506-binding protein 12 (FKBP12), which plays a crucial role in regulating the function of Ryanodine Receptors (RyRs). RyRs are channels that control the release of calcium from intracellular stores. In ALS, dysregulation of calcium homeostasis is a key factor contributing to motor neuron death. By binding to FKBP12, this compound stabilizes the RyR channels, preventing aberrant calcium leakage and thereby protecting motor neurons from excitotoxicity and subsequent degeneration.

Data Presentation

Table 1: Comparison of Efficacy in SOD1G93A Mouse Model
ParameterThis compound (61 mg/kg)Riluzole (22 mg/kg)Edaravone (high-dose)Vehicle Control
Lifespan Extension ~7-10 days[1][2]No significant benefit[3]Not consistently reported-
Motor Function (Rotarod) Significant improvement at advanced stages[1]No significant impact[3]Significantly slowed decline[4]Progressive decline
Motor Neuron Survival Significant preservation[2]Not applicableSignificantly preserved[4]Significant loss
NMJ Innervation Increased[2]Not applicableNot explicitly quantifiedProgressive denervation

Experimental Protocols

This compound Study:

  • Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1G93A).

  • Treatment: Chronic administration of this compound (61 mg/kg and 122 mg/kg) or vehicle.

  • Motor Function Assessment: Rotarod test to measure motor coordination and balance.[5][6]

  • Histopathology: Immunohistochemical analysis of spinal cord sections to quantify motor neurons and analysis of neuromuscular junctions in muscle tissue.[7][8]

  • Electrophysiology: Assessment of motor nerve conduction.[2]

  • Survival Analysis: Monitoring of lifespan until the defined endpoint.

Riluzole Comparator Study (Hogg et al., 2018):

  • Animal Model: SOD1G93A mice.

  • Treatment: Riluzole (22 mg/kg) in drinking water or vehicle (DMSO) from symptom onset.[3]

  • Motor Function Assessment: Rotarod and stride length analysis performed twice weekly.[3]

  • Survival Analysis: Lifespan was assessed.[3]

Edaravone Comparator Study (Ito et al., 2008):

  • Animal Model: Female G93A mutant SOD1 transgenic mice.[4]

  • Treatment: Intraperitoneal administration of multiple doses of Edaravone after the identification of clinical onset.[4]

  • Motor Function Assessment: Observation of motor symptoms.[4]

  • Histopathology: Counting of lumbar motor neurons and evaluation of abnormal SOD1 aggregation in the spinal cord.[4]

Visualizing the Pathways and Workflows

MP010_Mechanism_of_Action cluster_Neuron Motor Neuron RyR Ryanodine Receptor (RyR) Calcium Channel Calcium_Cytosol Cytosolic Calcium (Ca2+) RyR->Calcium_Cytosol Regulates Ca2+ release Cell_Death Excitotoxicity & Motor Neuron Death RyR->Cell_Death Dysfunctional channel leads to FKBP12 FKBP12 FKBP12->RyR Stabilizes FKBP12->Cell_Death Prevents MP010 This compound MP010->FKBP12 Binds to Calcium_ER Calcium (Ca2+) in Endoplasmic Reticulum Calcium_ER->RyR Regulates Ca2+ release

Caption: Mechanism of action of this compound in motor neurons.

Experimental_Workflow cluster_monitoring Behavioral & Electrophysiological Assessment cluster_endpoints Post-mortem Analysis start SOD1G93A Mouse Model treatment Chronic Administration (this compound or Vehicle) start->treatment monitoring In-life Monitoring treatment->monitoring endpoints Terminal Endpoints monitoring->endpoints survival Survival Monitoring monitoring->survival rotarod Rotarod Test emg Electrophysiology (CMAP) histology Spinal Cord Histology (Motor Neuron Count) nmj Neuromuscular Junction Analysis

References

A Comparative Guide to Commercially Available Organ-on-a-Chip Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of drug discovery and development is continually seeking more predictive and human-relevant in vitro models to improve efficiency and reduce reliance on animal testing. Organ-on-a-chip (OOC) technology has emerged as a powerful tool, offering microfluidic-based systems that recapitulate the complex microenvironments of human organs. This guide provides an objective comparison of several leading commercially available organ-on-a-chip platforms, focusing on their performance, key features, and applications, supported by available experimental data. As the product "MP-010" could not be identified as a commercially available system, this guide will focus on established platforms in the market.

Key Performance Metrics of a Leading Organ-on-a-Chip System

A critical aspect of evaluating OOC technology is its predictive validity. One of the most well-documented examples is the Emulate Liver-Chip's performance in predicting drug-induced liver injury (DILI), a major cause of drug attrition.

Performance MetricEmulate Liver-ChipReference Animal Models3D Hepatic Spheroids
DILI Prediction Sensitivity 87%[1][2][3]~40%42%[3]
DILI Prediction Specificity 100%[1][2][3]Not specified67%[3]

These data highlight the potential of OOC technology to more accurately predict human-specific toxicity compared to traditional preclinical models. The Emulate Liver-Chip correctly identified 87% of drugs that caused DILI in patients despite having passed animal testing, and importantly, did not falsely flag any non-toxic drugs as toxic.[1][2][3]

Comparative Overview of Leading Organ-on-a-Chip Platforms

The following tables provide a summary of the key features and specifications of several prominent commercially available organ-on-a-chip systems.

Platform Specifications
FeatureMimetas OrganoPlate®Emulate Human Emulation SystemCN Bio Innovations PhysioMimix™TissUse HUMIMIC PlatformAlveoliX AG AX Lung-on-Chip
Format 384-well plate format with 40 to 96 microfluidic chips[4][5][6]Individual thumb-drive sized chips[7]SBS-standard plate format (12, 48 chips)[8][9]Microscopic slide format[10]96-well plate format with 2 chips (12 units total)[11][12]
Key Technology PhaseGuide™ technology for membrane-free 3D cell culture[5][6]Stretchable porous membrane for mechanical forces[7]Open-well plates compatible with inserts and scaffolds[13]On-chip micropump for pulsatile flow[10][14]Ultrathin, porous, and elastic membrane for breathing motions[11]
Throughput High (up to 96 independent cultures)[5]Low to medium (up to 12 chips per Zoë™)[15]Medium to high (up to 144 chips per system)[9]Low (up to 4 organ models per chip)[14][16]Medium (up to 12 samples per plate)[12]
Flow Control Gravity-driven passive leveling[5]Automated perfusion via Zoë™ Culture Module[15]Automated microfluidics with programmable flow rates[13][17]On-chip micropump for pulsatile flow[14]Not specified
Multi-Organ Capability Yes (co-culture in adjacent lanes)Yes (fluidic coupling of separate chips)Yes (single and multi-organ systems available)[8]Yes (up to 4 integrated organ models)[14][16]Primarily single-organ (lung)
Imaging Compatibility High-content imaging compatible (150µm glass bottom)[4]Live-cell imaging compatible[15]Compatible with standard microscopy[17]Real-time imaging compatible[14]Live-cell and high-resolution imaging compatible[12]
Application Focus
ApplicationMimetas OrganoPlate®Emulate Human Emulation SystemCN Bio Innovations PhysioMimix™TissUse HUMIMIC PlatformAlveoliX AG AX Lung-on-Chip
Toxicology Yes[18]Yes (DILI, nephrotoxicity)[1]Yes (DILI)[19]Yes (ADME-Tox)[14]Yes (inhalation toxicology)[11]
Disease Modeling Yes (oncology, IBD, etc.)[18]Yes (various organ models)[20]Yes (MASH/NASH)[19][21]Yes (multi-organ disease models)[16]Yes (respiratory diseases like COPD, asthma)[22][23]
Drug Discovery & Efficacy Yes[18]Yes[20]Yes[19]Yes[14]Yes[11]
ADME Yes[18]YesYes[19]Yes (ADME profiling)[14][24]Not a primary focus
Personalized Medicine Yes (using patient-derived cells)Yes (using patient-derived cells)Yes (using patient-derived cells)Yes (using patient-derived cells)[25]Yes (using patient-derived cells)[22][23]

Experimental Protocols: A Closer Look

Detailed and reproducible experimental protocols are crucial for the successful implementation of organ-on-a-chip technology. Below are examples of methodologies for key experiments cited for some of the platforms.

Angiogenesis Assay using Mimetas OrganoPlate®

This protocol allows for the formation and analysis of 3D vascular sprouts.

  • Chip Preparation: A Collagen-I extracellular matrix (ECM) gel is dispensed into the middle channel of the OrganoPlate® 3-lane. PhaseGuides create a barrier to keep the ECM in place.[26]

  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in the top perfusion channel, where they form a microvessel against the ECM.[26]

  • Induction of Angiogenesis: A cocktail of pro-angiogenic factors is added to the bottom perfusion channel, creating a gradient that induces the sprouting of new vessels from the parent vessel into the ECM.[26]

  • Culture and Perfusion: The OrganoPlate® is placed on a rocker platform to induce gravity-driven flow, providing continuous perfusion to the developing vessels.[26]

  • Analysis: Angiogenic sprouts are typically allowed to form for up to 4 days and can be analyzed using high-content imaging to quantify metrics such as sprout length, number, and branching.[26]

MASH/NASH Modeling with CN Bio PhysioMimix™

This protocol is designed to replicate the key features of Metabolic dysfunction-associated steatohepatitis (MASH), previously known as Non-alcoholic steatohepatitis (NASH).

  • Cell Culture: A tri-culture of primary human hepatocytes, Kupffer cells, and hepatic stellate cells is established in a 3D microtissue format within the PhysioMimix™ plate.[21]

  • Disease Induction: The 3D liver microtissues are cultured under perfusion with a proprietary medium containing a mixture of free fatty acids, insulin, and sugars to induce a MASH phenotype.[21][27]

  • Long-term Culture: The model is maintained for at least 14 days to allow for the development of key disease hallmarks.[21]

  • Endpoint Analysis: A variety of clinically translatable endpoints can be measured, including:

    • Steatosis: Intracellular fat accumulation is quantified using Oil Red O staining.[28]

    • Inflammation: Inflammatory responses are assessed by measuring cytokine release.[28]

    • Fibrosis: The presence of extracellular matrix proteins is analyzed through imaging.[28]

    • Cell Health: Markers such as Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) are measured from the culture perfusate.[21]

Visualization of Key Biological Processes

The following diagrams, generated using the DOT language, illustrate a key signaling pathway and an experimental workflow relevant to organ-on-a-chip applications.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activation LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulation & Translocation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation

Wnt Signaling Pathway in Cancer Models.

Drug_Toxicity_Workflow cluster_setup Model Setup cluster_experiment Experiment cluster_analysis Data Analysis CellSeeding Seed Primary Human Cells (e.g., Hepatocytes, Endothelial) ChipCulture Establish Co-culture in Organ-on-a-Chip CellSeeding->ChipCulture Maturation Culture under Perfusion for Tissue Maturation ChipCulture->Maturation DrugDosing Introduce Test Compound (Multiple Concentrations) Maturation->DrugDosing Incubation Incubate for Defined Exposure Period DrugDosing->Incubation EffluentSampling Collect Effluent for Biomarker Analysis Incubation->EffluentSampling Imaging High-Content Imaging (Viability, Morphology) Incubation->Imaging EndpointAssays Endpoint Assays (e.g., LDH, Albumin) EffluentSampling->EndpointAssays DataInterpretation Data Interpretation & Toxicity Assessment Imaging->DataInterpretation EndpointAssays->DataInterpretation

Drug Toxicity Testing Workflow.

Conclusion

Commercially available organ-on-a-chip systems offer a significant advancement in preclinical research, providing more physiologically relevant models of human organs. While a direct, universal comparison of quantitative performance remains challenging due to the diversity of applications and reporting standards, the available data, particularly in areas like DILI prediction, demonstrates their potential to improve the predictivity of in vitro assays. The choice of platform will ultimately depend on the specific research needs, including the required throughput, the complexity of the biological model, and the desired experimental endpoints. As the technology continues to mature and more standardized validation studies are published, the ability to directly compare performance across platforms will likely improve, further solidifying the role of OOCs in the future of drug development and personalized medicine.

References

A Head-to-Head Comparison: Advanced 3D Spheroid Models Versus Traditional 2D Cell Culture in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical research and drug development, the choice of a cellular model is a critical determinant of translational success. For decades, two-dimensional (2D) cell culture has been the workhorse of in vitro studies, offering simplicity and high-throughput capabilities. However, the limitations of these flat, artificial environments are becoming increasingly apparent, leading to a paradigm shift towards three-dimensional (3D) models that more faithfully recapitulate the complex architecture and physiology of native tissues.[1][2][3] This guide provides an objective comparison of an advanced 3D spheroid model, herein referred to as MP-010, against conventional 2D cell culture models, supported by experimental data and detailed protocols.

Key Performance Metrics: this compound (3D Spheroid Model) vs. 2D Cell Culture

The transition from 2D to 3D cell culture brings about significant changes in cellular behavior, including morphology, proliferation rates, and response to therapeutic agents. The following table summarizes key quantitative differences observed between cells cultured in a 3D spheroid model like this compound and those grown in a 2D monolayer.

Parameter2D Cell CultureThis compound (3D Spheroid Model)Rationale for Difference
Cell Morphology & Polarity Flattened, stretched morphology with a loss of cell polarity.[1][2]Spheroidal or aggregate morphology, with cells exhibiting in vivo-like polarity.[2]The 3D environment allows for complex cell-cell and cell-extracellular matrix (ECM) interactions, promoting natural tissue architecture.[1][2]
Gene Expression Profile Altered gene expression compared to in vivo tissues.[3]More closely mimics the gene expression profiles of in vivo tumors.The 3D architecture and microenvironment better replicate the physiological cues that regulate gene expression.
Drug Sensitivity (IC50) Generally higher sensitivity to cytotoxic drugs.Increased resistance to chemotherapeutic agents, with IC50 values often being 4-5 times higher.[4]The 3D structure can create barriers to drug penetration and establish physiological gradients of oxygen and nutrients, mimicking the tumor microenvironment.[5]
Proliferation Rate Typically rapid and uniform proliferation across the cell population.Heterogeneous proliferation, with a quiescent or necrotic core and a proliferative outer layer.[6]Gradients of oxygen, nutrients, and growth factors within the spheroid lead to differential cell cycle activity.
Metabolic Activity Uniform and often higher metabolic activity due to ample nutrient access.Gradients in metabolic activity, with cells in the core often exhibiting a hypoxic metabolic signature.The diffusion limits within the spheroid create a microenvironment with varying levels of oxygen and nutrients.[7]

Experimental Protocols

To ensure reproducibility and accurate comparison between 2D and 3D cell culture models, standardized experimental protocols are essential. Below are detailed methodologies for key comparative assays.

Protocol 1: Comparative Drug Sensitivity Assay (IC50 Determination)

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of a therapeutic compound on cancer cells grown in 2D monolayer and 3D spheroids.

Materials:

  • Cancer cell line of interest (e.g., DLD-1, HCT116)

  • Complete cell culture medium

  • 96-well flat-bottom plates (for 2D culture)

  • 96-well ultra-low attachment round-bottom plates (for 3D spheroid formation)

  • Therapeutic compound of interest

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader for luminescence detection

Methodology:

2D Cell Culture:

  • Seed cells in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Allow cells to adhere and grow for 24 hours at 37°C and 5% CO2.

  • Prepare a serial dilution of the therapeutic compound in complete medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate for 72 hours.

  • Add 100 µL of CellTiter-Glo® 3D reagent to each well, mix, and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

This compound (3D Spheroid Culture):

  • Seed cells in a 96-well ultra-low attachment round-bottom plate at a density of 3,000 cells/well in 100 µL of complete medium.[8]

  • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

  • Incubate for 48-72 hours to allow for spheroid formation.

  • Prepare a serial dilution of the therapeutic compound in complete medium.

  • Carefully add 100 µL of the diluted compound or vehicle control to each well containing a spheroid.

  • Incubate for 72 hours.

  • Add 100 µL of CellTiter-Glo® 3D reagent to each well, mix vigorously to lyse the spheroid, and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the luminescence readings to the vehicle-treated control wells.

  • Plot the normalized viability against the log concentration of the compound.

  • Use a non-linear regression model to calculate the IC50 value for both 2D and 3D cultures.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

Objective: To compare the activation state of key proteins in a signaling pathway (e.g., AKT-mTOR) between cells grown in 2D and 3D cultures.

Materials:

  • Cells cultured in 2D plates and as 3D spheroids

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies against total and phosphorylated proteins of interest (e.g., p-AKT, total AKT, p-mTOR, total mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Methodology:

  • Harvest cells from 2D cultures by trypsinization. For 3D spheroids, collect them by gentle centrifugation.

  • Wash cells/spheroids with ice-cold PBS.

  • Lyse the cells/spheroids in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizing the Differences: Signaling Pathways and Experimental Workflows

To better illustrate the fundamental differences and the experimental approaches discussed, the following diagrams have been generated.

G cluster_2D 2D Cell Culture cluster_3D This compound (3D Spheroid Model) GrowthFactors2D Growth Factors Receptor2D Receptor GrowthFactors2D->Receptor2D PI3K2D PI3K Receptor2D->PI3K2D AKT2D AKT PI3K2D->AKT2D mTORC1_2D mTORC1 AKT2D->mTORC1_2D Proliferation2D Increased Proliferation mTORC1_2D->Proliferation2D GrowthFactors3D Growth Factor Gradient Receptor3D Receptor GrowthFactors3D->Receptor3D PI3K3D PI3K Receptor3D->PI3K3D AKT3D AKT PI3K3D->AKT3D mTORC1_3D mTORC1 AKT3D->mTORC1_3D Proliferation3D Reduced Proliferation mTORC1_3D->Proliferation3D Hypoxia Hypoxia Hypoxia->mTORC1_3D Inhibition

Caption: Differential AKT-mTOR signaling in 2D vs. 3D models.

G cluster_workflow Comparative Drug Screening Workflow cluster_2D 2D Culture Arm cluster_3D 3D Spheroid Arm start Start seed_2d Seed Cells (Monolayer) start->seed_2d seed_3d Seed Cells (Spheroids) start->seed_3d treat_2d Drug Treatment seed_2d->treat_2d assay_2d Viability Assay treat_2d->assay_2d analysis Data Analysis (IC50 Comparison) assay_2d->analysis treat_3d Drug Treatment seed_3d->treat_3d assay_3d Viability Assay treat_3d->assay_3d assay_3d->analysis end End analysis->end

Caption: Experimental workflow for comparing drug efficacy.

Conclusion

The evidence strongly suggests that 3D cell culture models like this compound offer a more physiologically relevant platform for preclinical research compared to traditional 2D cultures.[3][9] The ability of 3D models to better mimic the in vivo microenvironment, cellular heterogeneity, and drug response profiles can lead to more predictive and reliable data, ultimately reducing the high attrition rates seen in drug discovery and development. While 2D cultures remain a valuable tool for initial high-throughput screening, the integration of advanced 3D models is crucial for validating findings and gaining deeper insights into complex biological processes.

References

Navigating the Landscape of Novel Therapeutics: A Comparative Analysis of MP-010 Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A critical ambiguity surrounds the designation "MP-010," with multiple investigational and commercial products identified by similar nomenclature. This guide provides a detailed cross-validation of experimental results for two prominent therapeutic candidates that align with this identifier, catering to researchers, scientists, and drug development professionals. The primary focus is on the well-established cancer immunotherapy agent MDX-010, also known as Ipilimumab. Additionally, this guide will explore MCO-010, a novel optogenetic therapy for inherited retinal diseases.

This comparative analysis is designed to offer an objective overview of each product's performance against relevant alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and critical evaluation.

Section 1: MDX-010 (Ipilimumab) - A Checkpoint Inhibitor for Cancer Therapy

Ipilimumab (formerly MDX-010) is a fully human monoclonal antibody that targets Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), a key negative regulator of T-cell activation.[1][2] By blocking CTLA-4, Ipilimumab enhances T-cell responses against tumor cells.[1][2] It was the first immune checkpoint inhibitor to demonstrate a survival benefit in patients with metastatic melanoma.

Comparative Performance of Ipilimumab

Ipilimumab's efficacy has been extensively studied in melanoma and other cancers. Its performance is often compared to other immune checkpoint inhibitors, particularly PD-1 inhibitors like nivolumab (B1139203) and pembrolizumab, as well as targeted therapies such as BRAF/MEK inhibitors for BRAF-mutant melanoma.[3]

Table 1: Efficacy of Ipilimumab in Previously Treated Metastatic Melanoma (Phase III study MDX010-20)

Treatment ArmMedian Overall Survival (months)1-Year Survival Rate (%)2-Year Survival Rate (%)
Ipilimumab + gp100 vaccine10.043.621.6
Ipilimumab alone10.145.623.5
gp100 vaccine alone6.425.313.7

Data from Hodi et al., N Engl J Med 2010.[4][5][6][7]

Table 2: Comparative Efficacy of Ipilimumab and Nivolumab in Advanced Melanoma

Treatment ArmOverall Response Rate (%)Median Progression-Free Survival (months)1-Year Overall Survival Rate (%)
Nivolumab + Ipilimumab57.611.573
Nivolumab43.76.972
Ipilimumab19.02.958

Data from the CheckMate 067 trial.[1][8]

Experimental Protocols

In Vitro T-Cell Activation Assay:

This assay is crucial for evaluating the functional consequence of CTLA-4 blockade by Ipilimumab.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).

  • Cell Culture: Culture the isolated T-cells in complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine.

  • Stimulation: Coat 96-well plates with anti-CD3 and anti-CD28 antibodies to provide the primary and co-stimulatory signals for T-cell activation.

  • Treatment: Add Ipilimumab or an isotype control antibody to the cell cultures at varying concentrations.

  • Proliferation Analysis: After 3-5 days of incubation, assess T-cell proliferation using assays such as CFSE dilution measured by flow cytometry or by measuring the incorporation of tritiated thymidine.

  • Cytokine Analysis: Collect supernatants from the cell cultures and measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or multiplex bead arrays to assess T-cell effector function.

In Vivo Murine Melanoma Model:

Animal models are essential for evaluating the anti-tumor efficacy of Ipilimumab.

  • Tumor Implantation: Inject B16F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.

  • Treatment: Once tumors are palpable, administer Ipilimumab or an isotype control antibody intraperitoneally at a specified dose and schedule (e.g., 10 mg/kg every 3 days for 3 doses).

  • Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.

  • Survival Analysis: Monitor the mice for survival, with euthanasia performed when tumors reach a predetermined size or if the mice show signs of distress.

  • Immunophenotyping: At the end of the study, harvest tumors and spleens to analyze the immune cell infiltrate (e.g., CD4+, CD8+ T-cells, regulatory T-cells) by flow cytometry.

Signaling Pathway and Experimental Workflow

CTLA4_Blockade cluster_TCell T-Cell APC CD80/CD86 TCR TCR APC->TCR Antigen Presentation CD28 CD28 APC->CD28 Co-stimulation CTLA4 CTLA-4 APC->CTLA4 Inhibition Ipilimumab Ipilimumab (MDX-010) Ipilimumab->CTLA4 Blocks Inhibition

Experimental_Workflow_Ipilimumab Start Start: In Vivo Melanoma Model Tumor_Implantation Subcutaneous injection of B16F10 melanoma cells Start->Tumor_Implantation Treatment_Initiation Administer Ipilimumab or isotype control Tumor_Implantation->Treatment_Initiation Tumor_Monitoring Measure tumor volume and monitor survival Treatment_Initiation->Tumor_Monitoring Endpoint Endpoint: Analyze tumor infiltrating lymphocytes Tumor_Monitoring->Endpoint Analysis Flow cytometry for CD4+, CD8+, Treg cells Endpoint->Analysis Result Determine anti-tumor efficacy and immune response Analysis->Result

Section 2: MCO-010 - An Optogenetic Therapy for Vision Restoration

MCO-010 is an investigational gene therapy designed to restore vision in patients with advanced retinitis pigmentosa (RP) and other retinal degenerative diseases, irrespective of the underlying genetic mutation.[9] It utilizes a multi-characteristic opsin (MCO) delivered via an adeno-associated virus (AAV2) to photosensitize bipolar cells, allowing them to function as light-sensing cells in the absence of photoreceptors.[9][10]

Comparative Performance of MCO-010

As a novel, mutation-agnostic therapy, direct comparisons for MCO-010 are limited. Alternatives for RP are emerging and include other gene therapies targeting specific mutations (e.g., Luxturna for RPE65 mutations), other optogenetic approaches, and cell-based therapies.[11][12][13][14]

Table 3: Efficacy of MCO-010 in the Phase 2b RESTORE Clinical Trial

TimepointOutcome MeasureHigh Dose MCO-010 (Mean Change from Baseline)Low Dose MCO-010 (Mean Change from Baseline)Sham Control
Week 52Best-Corrected Visual Acuity (LogMAR)-0.337-0.382-
Week 76Best-Corrected Visual Acuity (LogMAR)-0.539-0.374-

A negative change in LogMAR indicates an improvement in visual acuity.[15]

Table 4: Safety Profile of MCO-010 in the RESTORE Trial

Adverse EventMCO-010 Treated Patients (%)Sham Control Patients (%)
Serious Adverse Events00
Anterior Chamber Cells4422
Ocular Hypertension3911

Adverse events were generally manageable with topical medication.[12]

Experimental Protocols

In Vitro Patch-Clamp Recording of Transduced Bipolar Cells:

This technique is used to confirm the light-sensing capabilities of bipolar cells after MCO-010 transduction.

  • Retinal Preparation: Isolate retinas from a preclinical model of retinitis pigmentosa (e.g., rd10 mice) that has been treated with an intravitreal injection of MCO-010.

  • Cell Identification: Identify bipolar cells in the wholemount retinal preparation using differential interference contrast (DIC) microscopy.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from the identified bipolar cells.

  • Light Stimulation: Apply light stimuli of varying wavelengths and intensities to the retinal preparation.

  • Data Acquisition: Record the light-evoked currents or voltage changes in the bipolar cells. This will demonstrate the successful transduction and functional expression of the MCO protein.

Preclinical Evaluation of Vision Restoration:

Behavioral tests in animal models are used to assess the functional vision restored by MCO-010.

  • Animal Model: Use a well-characterized mouse model of retinitis pigmentosa (e.g., rd10 mice).

  • Treatment: Administer a single intravitreal injection of MCO-010 or a vehicle control.

  • Behavioral Testing: Perform a battery of vision-guided behavioral tests, such as:

    • Optokinetic Response: Measure the reflexive head and eye movements in response to a rotating striped drum to assess visual acuity.

    • Light/Dark Box Test: Assess the animal's natural aversion to brightly lit areas.

    • Visual Water Task: Train the animals to find a hidden platform in a pool of water using visual cues.

  • Data Analysis: Compare the performance of the MCO-010 treated animals to the control group to determine the extent of vision restoration.

Mechanism of Action and Experimental Workflow

MCO010_Mechanism Light Light Degenerated_Photoreceptors Degenerated Photoreceptors Light->Degenerated_Photoreceptors No Signal Bipolar_Cells Bipolar Cells (Transduced with MCO-010) Light->Bipolar_Cells Light Activation Ganglion_Cells Ganglion Cells Bipolar_Cells->Ganglion_Cells Signal Transmission Brain Brain (Visual Cortex) Ganglion_Cells->Brain Signal to Brain

Experimental_Workflow_MCO010 Start Start: Preclinical RP Model Treatment Intravitreal injection of MCO-010 or vehicle Start->Treatment Behavioral_Testing Optokinetic Response & Visual Water Task Treatment->Behavioral_Testing Electrophysiology Electroretinography (ERG) & Patch-Clamp Recording Treatment->Electrophysiology Histology Immunohistochemistry for MCO expression Treatment->Histology Result Assess vision restoration and retinal function Behavioral_Testing->Result Electrophysiology->Result Histology->Result

References

Comparative Analysis of Ipilimumab (MP-010) on Diverse Immune Cell Populations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the immune checkpoint inhibitor, ipilimumab, on various immune cell subsets, supported by experimental data and detailed methodologies.

Ipilimumab, also known as MP-010 and MDX-010, is a fully human monoclonal antibody that targets Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), a key negative regulator of T-cell activation.[1][2][3][4] By blocking the interaction of CTLA-4 with its ligands, CD80 and CD86, on antigen-presenting cells (APCs), ipilimumab effectively "releases the brakes" on the immune system, leading to enhanced T-cell activation and proliferation, and promoting an anti-tumor immune response.[1][5][6][7] This guide provides a comparative analysis of the effects of ipilimumab on different cell types, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Analysis of Ipilimumab's Effect on Immune Cell Subsets

The primary mechanism of action of ipilimumab is the modulation of T-cell activity. However, its effects extend to other immune cell populations, creating a complex interplay that contributes to its overall therapeutic efficacy. The following tables summarize the quantitative changes observed in various immune cell populations following ipilimumab treatment, based on data from clinical and preclinical studies.

Table 1: Effect of Ipilimumab on T-Cell Populations

Cell TypeChange ObservedMagnitude of ChangeStudy Context
CD4+ T Cells Increase in frequency and activationSignificant increases in activated (HLA-DR+) and ICOS+ CD4+ T cells.Peripheral blood of advanced melanoma patients.[8]
Increase in intratumoral infiltrationSignificant increase in density within the tumor microenvironment.[5]Melanoma, prostate, and bladder cancer tissues.[5]
CD8+ T Cells Increase in frequency and activationSignificant increases in activated (HLA-DR+) CD8+ T cells.[8]Peripheral blood of advanced melanoma patients.[8]
Increase in intratumoral infiltrationSignificant increase in density within the tumor microenvironment.[5]Melanoma, prostate, and bladder cancer tissues.[5]
Regulatory T Cells (Tregs) Variable effects reportedSome studies report a decrease in circulating Tregs, while others show no significant change or even a transient increase in intratumoral Tregs.[5][9]Peripheral blood and tumor microenvironment of melanoma patients.[5][10][9]

Table 2: Effect of Ipilimumab on Other Immune Cell Populations

Cell TypeChange ObservedMagnitude of ChangeStudy Context
B Cells Potential for enhanced humoral immunityIncreased antibody levels against tumor antigens (e.g., NY-ESO-1) observed in some patients.[11] The presence of memory B cells has been associated with response to ipilimumab.[12]Serum and tumor tissue from melanoma patients.[11][12]
Dendritic Cells (DCs) Indirect activationEnhanced T-cell activation by ipilimumab suggests an indirect effect on DC function, as they are the primary activators of T-cells.Inferred from the mechanism of action.
Macrophages No significant change in intratumoral densityThe density of CD68+ macrophages within the tumor microenvironment did not significantly change following ipilimumab treatment.[5]Metastatic melanoma samples.[5]
Myeloid-Derived Suppressor Cells (MDSCs) Decrease in frequencyA significant decrease in circulating MDSCs has been observed.[9]Peripheral blood of melanoma patients.[9]

Signaling Pathways and Experimental Workflows

To understand the molecular mechanisms and the methods used to assess the effects of ipilimumab, the following diagrams illustrate the CTLA-4 signaling pathway and a typical experimental workflow for a T-cell proliferation assay.

CTLA4_Signaling_Pathway CTLA-4 Signaling Pathway and Ipilimumab Intervention cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC TCR TCR APC->TCR Signal 1: Antigen Presentation CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2: Co-stimulation CTLA4 CTLA-4 CD80_86->CTLA4 Inhibitory Signal Activation T-Cell Activation & Proliferation CD28->Activation Inhibition Inhibition of T-Cell Activation CTLA4->Inhibition Ipilimumab Ipilimumab (this compound) Ipilimumab->CTLA4 Blocks Interaction TCell_Proliferation_Assay Experimental Workflow: T-Cell Proliferation Assay cluster_setup Assay Setup cluster_treatment Treatment Conditions cluster_analysis Analysis isolate_pbmc 1. Isolate PBMCs from healthy donor blood label_cells 2. Label T-cells with proliferation dye (e.g., CFSE) isolate_pbmc->label_cells plate_cells 3. Plate labeled PBMCs label_cells->plate_cells control Control (No Treatment) plate_cells->control stimulant T-cell stimulant (e.g., anti-CD3/CD28) stimulant_ipi Stimulant + Ipilimumab incubate 4. Incubate for 3-7 days control->incubate stimulant->incubate stimulant_ipi->incubate flow_cytometry 5. Analyze by Flow Cytometry incubate->flow_cytometry measure_proliferation 6. Quantify proliferation (dye dilution) flow_cytometry->measure_proliferation

References

Unraveling "MP-010": A Multifaceted Designator in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The term "MP-010" is not associated with a single, universally recognized physiological model. Instead, it appears as a designator for several distinct therapeutic candidates and research products across different companies and fields of study. This guide clarifies the various entities referred to as "this compound" or similar nomenclature, highlighting their specific physiological relevance and context.

This compound: A FKBP12 Ligand for Neuroprotection

One of the prominent entities is a ligand of the FK506 binding protein 12 (FKBP12), designated this compound. This small molecule plays a crucial role in regulating intracellular calcium levels by stabilizing the ryanodine (B192298) receptor (RyR) channel.[1] In preclinical studies, specifically in a mouse model of amyotrophic lateral sclerosis (ALS), this compound has demonstrated significant neuroprotective effects.

Physiological Relevance:

The physiological relevance of this this compound lies in its ability to mitigate the excitotoxicity and cellular stress caused by dysregulated calcium homeostasis, a key pathological feature in many neurodegenerative diseases. By stabilizing RyR channels, this compound prevents the excessive release of calcium from the endoplasmic reticulum into the cytosol, thereby protecting neurons from damage and death.

Experimental Evidence:

In SOD1G93A ALS mice, administration of this compound resulted in:

  • Improved motor coordination.

  • Increased integrity of neuromuscular junctions.

  • Enhanced survival of spinal motor neurons.[1]

These findings suggest that targeting FKBP12 with ligands like this compound could be a viable therapeutic strategy for ALS and potentially other neurological disorders characterized by similar pathological mechanisms.

MP010: A First-in-Class Immuno-Oncology Therapy

MedPacto, a biotechnology company, is developing an innovative immuno-oncology drug candidate named MP010. This is a bifunctional agent that simultaneously targets two key components of the tumor microenvironment (TME):

  • EDB-FN (Extra-domain B-containing fibronectin): A protein that is overexpressed in the TME of many cancers.

  • TGF-β (Transforming growth factor-beta): A cytokine that plays a critical role in immune evasion and cancer metastasis.[2][3]

Physiological Relevance:

The physiological relevance of MedPacto's MP010 stems from its dual-action mechanism aimed at remodeling the immunosuppressive TME. By binding to EDB-FN, MP010 localizes its activity to the tumor site. The simultaneous inhibition of TGF-β is intended to unleash the patient's own immune system to attack the cancer cells. This approach has the potential to overcome the limitations of current immunotherapies.

Preclinical Data:

In animal models of difficult-to-treat cancers, such as pancreatic and triple-negative breast cancer, MP010 monotherapy has shown:

  • High rates of complete response (CR).

  • Long-term survival benefits.

  • The induction of an immune memory effect.[2][3]

MedPacto is advancing MP010 towards clinical trials, with the goal of establishing it as a next-generation immuno-oncology therapy.[2][3]

Other "MP-10" and Similar Designations

The "MP-10" and similar alphanumeric codes are also used in other contexts, which can lead to confusion. It is crucial to distinguish these from the therapeutic candidates discussed above.

  • Recombinant Human MMP-10 Protein (910-MP-010): This is a research product sold by R&D Systems. MMP-10 (Matrix Metalloproteinase-10, or stromelysin-2) is an enzyme involved in the degradation of extracellular matrix components.[4] Its physiological relevance is in the context of tissue remodeling, wound healing, and cancer progression. This is a tool for laboratory research, not a therapeutic model itself.

  • Ipilimumab (MDX-010): This is an anti-CTLA-4 monoclonal antibody used in cancer immunotherapy.[5] While the designation is similar, it is a distinct and well-established drug.

  • MGD010: A Dual-Affinity Re-Targeting (DART®) compound by MacroGenics that targets CD32B and CD79B for the treatment of autoimmune disorders.

  • MCO-010: An optogenetic monotherapy being developed by Nanoscope Therapeutics to restore vision in patients with retinitis pigmentosa.[6]

Conclusion

When assessing the physiological relevance of an "this compound model," it is imperative to first identify the specific entity . The designation is used for a promising FKBP12 ligand in neuroscience, a novel immuno-oncology drug candidate, and various other research products and therapeutics. Each of these has a distinct mechanism of action and physiological relevance within its respective field. Researchers and professionals in drug development should exercise caution and verify the specific context of "this compound" to ensure accurate interpretation of data and literature.

References

A Comparative Guide to the Reproducibility and Robustness of the PhysioMimix™ LC12 Microphysiological System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The translation of preclinical findings to clinical outcomes remains a significant hurdle in drug development, with drug-induced liver injury (DILI) being a primary cause of compound attrition. Microphysiological systems (MPS) are emerging as critical tools to bridge this gap by providing more physiologically relevant in vitro models. This guide offers an objective comparison of the PhysioMimix™ LC12, a commercially available liver MPS, focusing on its reproducibility and robustness, supported by experimental data. While the initial query referenced the "MP-010 platform," our comprehensive search identified the PhysioMimix™ LC12 as a relevant and well-documented platform fitting the described need for robust and reproducible liver models.

Performance and Reproducibility of the PhysioMimix™ LC12

The PhysioMimix™ LC12 is a microfluidic device that supports the three-dimensional (3D) culture of hepatocytes within a scaffold that is continuously perfused, mimicking the liver sinusoids.[1] Studies have demonstrated its ability to maintain viable and functional liver microtissues for extended periods, making it suitable for chronic drug exposure studies.[2][3]

Key Performance Metrics: A Comparative Overview

A critical aspect of any analytical platform is its reproducibility and robustness. The following tables summarize quantitative data on key hepatic functions in the PhysioMimix™ LC12, comparing different cell sources and culture conditions, and benchmarking against traditional 2D culture systems.

Parameter PhysioMimix™ LC12 (PHH Monoculture) PhysioMimix™ LC12 (PHH Co-culture with NPCs) Conventional 2D Culture (PHH) Reference
Albumin Secretion Moderately high, sustained for 10-14 daysHighest metabolic functionLower and less stable[1][4][5][6]
Urea Secretion Moderately high, sustained for 10-14 daysHighest metabolic functionLower and less stable[1][4][5][6]
CYP3A4 Activity Maintained for 10-14 daysMaintained for 10-14 daysRapidly declines[1][2][4]
Variability (CV%) 20-40%Generally below 30%Lower, but with rapid decline in function[4][6]

Table 1: Comparison of Hepatic Function in PhysioMimix™ LC12 vs. 2D Culture. PHH: Primary Human Hepatocytes; NPC: Non-Parenchymal Cells; CV: Coefficient of Variation.

Cell Source Performance in PhysioMimix™ LC12 Key Findings Reference
Primary Human Hepatocytes (PHHs) Demonstrated the highest and most sustained metabolic function, especially in co-culture with Kupffer cells or THP-1 cells.Considered the gold standard for in vitro liver models.[1][7][8]
iPSC-derived Hepatocytes Showed sub-optimal performance compared to PHHs in the PhysioMimix™ LC12.Further optimization may be required for this cell source in this platform.[1][7]

Table 2: Performance of Different Hepatocyte Sources in the PhysioMimix™ LC12. iPSC: induced Pluripotent Stem Cell.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of experimental results. Below are outlines of key experimental protocols used in the evaluation of the PhysioMimix™ LC12.

General Cell Culture in PhysioMimix™ LC12
  • Cell Seeding: Primary human hepatocytes (PHHs) are seeded at a density of 475,000–600,000 cells per chip into the 3D scaffold of the PhysioMimix™ LC12 plate.[8] For co-cultures, non-parenchymal cells like Kupffer cells are added, often at a 10:1 ratio of hepatocytes to Kupffer cells.[2][3]

  • Perfusion: Continuous media perfusion is initiated immediately after seeding at a flow rate of 1 µL/s to mimic liver blood flow and ensure nutrient and oxygen supply.[4][8]

  • Culture Duration: The cultures are typically maintained for an average of 14 days, with some studies extending up to four weeks, allowing for the assessment of chronic toxicity.[3][4]

  • Media Sampling: Effluent media is collected every 1-2 days for the analysis of secreted biomarkers such as albumin and urea.[4]

Assessment of Hepatic Function and Toxicity
  • Albumin and Urea Production: Measured from collected media samples using standard ELISA or colorimetric assays to assess the synthetic function of the hepatocytes.

  • CYP450 Activity: Often, CYP3A4 activity is evaluated by treating the cultures with a known substrate like midazolam and measuring the formation of its metabolite (e.g., 1-OH midazolam) over a 24-hour period using HPLC-MS/MS.[4]

  • Drug-Induced Liver Injury (DILI) Assessment: To model DILI, liver microtissues are exposed to test compounds, including known hepatotoxicants, over acute (e.g., 48 hours) or chronic (e.g., 192 hours) periods.[2] Endpoints include the release of lactate (B86563) dehydrogenase (LDH) and alanine (B10760859) aminotransferase (ALT) into the media, as well as intracellular ATP content as a measure of cell viability.[2]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams were generated using Graphviz.

G cluster_setup Culture Setup cluster_exposure Compound Exposure cluster_analysis Endpoint Analysis Cell Seeding Cell Seeding Initiate Perfusion Initiate Perfusion Cell Seeding->Initiate Perfusion Stabilization Period Stabilization Period Initiate Perfusion->Stabilization Period Baseline Sampling Baseline Sampling Stabilization Period->Baseline Sampling Dose with Compound Dose with Compound Baseline Sampling->Dose with Compound Time-course Sampling Time-course Sampling Dose with Compound->Time-course Sampling Biomarker Analysis Biomarker Analysis Time-course Sampling->Biomarker Analysis Cell Viability Assays Cell Viability Assays Time-course Sampling->Cell Viability Assays Metabolite Analysis Metabolite Analysis Time-course Sampling->Metabolite Analysis

Experimental workflow for DILI assessment in the PhysioMimix™ LC12.

G Drug Drug Phase I Metabolism Phase I Metabolism Drug->Phase I Metabolism Reactive Metabolite Reactive Metabolite Phase I Metabolism->Reactive Metabolite Phase II Metabolism Phase II Metabolism Phase I Metabolism->Phase II Metabolism Reactive Metabolite->Phase II Metabolism Cellular Stress / Injury Cellular Stress / Injury Reactive Metabolite->Cellular Stress / Injury Stable Metabolite Stable Metabolite Phase II Metabolism->Stable Metabolite Excretion Excretion Stable Metabolite->Excretion

Simplified signaling pathway of drug metabolism and potential for toxicity.

Conclusion

The PhysioMimix™ LC12 platform demonstrates a significant advancement over traditional 2D cell culture models for hepatotoxicity studies, offering a more physiologically relevant environment that supports long-term culture and maintains key hepatic functions. While variability exists, particularly between different cell donors, the platform shows robust and reproducible performance, especially when using primary human hepatocytes in co-culture with non-parenchymal cells.[4][6] The detailed characterization of this system provides a solid foundation for its application in preclinical drug development, enabling a more accurate assessment of DILI risk and a better understanding of the mechanisms of liver injury. The adoption of such well-characterized microphysiological systems is a crucial step towards reducing the reliance on animal models and improving the translation of preclinical data to human clinical outcomes.

References

Safety Operating Guide

Proper Disposal Procedures for MP-010: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for MP-010, a research chemical identified as an FKBP12 ligand with CAS number 3024617-59-9.

While a specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions was not publicly available at the time of this writing, this guide outlines general best practices for the disposal of non-hazardous research chemicals. It is crucial to obtain the specific SDS from the supplier for definitive disposal procedures.

Summary of General Disposal Recommendations

For a research chemical like this compound, which is not classified as acutely hazardous, the following general disposal principles apply. These are summarized in the table below.

Waste StreamRecommended Disposal MethodKey Considerations
Unused this compound (Solid) Collect in a designated hazardous waste container.Do not mix with other waste streams unless compatibility is confirmed. Ensure the container is properly labeled.
Solutions of this compound Collect in a designated hazardous waste container for aqueous or solvent-based waste.Do not dispose of down the drain. The container must be compatible with the solvent used.
Contaminated Labware (e.g., pipette tips, vials) Dispose of in a designated solid waste container for chemically contaminated items.Ensure no free-flowing liquid remains.
Empty this compound Containers Triple rinse with a suitable solvent. The first rinseate must be collected as hazardous waste.After triple rinsing, the defaced container may be disposed of as regular laboratory glass or plastic waste, depending on local regulations.

Experimental Protocol: General Procedure for Decontamination of this compound Contaminated Glassware

This protocol outlines a general procedure for the decontamination of glassware that has come into contact with this compound.

  • Initial Rinse: Rinse the glassware three times with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol, or methanol).

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous chemical waste. Subsequent rinseates can typically be disposed of down the drain with copious amounts of water, pending local regulations.

  • Washing: Wash the triple-rinsed glassware with laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

This compound Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of this compound and associated waste in a laboratory setting.

MP010_Disposal_Workflow cluster_waste_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Unused_MP010 Unused this compound (Solid) Solid_Waste_Container Designated Solid Hazardous Waste Container Unused_MP010->Solid_Waste_Container MP010_Solution This compound Solution Liquid_Waste_Container Designated Liquid Hazardous Waste Container MP010_Solution->Liquid_Waste_Container Contaminated_Labware Contaminated Labware Contaminated_Solid_Waste Chemically Contaminated Solid Waste Bin Contaminated_Labware->Contaminated_Solid_Waste EH_S_Pickup Environmental Health & Safety Pickup Solid_Waste_Container->EH_S_Pickup Liquid_Waste_Container->EH_S_Pickup Contaminated_Solid_Waste->EH_S_Pickup

General workflow for the disposal of this compound waste.

Disclaimer: The information provided in this document is based on general laboratory safety principles and procedures for handling non-hazardous research chemicals. A specific Safety Data Sheet (SDS) for this compound (CAS 3024617-59-9) was not publicly accessible to provide definitive disposal instructions. It is imperative to obtain the SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EH&S) department to ensure full compliance with all local, state, and federal regulations.

Personal protective equipment for handling MP-010

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of MP-010, a research chemical identified as an FKBP12 ligand with CAS number 3024617-59-9. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear operational plan for the use and disposal of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, adherence to standard laboratory safety protocols is essential. The compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.

Hazard Identification and Precautionary Statements:

Based on available Safety Data Sheets (SDS), this compound presents the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE is mandatory when working with this compound:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.To prevent eye contact which can cause serious irritation.[2][3][4]
Hand Protection Protective, impervious gloves (e.g., nitrile).To prevent skin contact and subsequent irritation.[2][3][4]
Skin and Body Protection Impervious clothing, such as a lab coat.To protect against accidental splashes and contamination.[3][4]
Respiratory Protection Suitable respirator. Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1][3][4]

Operational and Disposal Plans

Proper operational procedures and a clear disposal plan are critical for the safe management of this compound in a laboratory setting.

Handling and Storage:

  • Handling: Avoid inhalation, and contact with eyes and skin.[4] Handle in a well-ventilated area, preferably under a chemical fume hood.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[4] Protect from direct sunlight and sources of ignition.[4] For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C.[4]

Spill and Accidental Exposure Procedures:

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[3] Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air.[3] If breathing is difficult, provide respiratory support. Seek medical attention.
Ingestion Do NOT induce vomiting.[3] Wash out the mouth with water and seek immediate medical attention.[3]
Spill Evacuate the area. Use personal protective equipment.[4] Avoid dust formation.[2] Sweep up the material and place it in a suitable, closed container for disposal.[2] Clean the spill area thoroughly. Prevent the product from entering drains.[2]

Disposal Plan:

Dispose of this compound and its containers in accordance with local, state, and federal regulations for hazardous waste. Do not allow the product to enter drains or waterways.[2] Contaminated packaging should be treated as the product itself. It is recommended to use a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Handling this compound

The following diagram outlines a typical workflow for handling this compound in a research laboratory setting, from preparation to disposal, emphasizing safety at each step.

MP010_Handling_Workflow Figure 1: this compound Laboratory Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Workspace (Fume Hood, Spill Kit Ready) B->C D Weighing and Solution Preparation (in Fume Hood) C->D E Conduct Experiment D->E F Decontaminate Workspace E->F G Segregate Waste (Solid, Liquid, Sharps) F->G H Dispose of Waste via Approved Hazardous Waste Stream G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Figure 1: this compound Laboratory Handling Workflow

This guide is intended to provide essential safety and logistical information. Researchers should always consult the full Safety Data Sheet provided by the supplier before handling this compound and adhere to all institutional safety protocols.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.